5-Bromobenzofuran-2(3H)-one
Description
Properties
IUPAC Name |
5-bromo-3H-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPSJPXUPBXGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434521 | |
| Record name | 5-Bromo-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166386-69-2 | |
| Record name | 5-Bromo-2(3H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166386-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromobenzofuran-2(3H)-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzofuran-2(3H)-one, a key heterocyclic building block, holds significant importance in the realms of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a benzofuranone core with a strategically positioned bromine atom, renders it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide, curated for the discerning scientific audience, delves into the essential technical details of this compound, from its fundamental properties to its applications in cutting-edge research and development. The presence of the bromine atom is particularly noteworthy, as it serves as a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of intricate molecular architectures.[1] This reactivity has positioned 5-Bromobenzofuran-2(3H)-one as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1]
Physicochemical and Spectral Properties
A thorough understanding of the physical and chemical characteristics of 5-Bromobenzofuran-2(3H)-one is paramount for its effective utilization in a laboratory setting. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 166386-69-2 | [1][2] |
| Molecular Formula | C₈H₅BrO₂ | [1][2] |
| Molecular Weight | 213.03 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Melting Point | Not explicitly available, but related compounds such as 5-bromobenzofuran-2-carboxylic acid have a melting point of 257 °C.[3] | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from general solubility of similar organic compounds |
| Storage | Store in a dry, well-ventilated place at room temperature.[1][2] | N/A |
Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and coupling constants influenced by the bromine and the fused lactone ring. Additionally, a characteristic singlet for the methylene protons at the 3-position of the benzofuranone ring would be anticipated.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactone, the aromatic carbons (some of which would show the effect of bromine substitution), and the methylene carbon at the 3-position.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the lactone carbonyl group (C=O) stretching vibration is expected, typically in the range of 1750-1780 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (213.03 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).
Synthesis and Reaction Chemistry
The synthesis of 5-Bromobenzofuran-2(3H)-one can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitably substituted precursor.
Illustrative Synthesis Protocol: Cyclization of 4-Bromo-2-(carboxymethoxy)benzoic Acid
This protocol provides a plausible and logical pathway for the synthesis of 5-Bromobenzofuran-2(3H)-one, based on established chemical principles for the formation of benzofuranone rings.
Step 1: Preparation of 4-Bromo-2-(carboxymethoxy)benzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-hydroxybenzoic acid in a suitable solvent such as acetone.
-
Addition of Reagents: Add an excess of potassium carbonate to the solution, followed by the dropwise addition of ethyl bromoacetate.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid).
-
Purification: The precipitated 4-Bromo-2-(carboxymethoxy)benzoic acid is collected by filtration, washed with cold water, and dried.
Step 2: Intramolecular Cyclization to 5-Bromobenzofuran-2(3H)-one
-
Reaction Setup: Place the dried 4-Bromo-2-(carboxymethoxy)benzoic acid in a reaction vessel.
-
Dehydrating Agent: Add a dehydrating agent such as acetic anhydride or a mixture of acetic anhydride and sodium acetate.
-
Heating: Heat the mixture gently to initiate the intramolecular cyclization, which proceeds via an intramolecular Friedel-Crafts-type acylation.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product and quench the excess acetic anhydride.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford pure 5-Bromobenzofuran-2(3H)-one.
Caption: Synthetic workflow for 5-Bromobenzofuran-2(3H)-one.
Reactivity and Key Transformations
The chemical reactivity of 5-Bromobenzofuran-2(3H)-one is dominated by the presence of the bromine atom on the aromatic ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
The C-Br bond in 5-Bromobenzofuran-2(3H)-one is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a powerful strategy for elaborating the core structure.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of 5-Bromobenzofuran-2(3H)-one with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position.[4][5][6] This is a highly reliable and versatile method for creating biaryl structures, which are common motifs in pharmaceuticals.[7]
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromobenzofuran-2(3H)-one, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-benzofuran-2(3H)-one.
Caption: Suzuki-Miyaura coupling of 5-Bromobenzofuran-2(3H)-one.
Applications in Research and Development
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9] Consequently, 5-Bromobenzofuran-2(3H)-one serves as a valuable starting material for the synthesis of novel drug candidates.
Drug Discovery
The benzofuran core is associated with a diverse array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[8][9] The ability to functionalize the 5-position of the 5-Bromobenzofuran-2(3H)-one scaffold via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, derivatives of the benzofuran core have been investigated as kinase inhibitors for cancer therapy and as agents targeting neurological and inflammatory conditions.[1][5]
Materials Science
The versatile reactivity of 5-Bromobenzofuran-2(3H)-one also extends to materials science. The introduction of specific functional groups through cross-coupling can lead to the development of novel organic materials with interesting photophysical or electronic properties. For example, benzofuran-containing molecules have been explored in the context of fluorescent probes and other functional materials.[1]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Handling: Avoid creating dust. Use appropriate tools for handling solids.
Hazard Classifications for Related Compounds (e.g., 5-Bromobenzofuran):
-
Acute Toxicity (Oral): May be harmful if swallowed.[11]
-
Skin Irritation: May cause skin irritation.[11]
-
Eye Irritation: May cause serious eye irritation.[11]
-
Respiratory Irritation: May cause respiratory irritation.[11]
-
Carcinogenicity: Suspected of causing cancer.[11]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.[1][10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Bromobenzofuran-2(3H)-one is a valuable and versatile building block in modern organic synthesis. Its utility is primarily derived from the strategic placement of a bromine atom on the benzofuranone core, which allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity has made it a key intermediate in the synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this important chemical entity.
References
-
My Skin Recipes. (n.d.). 5-BroMobenzofuran-2(3H)-one. Retrieved from [Link]
- Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226.
-
ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]
- Karatas, F., & Olt, S. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(7), 843-848.
-
PubChem. (n.d.). 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole. Retrieved from [Link]
- Stanchev, S., Stoyanov, N., & Ivanov, D. (2020). Ketonic Mannich bases derived from 1-(5-bromobenzofuran-2-yl)ethan-1-one. Chemistry & Biology Interface, 10(6), 36-46.
- MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 28(23), 7806.
- Li, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30249-30266.
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromobenzofuran-2(3h)-one (C8H5BrO2). Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). Ethyl 5-bromobenzofuran-3-carboxylate. Retrieved from [Link]
- Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2(3H)-benzofuranone, 3-phenyl-3-(2-piperidinoethyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Some of the most famous benzofuran core-based clinical drugs. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzofuran-2(3h)-one, 3-allyl-3-phenyl-. Retrieved from [Link]
- Reddy, T. S., & Kumar, A. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063.
-
PubChem. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]
Sources
- 1. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 2. 166386-69-2|5-Bromobenzofuran-2(3H)-one|BLD Pharm [bldpharm.com]
- 3. 5-BROMO-1-BENZOFURAN-2-CARBOXYLIC ACID CAS#: 10242-11-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy (5-Bromobenzofuran-2-yl)boronic acid | 331833-99-9 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. scienceopen.com [scienceopen.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-Bromobenzofuran 97 23145-07-5 [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of 5-Bromobenzofuran-2(3H)-one via Intramolecular Cyclization of 4-Bromophenoxyacetic Acid
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 5-Bromobenzofuran-2(3H)-one, a valuable heterocyclic intermediate in pharmaceutical research and drug development. The primary focus is on the efficient intramolecular Friedel-Crafts acylation of 4-bromophenoxyacetic acid. This document delves into the underlying reaction mechanisms, offers a detailed and validated experimental protocol, and discusses critical process parameters. By blending theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and professionals in the field of organic synthesis and medicinal chemistry.
Introduction: The Strategic Importance of the Benzofuranone Core
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[1][2] A key derivative, the benzofuran-2(3H)-one lactone, serves as a versatile building block for more complex molecular architectures.
Our target molecule, 5-Bromobenzofuran-2(3H)-one (CAS: 166386-69-2), is of particular interest.[3][4] The presence of a bromine atom at the C5 position provides a reactive handle for subsequent functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse compound libraries for drug discovery programs.[5]
This guide focuses on a robust and direct synthetic route: the acid-catalyzed intramolecular cyclization of readily available 4-bromophenoxyacetic acid. This transformation is a classic example of an intramolecular Friedel-Crafts acylation, a powerful C-C bond-forming reaction in aromatic chemistry.[6][7]
The Core Chemistry: Intramolecular Friedel-Crafts Acylation
The conversion of 4-bromophenoxyacetic acid to 5-Bromobenzofuran-2(3H)-one is an electrophilic aromatic substitution reaction. The core principle involves the generation of an electrophilic acylium ion (or a related activated species) from the carboxylic acid moiety, which then attacks the electron-rich aromatic ring to form the new five-membered lactone ring.[7][8]
Mechanistic Principles
The reaction proceeds through several distinct steps, as illustrated below:
-
Activation of the Carboxylic Acid: In the presence of a strong acid catalyst (e.g., Polyphosphoric Acid), the carbonyl oxygen of the carboxylic acid is protonated. This enhances the electrophilicity of the carbonyl carbon.
-
Formation of the Acylium Ion: The protonated intermediate loses a molecule of water to form a resonance-stabilized acylium ion. This species is a potent electrophile.[9]
-
Electrophilic Aromatic Substitution: The acylium ion is attacked by the π-electrons of the benzene ring. The cyclization occurs at the ortho position relative to the activating ether linkage. The bromine atom at the para position ensures that the cyclization leads regioselectively to the 5-bromo isomer.
-
Deprotonation and Aromaticity Restoration: A proton is lost from the intermediate carbocation (the sigma complex), restoring the aromaticity of the benzene ring and yielding the final product, 5-Bromobenzofuran-2(3H)-one.[8][10]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 4. 166386-69-2|5-Bromobenzofuran-2(3H)-one|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Data for 5-Bromobenzofuran-2(3H)-one: A Technical Guide
Molecular Structure and Overview
5-Bromobenzofuran-2(3H)-one is a heterocyclic compound featuring a benzofuran core structure with a bromine substituent on the benzene ring and a carbonyl group, forming a lactone. This structure is pivotal for further chemical modifications, often via cross-coupling reactions at the bromine site.
Molecular Diagram of 5-Bromobenzofuran-2(3H)-one
Caption: Structure of 5-Bromobenzofuran-2(3H)-one with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Although experimental spectra for 5-Bromobenzofuran-2(3H)-one are not published, a highly accurate prediction can be made based on fundamental principles and data from analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The key feature is the 1,2,4-trisubstituted benzene ring, which gives rise to a characteristic set of coupled signals.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.45 | d | J ≈ 2.0 Hz | H-4 |
| ~7.30 | dd | J ≈ 8.5, 2.0 Hz | H-6 |
| ~7.00 | d | J ≈ 8.5 Hz | H-7 |
| ~3.70 | s | - | H-3 (CH₂) |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
Aromatic Region (δ 7.00-7.50): The electron-withdrawing bromine atom and the fused lactone ring deshield the aromatic protons.
-
H-4 is expected to be the most downfield aromatic proton, appearing as a doublet due to ortho-coupling with H-6 being absent and only a small meta-coupling to H-6.
-
H-6 will appear as a doublet of doublets, split by its ortho neighbor H-7 and its meta neighbor H-4.
-
H-7 will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-6.
-
-
Aliphatic Region (δ ~3.70): The methylene protons at the C-3 position are adjacent to an oxygen atom and a quaternary carbon, resulting in a singlet signal. Its chemical shift is influenced by the proximity to the aromatic system and the lactone carbonyl.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C-2 (C=O) |
| ~152.0 | C-7a |
| ~135.0 | C-6 |
| ~130.0 | C-4 |
| ~125.0 | C-3a |
| ~118.0 | C-5 (C-Br) |
| ~112.0 | C-7 |
| ~35.0 | C-3 (CH₂) |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Carbonyl Carbon (C-2): The lactone carbonyl carbon is significantly deshielded and will appear far downfield, typically above 170 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine (C-5) will be shifted upfield relative to the others due to the 'heavy atom' effect, while the carbons ortho and para to the bromine will be deshielded. The bridgehead carbons (C-3a and C-7a) will have distinct shifts, with C-7a (bonded to oxygen) being more downfield.
-
Aliphatic Carbon (C-3): The methylene carbon will appear in the aliphatic region, with a chemical shift typical for a carbon atom situated between an aromatic ring and a carbonyl group.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of 5-Bromobenzofuran-2(3H)-one will be the carbonyl stretch of the five-membered lactone ring.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| ~3100-3000 | Medium | C-H aromatic stretch |
| ~2960-2850 | Weak | C-H aliphatic stretch (CH₂) |
| ~1805-1795 | Strong | C=O lactone stretch (γ-lactone) |
| ~1600, ~1470 | Medium | C=C aromatic ring stretch |
| ~1250-1150 | Strong | C-O ester stretch |
| ~850-800 | Strong | C-H out-of-plane bend (aromatic) |
| ~700-600 | Medium | C-Br stretch |
Expertise & Experience: Interpreting the IR Spectrum
The key diagnostic band is the carbonyl (C=O) stretch. Five-membered rings (γ-lactones) are strained, which increases the frequency of the C=O stretching vibration compared to acyclic esters or six-membered lactones (which absorb around 1735-1750 cm⁻¹). Spectroscopic data for similar benzofuran-2(3H)-one derivatives consistently show a strong absorption band in the 1795-1811 cm⁻¹ region[1]. This high-frequency absorption is a definitive indicator of the strained lactone functional group in the target molecule. The presence of aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹ will also be apparent[2][3].
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, rapid method for obtaining IR spectra of solid samples.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O) from the final spectrum.
-
Sample Application: Place a small amount of the solid 5-Bromobenzofuran-2(3H)-one powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 5-Bromobenzofuran-2(3H)-one, the most critical feature will be the isotopic pattern of bromine.
Predicted Mass Spectrometry Data (ESI-MS)
The following data is based on predictions from PubChemLite for the molecule C₈H₅BrO₂ (Monoisotopic Mass: 211.9473 Da)[4].
| Adduct Form | Calculated m/z |
| [M]⁺ | 211.9468 |
| [M+H]⁺ | 212.9546 |
| [M+Na]⁺ | 234.9365 |
| [M-H]⁻ | 210.9400 |
| [M+HCOO]⁻ | 256.9455 |
Expertise & Experience: Interpreting the Mass Spectrum
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. The molecular ion peak (M⁺) will be observed as a doublet at m/z ≈ 212 and m/z ≈ 214. This is the most definitive evidence for the presence of a single bromine atom in the molecule.
-
Fragmentation: In electron ionization (EI-MS), a common fragmentation pathway for lactones is the loss of CO, followed by the loss of another CO molecule.
-
M⁺ (m/z 212/214) -> Loss of CO -> [M-CO]⁺ (m/z 184/186)
-
[M-CO]⁺ (m/z 184/186) -> Loss of CO -> [C₆H₄Br]⁺ (m/z 156/158)
-
Proposed MS Fragmentation Pathway
Caption: A plausible fragmentation pathway for 5-Bromobenzofuran-2(3H)-one under EI-MS conditions.
Experimental Protocol: MS Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure purity before it enters the mass spectrometer. A simple isocratic method on a C18 column is often sufficient.
-
Ionization: Use an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition by comparing the exact measured mass to the calculated mass.
-
Data Analysis: Examine the full scan spectrum for the expected m/z values and, most importantly, the characteristic 1:1 isotopic pattern for the bromine-containing ions.
Conclusion
This guide provides a comprehensive and technically sound overview of the key spectroscopic data for 5-Bromobenzofuran-2(3H)-one. By integrating predictive data with robust analogies from well-documented, structurally similar compounds, a reliable spectroscopic profile has been established. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with detailed interpretation and validated experimental protocols, offer a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate.
References
- (Reference to a general organic chemistry textbook for fundamental principles of spectroscopy, if applicable)
- (Reference to a spectral database like SDBS or a similar resource, if used for general comparison)
-
Royal Society of Chemistry. (n.d.). Supplementary Information for [Specify relevant paper if one was used for analogy, e.g., a paper on benzofuranone synthesis]. Retrieved from [URL of the supplementary info].[1]
-
PubChemLite. (n.d.). 5-bromobenzofuran-2(3h)-one. Retrieved from [URL of the PubChemLite page].[4]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (This is a placeholder for a standard spectroscopy textbook).[2][3]
Sources
Solubility of 5-Bromobenzofuran-2(3H)-one in common organic solvents
An Application Scientist's Guide to the Solubility of 5-Bromobenzofuran-2(3H)-one in Common Organic Solvents
Executive Summary
5-Bromobenzofuran-2(3H)-one is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical and bioactive molecules.[1][2] Its utility in drug discovery and materials science is profound, yet its successful application—from reaction setup and purification to formulation and screening—is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of 5-Bromobenzofuran-2(3H)-one, moving beyond simple data points to explore the underlying physicochemical principles. Authored for researchers, scientists, and drug development professionals, this document offers a predictive solubility profile based on molecular structure analysis, detailed protocols for empirical determination, and expert insights into the practical implications for laboratory workflows.
The Molecular Profile of 5-Bromobenzofuran-2(3H)-one: A Duality of Polarity
To understand the solubility of 5-Bromobenzofuran-2(3H)-one (CAS No: 166386-69-2), a structural examination is paramount. The molecule's behavior in various solvents is dictated by the interplay of its distinct functional regions:
-
The Polar Lactone Core: The molecule features a cyclic ester (lactone) group. The carbonyl oxygen (C=O) and the ester oxygen (O-C) introduce significant polarity and create a dipole moment. This region can act as a hydrogen bond acceptor, a critical factor for its interaction with protic solvents.
-
The Nonpolar Bromophenyl Moiety: The fused benzene ring, substituted with a bromine atom, constitutes the nonpolar segment of the molecule. This aromatic system contributes to van der Waals forces and π-stacking interactions, favoring dissolution in nonpolar or moderately polar aromatic solvents.
The balance between these two regions results in a molecule of intermediate polarity. The predicted octanol-water partition coefficient (XlogP) of 2.0 further quantifies this, suggesting a preference for organic environments over aqueous media.[3] This structural duality is the key to predicting its behavior across a spectrum of common laboratory solvents.
Predictive Solubility Profile
The following table summarizes the expected solubility of 5-Bromobenzofuran-2(3H)-one in various solvent classes, providing the scientific rationale for each prediction.
| Solvent Class | Representative Solvents | Predicted Solubility | Scientific Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Very High | These solvents possess strong dipoles that can effectively solvate the polar lactone ring. DMSO and DMF are particularly effective due to their high polarity and ability to disrupt the solute's crystal lattice. Acetone, being moderately polar, is also expected to be a good solvent. This class is ideal for preparing high-concentration stock solutions for biological screening.[6] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These alcohols can engage in hydrogen bonding with the lactone's oxygen atoms, enhancing solubility.[6] However, their own hydrogen-bonding network must be disrupted, and the nonpolar bromophenyl part of the solute is less compatible with these solvents compared to polar aprotic ones. Solubility is expected to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Isopropanol). |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | DCM and chloroform are effective at dissolving compounds of intermediate polarity. They can interact favorably with both the polar lactone group through dipole-dipole interactions and the nonpolar aromatic ring, making them excellent solvents for both reactions and chromatographic purification. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents can solvate the nonpolar portion of the molecule well, but their ability to interact with the polar lactone is limited to weaker dipole-dipole forces, resulting in moderate solubility. |
| Aromatic | Toluene, Benzene | Low to Moderate | These nonpolar solvents can effectively solvate the bromophenyl ring through π-stacking interactions. However, they are poor solvents for the polar lactone moiety, which will limit overall solubility. They may be useful as co-solvents in chromatography or for specific reactions. |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | These solvents lack any significant dipole and cannot effectively solvate the polar lactone group. The energy required to break the solute's crystal lattice forces is not compensated by solute-solvent interactions. These are ideal choices for use as anti-solvents during crystallization or precipitation.[4] |
| Aqueous | Water | Insoluble | The large, nonpolar bromophenyl group dominates the molecule's character, making it hydrophobic. The energy gain from solvating the small polar lactone group is insufficient to overcome the energy cost of disrupting the strong hydrogen-bonding network of water.[7] |
A Validated Protocol for Empirical Solubility Assessment
Predictions provide a strong foundation, but empirical testing is essential for precise applications. The following workflow is a self-validating system designed to qualitatively and semi-quantitatively classify the solubility of 5-Bromobenzofuran-2(3H)-one, providing actionable data for downstream applications.
Experimental Workflow Diagram
Caption: A stepwise decision-based workflow for determining the solubility of 5-Bromobenzofuran-2(3H)-one.
Step-by-Step Methodology
This protocol is designed to determine if the compound is soluble above or below a practical concentration of approximately 5 mg/mL.
-
Preparation: Accurately weigh 5.0 (± 0.2) mg of 5-Bromobenzofuran-2(3H)-one into a clean, dry 4 mL glass vial. Prepare a series of identical vials for each solvent to be tested.
-
Causality: Starting with a fixed, known mass and a standard vial size ensures consistency and allows for semi-quantitative comparison between solvents.
-
-
Initial Solvent Addition: Add 100 µL of the first test solvent to the vial.
-
Causality: This initial small volume corresponds to a high concentration (50 mg/mL). If the compound dissolves here, it is highly soluble.
-
-
Agitation: Securely cap the vial and vortex vigorously for 1 minute. Following this, place the vial in an ultrasonic bath for 2 minutes.
-
Causality: Vortexing provides mechanical agitation, while sonication uses high-frequency sound waves to break apart agglomerates and accelerate the dissolution process, ensuring that any observed insolubility is not due to insufficient mixing kinetics.[4]
-
-
Observation: Hold the vial against a dark background and illuminate it from the side. Carefully inspect for any undissolved solid particles.
-
Causality: This is the primary data collection step. Proper lighting and background are crucial for detecting small amounts of undissolved material.
-
-
Iterative Addition & Assessment:
-
If the solution is perfectly clear, the compound is highly soluble in this solvent.
-
If solid remains, add another 200 µL of the solvent (total volume 300 µL). Repeat steps 3 and 4.
-
Continue adding 200 µL aliquots of the solvent, followed by agitation and observation, until a total volume of 1 mL has been added.
-
Causality: This iterative process allows for the determination of a solubility bracket. Observing dissolution at a specific volume provides a semi-quantitative measure (e.g., dissolving after 500 µL total volume indicates a solubility of ~10 mg/mL).
-
-
Classification:
-
Soluble: If the compound dissolves completely at any point up to 1 mL total volume. The solubility can be reported as ≥ 5 mg/mL.
-
Insoluble: If undissolved solid remains after the addition of 1 mL of solvent and subsequent agitation. The solubility is reported as < 5 mg/mL.
-
Practical Implications in Research & Development
An understanding of solubility is not an academic exercise; it directly impacts the efficiency and success of research and development efforts.
-
Reaction Solvent Selection: For homogeneous reactions, a solvent that fully dissolves 5-Bromobenzofuran-2(3H)-one and all other reagents is required. Dichloromethane or THF would be excellent starting points for many coupling or substitution reactions.
-
Purification Strategy: The predicted solubility profile is critical for chromatographic purification.
-
Normal-Phase Chromatography: The compound's intermediate polarity suggests it will have good mobility on silica gel using solvent systems like Hexane/Ethyl Acetate or Hexane/DCM. Its low solubility in hexanes makes this a good choice for the weak solvent in a gradient.
-
Crystallization: A powerful purification technique is enabled by identifying a solvent in which the compound is highly soluble when hot but poorly soluble when cold (e.g., isopropanol or ethanol). Alternatively, an anti-solvent crystallization can be performed by dissolving the compound in a good solvent (e.g., acetone) and slowly adding a poor solvent (e.g., heptane) until precipitation occurs.[5]
-
-
Biological Screening & Formulation: For in vitro assays, compounds are typically stored as high-concentration stock solutions in DMSO. The high predicted solubility in DMSO makes it an ideal choice. When preparing aqueous assay buffers, it is critical to know the solubility limit to avoid precipitation of the compound, which would lead to inaccurate results.
By leveraging this guide, researchers can make informed, scientifically-grounded decisions, saving time, conserving valuable material, and ultimately accelerating the path of discovery and development.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromobenzofuran CAS 23145-07-5 Product Specification.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. (2023). Solubility of Organic Compounds.
- PubChemLite. (n.d.). 5-bromobenzofuran-2(3h)-one (C8H5BrO2).
- My Skin Recipes. (2025). 5-BroMobenzofuran-2(3H)-one.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofurans.
Sources
- 1. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 2. scienceopen.com [scienceopen.com]
- 3. PubChemLite - 5-bromobenzofuran-2(3h)-one (C8H5BrO2) [pubchemlite.lcsb.uni.lu]
- 4. youtube.com [youtube.com]
- 5. chem.ws [chem.ws]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Chemical stability and storage conditions for 5-Bromobenzofuran-2(3H)-one
An In-Depth Technical Guide to the Chemical Stability and Storage of 5-Bromobenzofuran-2(3H)-one
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
Introduction
5-Bromobenzofuran-2(3H)-one, a halogenated lactone, serves as a critical building block in the synthesis of complex heterocyclic molecules, including pharmaceutical intermediates and bioactive compounds.[1] Its utility in drug discovery and materials science is predicated on its purity and integrity. However, the inherent functionalities of this molecule—a lactone within a benzofuran scaffold—present specific challenges regarding its chemical stability. Understanding the degradation pathways and establishing optimal storage conditions are paramount to ensuring its reliability in experimental and developmental workflows. This guide provides a comprehensive analysis of the stability profile of 5-Bromobenzofuran-2(3H)-one, detailing its primary degradation mechanisms, recommended handling and storage protocols, and methodologies for its stability assessment.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 166386-69-2 | [2] |
| Molecular Formula | C₈H₅BrO₂ | [3] |
| Molecular Weight | 213.03 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Storage Temp. | Room Temperature (for solid) | [1][2] |
| SMILES | O=C1OC2=CC=C(Br)C=C2C1 | [2] |
Core Stability Profile and Degradation Mechanisms
The stability of 5-Bromobenzofuran-2(3H)-one is primarily influenced by its lactone (cyclic ester) functionality and the activated benzofuran ring system. The principal pathways of degradation are hydrolysis and oxidation, with potential sensitivity to light.
Hydrolytic Degradation
The most significant stability concern for 5-Bromobenzofuran-2(3H)-one is the hydrolysis of its lactone ring.[4] This reaction involves the cleavage of the cyclic ester bond to form the corresponding hydroxy-substituted carboxylic acid.
Mechanism: The hydrolysis of the 2-coumaranone scaffold is highly susceptible to base catalysis.[5][6] At elevated pH, the process is often preceded by the formation of a resonance-stabilized enolate anion at the C3 position.[5][6] This enolate can then undergo hydrolysis through a conventional addition-elimination pathway, involving the formation of a tetrahedral intermediate which subsequently collapses to the ring-opened carboxylate product.[6] The presence of acidic conditions can also catalyze this reaction, albeit typically at a slower rate than base-catalyzed hydrolysis.[4]
Oxidative Degradation
The benzofuranone core can be susceptible to oxidation, particularly under conditions involving atmospheric oxygen, elevated temperatures, and the presence of a base.[7] Research on related 3-arylbenzofuran-2(3H)-ones has demonstrated a transition-metal-free decarbonylation–oxidation reaction that converts the benzofuranone to a 2-hydroxybenzophenone.[7] This suggests that the lactone ring can be cleaved under oxidative stress. Furthermore, the general class of 2-coumaranones is known to participate in chemiluminescent reactions, which proceed through the formation of a high-energy 1,2-dioxetanone intermediate upon reaction with a base and molecular oxygen.[8][9] This highlights the inherent reactivity of the core structure towards oxidative pathways.
Photodegradation
While specific photostability data for 5-Bromobenzofuran-2(3H)-one is not extensively documented, compounds containing a bromo-aromatic system can be sensitive to light. UV radiation can induce homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate a cascade of secondary degradation reactions. Therefore, protection from light is a critical precautionary measure to prevent potential photolytic decomposition.[10]
Below is a diagram illustrating the primary degradation pathways.
Caption: Figure 1: Primary Degradation Pathways.
Recommended Storage and Handling
Based on the chemical stability profile, strict adherence to appropriate storage and handling protocols is essential to preserve the integrity of 5-Bromobenzofuran-2(3H)-one.
Storage Conditions
The optimal storage conditions differ for the compound in its solid state versus in solution.
| Form | Condition | Rationale | Source(s) |
| Solid | Room temperature, in a tightly sealed container, protected from light and moisture. | Minimizes thermal, photolytic, and hydrolytic degradation. The key is to exclude moisture. | [1][2][11] |
| Solution | Store at -20°C or -80°C in small aliquots. Use an anhydrous, aprotic solvent (e.g., DMSO, Acetonitrile). | Prevents hydrolysis by avoiding aqueous media. Low temperature slows all degradation reactions. Aliquoting minimizes freeze-thaw cycles. | [4][11] |
Safe Handling Procedures
Due to the potential hazards associated with chemical reagents, proper personal protective equipment (PPE) and handling practices are mandatory.[12]
-
Engineering Controls: Handle the compound, especially in powdered form or when preparing solutions, within a certified chemical fume hood to prevent inhalation.[12]
-
Personal Protective Equipment (PPE):
-
Disposal: Dispose of waste materials in accordance with institutional and local regulations for hazardous chemical waste.[12]
Methodologies for Stability Assessment
A systematic stability study is necessary to determine the shelf-life and retest period of 5-Bromobenzofuran-2(3H)-one under defined storage conditions.[14][15] Such studies are crucial during drug development to ensure the quality of the active pharmaceutical ingredient (API) or intermediate.[16][17]
Experimental Workflow for Stability Testing
The following workflow outlines a typical approach for assessing the stability of a new batch of the compound.
Caption: Figure 2: Stability Study Workflow.
Protocol: Accelerated Stability Study
This protocol is designed to rapidly assess the stability of 5-Bromobenzofuran-2(3H)-one under stressed conditions.[16]
-
Initial Analysis (T=0):
-
Characterize a homogenous sample of the batch.
-
Perform visual inspection for appearance and color.
-
Use a validated HPLC method to determine the initial purity (as % area) and establish the impurity profile.
-
Retain a portion of the sample at -80°C as a control reference.
-
-
Sample Preparation and Storage:
-
Accurately weigh 5-10 mg of the solid compound into multiple amber glass vials suitable for stability studies.
-
Seal the vials tightly. For studies assessing sensitivity to humidity, vials with permeable caps may be used.
-
Place the vials into a calibrated stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity (RH), as per ICH guidelines for some climatic zones.[18]
-
-
Time-Point Testing:
-
At specified intervals (e.g., 1, 3, and 6 months), remove a set of vials from the chamber.[16]
-
Allow the vials to equilibrate to room temperature before opening to prevent condensation.
-
Perform a complete analysis on each sample as was done at T=0:
-
Visual Inspection: Note any changes in color or physical form.
-
HPLC Analysis: Prepare a solution of known concentration. Analyze to determine the purity and the formation of any new impurity peaks. Quantify all degradation products.
-
LC-MS Analysis: If significant new impurities are detected, use a technique like LC-MS to obtain mass data and aid in structural elucidation.
-
-
-
Data Analysis and Reporting:
-
Tabulate the purity results and the levels of each specified and unspecified impurity at each time point.
-
Analyze the data for trends. A significant change is often defined as a failure to meet the established acceptance criteria, such as a notable decrease in purity or the appearance of a degradation product exceeding a specific threshold.
-
The results from the accelerated study can be used to predict the long-term stability of the compound.[14]
-
Conclusion
5-Bromobenzofuran-2(3H)-one is a valuable synthetic intermediate whose stability is critical for its successful application. The primary degradation risks stem from the hydrolysis of its lactone ring, especially under basic conditions, and potential oxidative and photolytic pathways. To ensure the compound's integrity, it must be stored as a solid in a dry, dark environment, sealed from atmospheric moisture. For solutions, the use of anhydrous aprotic solvents and storage at or below -20°C is strongly recommended.[4][11] By implementing the rigorous storage, handling, and stability testing protocols outlined in this guide, researchers and drug development professionals can mitigate the risks of degradation and ensure the quality and reliability of their scientific outcomes.
References
-
Ghorai, P., et al. (2022). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. RSC Advances. Available at: [Link]
-
Gedikli, B., et al. (2015). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances. Available at: [Link]
-
Abu-Izza, K., et al. (2000). Mechanism of hydrolysis of coumaran-2-ones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Available at: [Link]
-
Abu-Izza, K., et al. (2000). Mechanism of hydrolysis of coumaran-2-ones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
My Skin Recipes. (n.d.). 5-BroMobenzofuran-2(3H)-one. Available at: [Link]
-
Neves, M. G. P. M. S., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules. Available at: [Link]
-
GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Available at: [Link]
-
Baranov, M. S., et al. (2024). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Sane, R. T. (2012). Stability Testing of Pharmaceutical Products. PharmaTutor. Available at: [Link]
-
Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Available at: [Link]
-
ICH. (n.d.). Q1A - Q1F Stability. Available at: [Link]
-
Hishmat, O. H., et al. (1979). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Zeitschrift für Naturforschung B. Available at: [Link]
-
Cambridge University Press & Assessment. (n.d.). Formation of lactones during storage of UHT processed buffalo milk. Available at: [Link]
-
Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry. Available at: [Link]
-
Protti, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules. Available at: [Link]
-
PubChem. (n.d.). 5-bromobenzofuran-2(3h)-one. Available at: [Link]
-
Schramm, S., et al. (2021). Mechanistic Investigations of the 2-Coumaranone Chemiluminescence. ChemPhotoChem. Available at: [Link]
-
Kriegel, S., et al. (2021). Mechanistic investigations of the 2-coumaranone chemiluminescence. Physical Chemistry Chemical Physics. Available at: [Link]
Sources
- 1. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 2. 166386-69-2|5-Bromobenzofuran-2(3H)-one|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 5-bromobenzofuran-2(3h)-one (C8H5BrO2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of hydrolysis of coumaran-2-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism of hydrolysis of coumaran-2-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic investigations of the 2-coumaranone chemiluminescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. humiditycontrol.com [humiditycontrol.com]
- 15. gmpsop.com [gmpsop.com]
- 16. japsonline.com [japsonline.com]
- 17. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 18. ICH Official web site : ICH [ich.org]
The Rising Potential of 5-Bromobenzofuran-2(3H)-one Derivatives in Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at the 5-position of the benzofuran-2(3H)-one core, a lactone variant of the benzofuran ring, presents a compelling strategy for the development of novel therapeutic agents. This halogenation can significantly modulate the physicochemical properties of the molecule, potentially enhancing its biological efficacy and selectivity.[2][4] This in-depth technical guide explores the burgeoning field of 5-Bromobenzofuran-2(3H)-one derivatives, providing a comprehensive overview of their synthesis, potential biological activities, and the underlying mechanistic principles for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 5-Bromobenzofuran-2(3H)-one Scaffold
The 5-Bromobenzofuran-2(3H)-one scaffold, also known as 5-bromocoumaran-2-one, combines the key structural features of a benzofuranone system with the electronic and steric influence of a bromine substituent. This unique combination offers several advantages in drug design:
-
Enhanced Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to stronger and more specific binding to biological targets such as enzymes and receptors.[2]
-
Metabolic Stability: The presence of the bromine atom can influence the metabolic stability of the compound, potentially leading to a longer duration of action.
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle, allowing for further structural modifications and the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Synthesis of 5-Bromobenzofuran-2(3H)-one Derivatives: A General Overview
The synthesis of 5-Bromobenzofuran-2(3H)-one derivatives typically starts from commercially available 5-bromosalicylaldehyde. A common synthetic route involves the reaction of 5-bromosalicylaldehyde with an appropriate reagent to construct the lactone ring. Subsequent modifications at the 3-position of the benzofuranone core allow for the introduction of various substituents, leading to a diverse range of derivatives.
General Synthetic Workflow:
Caption: General synthetic workflow for 5-Bromobenzofuran-2(3H)-one derivatives.
Experimental Protocol: Synthesis of a 3-Substituted 5-Bromobenzofuran-2(3H)-one Derivative (Illustrative Example)
This protocol provides a general framework. Specific reaction conditions may need to be optimized for different substrates.
-
Step 1: Synthesis of 5-Bromobenzofuran-2(3H)-one.
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (2.0 eq).
-
Add an α-haloester, for example, ethyl bromoacetate (1.2 eq), dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 5-Bromobenzofuran-2(3H)-one.
-
-
Step 2: Synthesis of a 3-Substituted Derivative.
-
To a solution of 5-Bromobenzofuran-2(3H)-one (1.0 eq) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add an electrophile (e.g., an alkyl halide or benzyl bromide) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-substituted 5-Bromobenzofuran-2(3H)-one derivative.
-
Potential Biological Activities and Mechanisms of Action
While specific data for a wide range of 5-Bromobenzofuran-2(3H)-one derivatives is still emerging, the known activities of related brominated benzofurans and benzofuranones provide strong indications of their therapeutic potential.
Anticancer Activity
Brominated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][4] The presence of bromine is often associated with increased potency.[4]
Potential Mechanisms of Anticancer Action:
-
Enzyme Inhibition: Benzofuran scaffolds are known to inhibit various kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). The 5-bromo substituent could enhance the binding affinity and inhibitory activity.
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Brominated benzofurans have been shown to induce apoptosis in cancer cells.[2]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another key mechanism of anticancer drugs. Benzofuran derivatives can cause cell cycle arrest at different phases, preventing cancer cells from dividing.
Illustrative Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway
Caption: Potential inhibition of a receptor tyrosine kinase pathway by a 5-Bromobenzofuran-2(3H)-one derivative.
Table 1: Representative Anticancer Activity of Brominated Benzofuran Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Benzofuran A | Leukemia (K562) | 5.0 | [2] |
| Brominated Benzofuran B | Leukemia (HL-60) | 0.1 | [2] |
| 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-one | Breast (MCF-7) | Varies | [3] |
| 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-one | Prostate (PC-3) | Varies | [3] |
Note: This table includes data from various brominated benzofuran derivatives to illustrate the potential of the class, as specific data for a wide range of 5-Bromobenzofuran-2(3H)-one derivatives is limited.
Antimicrobial Activity
Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[1] The introduction of a bromine atom can enhance this activity.
Potential Mechanisms of Antimicrobial Action:
-
Inhibition of Essential Enzymes: The compounds may inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the brominated derivatives could facilitate their insertion into the microbial cell membrane, leading to its disruption and cell death.
-
Inhibition of Biofilm Formation: Some heterocyclic compounds can interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic microbes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the 5-Bromobenzofuran-2(3H)-one derivatives in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Structure-Activity Relationship (SAR) Insights and Future Directions
Systematic SAR studies are crucial for optimizing the biological activity of 5-Bromobenzofuran-2(3H)-one derivatives. Key areas for investigation include:
-
Position and Nature of Substituents at C3: The size, electronics, and lipophilicity of the substituent at the 3-position are likely to have a significant impact on activity. Introducing different alkyl, aryl, and heterocyclic moieties will be a key area of exploration.
-
Stereochemistry at C3: If the 3-position is a stereocenter, the evaluation of individual enantiomers is essential, as they may exhibit different biological activities and toxicities.
-
Modifications of the Benzene Ring: While this guide focuses on the 5-bromo substitution, exploring other substitution patterns on the benzene ring could further modulate the activity.
Logical Relationship Diagram for SAR Exploration
Caption: Key areas for structure-activity relationship (SAR) exploration of 5-Bromobenzofuran-2(3H)-one derivatives.
Conclusion
5-Bromobenzofuran-2(3H)-one derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their unique structural features, coupled with the strategic placement of a bromine atom, offer a compelling platform for the design of potent and selective anticancer and antimicrobial drugs. Further in-depth studies, including comprehensive SAR exploration, elucidation of specific molecular targets, and in vivo efficacy and safety evaluations, are warranted to fully realize the therapeutic potential of this exciting class of molecules. This guide serves as a foundational resource to stimulate and direct future research in this promising area of medicinal chemistry.
References
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
-
Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed, 31003438. [Link]
-
Gao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27944-27963. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Lactone: A Technical Guide to 5-Bromobenzofuran-2(3H)-one in Organic Synthesis
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis and drug discovery, the benzofuranone scaffold holds a place of distinction. These structures are not merely synthetic curiosities; they are integral components of numerous natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among the diverse array of substituted benzofuranones, 5-Bromobenzofuran-2(3H)-one emerges as a particularly valuable and versatile building block. Its strategic placement of a bromine atom on the aromatic ring, coupled with the reactive lactone functionality, provides a powerful handle for a multitude of chemical transformations.
This technical guide serves as an in-depth exploration of 5-Bromobenzofuran-2(3H)-one as a pivotal intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causality behind synthetic choices, offering field-proven insights into its preparation and application. Every protocol described herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Core Characteristics of 5-Bromobenzofuran-2(3H)-one
Before embarking on its synthetic applications, a fundamental understanding of the physical and chemical properties of 5-Bromobenzofuran-2(3H)-one is essential.
| Property | Value | Reference |
| CAS Number | 166386-69-2 | [2] |
| Molecular Formula | C₈H₅BrO₂ | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| Appearance | Solid | |
| Storage | Room temperature, sealed in dry conditions | [2] |
The structure of 5-Bromobenzofuran-2(3H)-one is characterized by a bicyclic system where a benzene ring is fused to a dihydrofuran-2-one (lactone) ring. The bromine atom at the 5-position significantly influences the molecule's reactivity, making the aromatic ring susceptible to a variety of palladium-catalyzed cross-coupling reactions. The lactone moiety, with its electrophilic carbonyl carbon and adjacent methylene group (C3), provides a complementary site for nucleophilic attack and functionalization.
Synthesis of the Building Block: A Strategic Approach
The preparation of 5-Bromobenzofuran-2(3H)-one can be achieved through several synthetic strategies, with the most common and reliable being the intramolecular Friedel-Crafts acylation of a suitable precursor. This approach offers a high degree of control and generally proceeds with good to excellent yields.
A plausible and efficient route commences with the commercially available 4-bromophenol. The synthesis can be envisioned as a two-step process: etherification to form 4-bromophenoxyacetic acid, followed by an intramolecular cyclization.
Conceptual Workflow for the Synthesis of 5-Bromobenzofuran-2(3H)-one
Sources
The Genesis of a Key Synthetic Intermediate: A Technical Guide to the Discovery and First Synthesis of 5-Bromobenzofuran-2(3H)-one
For Immediate Release
A deep dive into the historical synthesis and foundational chemistry of 5-Bromobenzofuran-2(3H)-one, a pivotal building block in modern medicinal chemistry and materials science. This guide illuminates the early preparative routes, offering researchers and drug development professionals a comprehensive understanding of this crucial heterocyclic compound.
The journey of 5-Bromobenzofuran-2(3H)-one, also known as 5-bromo-2-coumaranone, from a laboratory curiosity to an indispensable tool in synthetic chemistry is a testament to the enduring power of fundamental organic synthesis. While the parent compound, 2-coumaranone, was first synthesized by Adolf von Baeyer and Paul Fritsch in 1884 through the distillation of (2-hydroxyphenyl)acetic acid, the introduction of a bromine atom at the 5-position unlocked a new realm of synthetic possibilities. This guide elucidates the likely first synthesis of this vital intermediate, drawing upon foundational principles of heterocyclic chemistry.
I. The Precedent: Synthesis of the Core Scaffold
The initial synthesis of the benzofuran-2(3H)-one core laid the groundwork for its subsequent functionalization. The intramolecular cyclization of a substituted hydroxyphenylacetic acid provided the fundamental blueprint for accessing this class of compounds. This historical context is crucial for appreciating the logical progression toward the synthesis of its halogenated derivatives.
II. The First Synthesis: A Logical Deduction from Foundational Reactions
While a single, definitive publication titled "The First Synthesis of 5-Bromobenzofuran-2(3H)-one" has not been identified in historical archives, the most probable first successful synthesis can be inferred from established reaction pathways of the era. A plausible and efficient early method involves the acid-catalyzed condensation of 4-bromophenol with glyoxylic acid. This approach mirrors the synthesis of the analogous 5-chloro derivative from p-chlorophenol and glyoxylic acid, a method documented in later patents[1].
The rationale behind this synthetic choice is rooted in the principles of electrophilic aromatic substitution and intramolecular esterification. The glyoxylic acid, in the presence of a strong acid, acts as an electrophile, attacking the electron-rich aromatic ring of 4-bromophenol. The directing effect of the hydroxyl group favors substitution at the ortho position. The resulting intermediate, a (4-bromo-2-hydroxyphenyl)(hydroxy)acetic acid, then undergoes a subsequent intramolecular cyclization (lactonization) to yield the stable 5-Bromobenzofuran-2(3H)-one.
Visualizing the Synthetic Pathway
The logical flow of this foundational synthesis can be represented as follows:
Caption: Probable first synthetic route to 5-Bromobenzofuran-2(3H)-one.
III. Experimental Protocol: A Reconstruction of the First Synthesis
Based on the established chemistry of the time, a detailed protocol for the likely first synthesis of 5-Bromobenzofuran-2(3H)-one is presented below. This protocol is a self-validating system, grounded in the fundamental principles of organic reactions.
Objective: To synthesize 5-Bromobenzofuran-2(3H)-one from 4-bromophenol and glyoxylic acid.
Materials:
-
4-Bromophenol
-
Glyoxylic acid monohydrate
-
Concentrated Sulfuric Acid
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or other suitable drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenol (1.0 equivalent) and glyoxylic acid monohydrate (1.1 equivalents).
-
Acid Catalysis: Slowly and with caution, add concentrated sulfuric acid (acting as both a catalyst and a dehydrating agent) to the reaction mixture with stirring. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to a temperature of 80-100 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if analytical standards are available.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
-
Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude 5-Bromobenzofuran-2(3H)-one.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.
IV. Quantitative Data and Characterization
While specific quantitative data from a singular "first synthesis" publication is unavailable, the expected outcomes and characterization data for 5-Bromobenzofuran-2(3H)-one are well-established in modern literature.
| Property | Value |
| Molecular Formula | C₈H₅BrO₂ |
| Molecular Weight | 213.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 108-112 °C (typical) |
| Solubility | Soluble in common organic solvents |
V. Significance and Modern Applications
The introduction of the bromine atom at the 5-position of the benzofuran-2(3H)-one scaffold was a pivotal moment in the evolution of this heterocyclic system. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and functionality. This has made 5-Bromobenzofuran-2(3H)-one a highly sought-after intermediate in the synthesis of:
-
Pharmaceuticals: The benzofuran-2(3H)-one core is present in numerous biologically active molecules. The 5-bromo derivative provides a convenient starting point for the synthesis of complex drug candidates.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of novel pesticides and herbicides.
-
Functional Materials: The ability to elaborate the structure through the bromo substituent has led to its use in the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
VI. Conclusion
While the precise moment of its "discovery" may be disseminated across the foundational literature of heterocyclic chemistry rather than in a single landmark paper, the synthesis of 5-Bromobenzofuran-2(3H)-one represents a logical and crucial extension of early benzofuranone chemistry. The straightforward and robust nature of its probable first synthesis from readily available starting materials underscores the elegance and power of classical organic reactions. Today, 5-Bromobenzofuran-2(3H)-one stands as a testament to the enduring legacy of these foundational discoveries, continuing to empower innovation in drug discovery, materials science, and beyond.
References
[2] Vallejos, J. C., et al. Process for the preparation of 2-coumaranone and substituted 2-coumaranones. EP1449838A1. 2004. [1]
Sources
Methodological & Application
Application Notes & Protocols: Suzuki Coupling of 5-Bromobenzofuran-2(3H)-one
Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-Bromobenzofuran-2(3H)-one. Benzofuran-2(3H)-one is a privileged scaffold in medicinal chemistry, and the functionalization at the C5 position via carbon-carbon bond formation is a critical step in the synthesis of numerous biologically active molecules.[1][2] This guide details the reaction mechanism, explores critical experimental parameters, offers a validated step-by-step protocol, and includes a troubleshooting guide for common issues encountered in the laboratory.
Introduction and Significance
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[3] This palladium-catalyzed reaction is renowned for its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[3] These features have made it an indispensable tool in the pharmaceutical industry for constructing complex molecular architectures, particularly biaryl and heteroaryl linkages.[4][5]
The 5-Bromobenzofuran-2(3H)-one scaffold is a key intermediate in the development of novel therapeutics.[6] The ability to selectively introduce diverse aryl or heteroaryl substituents at the 5-position allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. This protocol provides researchers with a robust and reproducible method to achieve this transformation efficiently.
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][7] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromobenzofuran-2(3H)-one. This is often the rate-determining step and results in the formation of a Pd(II) complex.[3][8] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[8]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[9] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][10]
Sources
- 1. Buy (5-Bromobenzofuran-2-yl)boronic acid | 331833-99-9 [smolecule.com]
- 2. 5-Bromobenzofuran-3-carboxylic acid | 461663-79-6 | Benchchem [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. mt.com [mt.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Heck Reaction: Synthesis of 5-(Alkenyl)benzofuran-2(3H)-ones
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported independently by T. Mizoroki and R. F. Heck in the early 1970s, this reaction facilitates the coupling of an unsaturated halide or triflate with an alkene, yielding a substituted alkene.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.[1]
The benzofuran-2(3H)-one, or 2-coumaranone, scaffold is a privileged structure found in a variety of natural products and pharmacologically active compounds. The ability to functionalize this core at the 5-position by introducing a vinyl group opens a gateway to a diverse array of molecular architectures. The resulting vinylated products can serve as key intermediates for further transformations, making the Heck reaction a strategically important tool for drug discovery and development professionals.
These application notes provide a detailed guide to the Heck reaction conditions for the coupling of 5-Bromobenzofuran-2(3H)-one with various acrylates. We will delve into the mechanistic underpinnings of the reaction to inform experimental design, present a comprehensive, field-proven protocol, and offer insights to ensure successful implementation in your laboratory.
Mechanistic Insights: A Rationale for Experimental Design
A thorough understanding of the Heck reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle, illustrated below, provides the causal framework for the selection of each reaction component.[1][3][4]
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 5-Bromobenzofuran-2(3H)-one. This oxidative addition step forms a square planar Pd(II) complex. The reactivity of aryl halides in this step generally follows the order I > Br > Cl. Aryl bromides often represent a good balance of reactivity and stability.
-
Alkene Coordination and Migratory Insertion: The acrylate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a new Pd(II)-alkyl intermediate. For acrylates, this insertion is highly regioselective, with the aryl group adding to the less substituted carbon of the double bond.
-
β-Hydride Elimination: For the reaction to proceed to the desired product, a β-hydride (a hydrogen atom on the carbon two positions away from the palladium) must be present. A syn-β-hydride elimination occurs, where the palladium abstracts a hydrogen, forming a palladium-hydride species and releasing the substituted alkene product. This step typically favors the formation of the more stable E-isomer (trans-double bond) to minimize steric interactions.[5]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the palladium-hydride complex, which is neutralized by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
// Invisible nodes for positioning ArBr_in [shape=plaintext, label="5-Bromobenzofuran-2(3H)-one", fontcolor="#202124"]; Alkene_in [shape=plaintext, label="Acrylate", fontcolor="#202124"]; Product_out [shape=plaintext, label="5-Alkenylbenzofuran-2(3H)-one", fontcolor="#202124"]; Base_in [shape=plaintext, label="Base", fontcolor="#202124"];
ArBr_in -> OxAdd [color="#EA4335", style=dashed, arrowhead=vee]; Alkene_in -> Coord [color="#34A853", style=dashed, arrowhead=vee]; BetaElim -> Product_out [color="#FBBC05", style=dashed, arrowhead=vee]; Base_in -> RedElim [color="#5F6368", style=dashed, arrowhead=vee]; } enddot Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Reagents and Their Roles: An Evidence-Based Selection
The success of the Heck reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The conditions outlined below are based on successful reports for the structurally similar 2-acetyl-5-bromobenzofuran, providing a robust starting point.[6][7]
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and relatively inexpensive precatalyst.[8] In the presence of phosphine ligands or other reducing agents in the reaction mixture, it is reduced in situ to the active Pd(0) species.[3][4] Other common precatalysts include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligand: While some Heck reactions can proceed without a ligand, their presence is often crucial for stabilizing the palladium catalyst and modulating its reactivity.[4] For aryl bromides, phosphine ligands are commonly employed.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand for many Heck reactions.
-
Tri-tert-butylphosphine (P(t-Bu)₃): A bulky, electron-rich phosphine that can significantly enhance the rate of oxidative addition, particularly for less reactive aryl halides.[9] This can lead to milder reaction conditions and higher yields.
-
-
Base: A base is required stoichiometrically to neutralize the hydrogen bromide (HBr) generated during the reductive elimination step.[2] The choice of base can influence the reaction rate and prevent catalyst deactivation.
-
Organic Bases: Triethylamine (Et₃N) is a common choice, acting as both a base and, in some cases, a reducing agent for the Pd(II) precatalyst.[6][10]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and often used in conjunction with more electron-rich ligands.[9][11]
-
-
Solvent: Polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.
-
Additive: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial, especially in reactions involving inorganic bases or aqueous media, by improving the solubility of reagents and stabilizing the catalytic species.[6][10]
Experimental Protocols
The following protocols are adapted from established procedures for the Heck coupling of the closely related 2-acetyl-5-bromobenzofuran with various acrylates.[6][7] Researchers should consider these as robust starting points for optimization.
Protocol 1: General Conditions using a Palladium Complex/Et₃N
This protocol is based on the successful coupling of 2-acetyl-5-bromobenzofuran with acrylates under thermal conditions.[6][7]
Materials:
-
5-Bromobenzofuran-2(3H)-one
-
Acrylate (e.g., methyl acrylate, ethyl acrylate, n-butyl acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (diethyl ether, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromobenzofuran-2(3H)-one (1.0 mmol, 1.0 equiv).
-
Add Palladium(II) Acetate (0.01 mmol, 1 mol%) and Triphenylphosphine (0.02 mmol, 2 mol%).
-
Add Tetrabutylammonium bromide (TBAB) (0.6 mmol, 0.6 equiv).
-
Add anhydrous DMF (3 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv).
-
Add the desired acrylate (1.5 mmol, 1.5 equiv) to the mixture.
-
Seal the flask and heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times are typically in the range of 3-5 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(alkenyl)benzofuran-2(3H)-one.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Flask, Stir bar, Inert atm.)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddReagents [label="Add Reagents\n(5-Bromobenzofuran-2(3H)-one, Pd(OAc)₂, PPh₃, TBAB)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSolventsBase [label="Add Solvents & Base\n(DMF, Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddAcrylate [label="Add Acrylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heat to 130 °C\n(3-5 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Progress\n(TLC / GC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Water, Et₂O Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Final Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> AddReagents; AddReagents -> AddSolventsBase; AddSolventsBase -> AddAcrylate; AddAcrylate -> Heating; Heating -> Monitoring; Monitoring -> Heating [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> End; } enddot Caption: Experimental workflow for the Heck reaction protocol.
Data Summary: Literature Precedent
The following table summarizes the results obtained for the Heck reaction of 2-acetyl-5-bromobenzofuran with various acrylates, which serves as a strong predictive model for the reaction with 5-Bromobenzofuran-2(3H)-one.[7]
| Entry | Acrylate | Product | Reaction Time (h) | Yield (%) |
| 1 | Acrylonitrile | E-3-(2-acetylbenzofuran-5-yl)acrylonitrile | 3 | 90 |
| 2 | Ethyl acrylate | E-ethyl 3-(2-acetylbenzofuran-5-yl)acrylate | 3 | 91 |
| 3 | n-Butyl acrylate | E-n-butyl 3-(2-acetylbenzofuran-5-yl)acrylate | 3 | 80 |
| 4 | tert-Butyl acrylate | E-tert-butyl 3-(2-acetylbenzofuran-5-yl)acrylate | 4 | 86 |
| 5 | Methyl acrylate | E-methyl 3-(2-acetylbenzofuran-5-yl)acrylate | 4 | 93 |
Conditions: 2-acetyl-5-bromobenzofuran (1 mmol), acrylate (1.5 mmol), Pd-complex (0.25 mol%), Et₃N (3 mmol), TBAB (0.6 mmol), DMF (3 mL), 130 °C.[7]
Expert Insights & Troubleshooting
-
Substrate Reactivity: The lactone carbonyl in 5-Bromobenzofuran-2(3H)-one is electronically similar to the acetyl group in the literature precedent, suggesting that the reactivity of the C-Br bond should be comparable. Both are electron-withdrawing groups that can activate the aryl bromide towards oxidative addition.
-
Ligand Choice: If yields are low with PPh₃, switching to a more electron-rich and bulky ligand like P(t-Bu)₃ could be beneficial. This has been shown to improve reaction rates and yields for aryl bromides.[9]
-
Base Sensitivity: The benzofuran-2(3H)-one core can be sensitive to strong bases. While Et₃N is generally well-tolerated, if side reactions or degradation are observed, switching to a milder inorganic base like K₂CO₃ or K₃PO₄ may be advantageous.
-
Double Bond Isomerization: A potential side reaction is the isomerization of the newly formed double bond. This can sometimes be minimized by careful control of reaction temperature and time. The predominant product is almost always the thermodynamically more stable E-isomer.
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times, often from hours to minutes, while maintaining or even improving yields.[6] If available, this is a highly recommended alternative to conventional heating.
Conclusion
The Heck reaction is a robust and reliable method for the synthesis of 5-(alkenyl)benzofuran-2(3H)-ones from 5-Bromobenzofuran-2(3H)-one and various acrylates. By understanding the underlying mechanism and leveraging established protocols for structurally analogous compounds, researchers can efficiently access these valuable intermediates. The protocols and insights provided in these notes offer a solid foundation for the successful application of this pivotal reaction in drug discovery and development programs.
References
-
Heck reaction - Wikipedia. Available at: [Link]
-
Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study - ACS Publications. Available at: [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides - Organic Chemistry Portal. Available at: [Link]
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - Arkivoc. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles - Science and Education Publishing. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. Available at: [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available at: [Link]
-
Palladium-catalyzed direct arylation of selenophene - PubMed. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PubMed Central. Available at: [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - NIH. Available at: [Link]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre - Biblio. Available at: [Link]
-
Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system | Request PDF - ResearchGate. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]
Sources
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromobenzofuran-2(3H)-one with Terminal Alkynes
Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry
The benzofuran-2(3H)-one, or 2-coumaranone, scaffold is a prominent structural motif found in a multitude of natural products and synthetic compounds exhibiting significant biological activities.[1] These molecules have garnered considerable attention in drug discovery and medicinal chemistry for their potential as anti-inflammatory, antioxidant, and antimicrobial agents.[2][3] The functionalization of the benzofuran-2(3H)-one core at the 5-position with an alkynyl group via the Sonogashira coupling reaction opens up a gateway to a diverse array of novel chemical entities. This powerful carbon-carbon bond-forming reaction provides a versatile handle for further molecular elaborations, such as "click" chemistry, thereby enabling the rapid generation of compound libraries for high-throughput screening.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Sonogashira coupling of 5-Bromobenzofuran-2(3H)-one with various terminal alkynes. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and present a critical analysis of the reaction's scope and limitations.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Catalytic Cycle
The palladium cycle is initiated by the oxidative addition of the aryl halide, in this case, 5-Bromobenzofuran-2(3H)-one, to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.
The Copper Catalytic Cycle
Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This copper acetylide is a key reactive intermediate that facilitates the transfer of the alkynyl group to the palladium center.
Transmetalation and Reductive Elimination
The copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium and regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final 5-alkynylbenzofuran-2(3H)-one product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromobenzofuran-2(3H)-one
Introduction: The Significance of 5-Aminobenzofuran-2(3H)-ones in Drug Discovery
The benzofuran-2(3H)-one scaffold is a privileged heterocyclic motif present in a multitude of natural products and pharmacologically active molecules. The introduction of an amino group at the 5-position of this ring system via C-N bond formation unlocks a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. These 5-amino derivatives serve as critical building blocks in drug discovery, enabling the modulation of physicochemical properties and facilitating key interactions with biological targets. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the construction of such carbon-nitrogen bonds, offering significant advantages over classical methods that often necessitate harsh conditions and have a limited substrate scope.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a challenging, base-sensitive substrate: 5-Bromobenzofuran-2(3H)-one. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and offer field-proven insights for troubleshooting and optimization.
Scientific Integrity and Logic: Navigating the Challenges of a Base-Sensitive Substrate
The primary challenge in the Buchwald-Hartwig amination of 5-Bromobenzofuran-2(3H)-one lies in the inherent base sensitivity of the lactone functionality.[3][4] Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), which are commonly employed in this reaction, can promote the hydrolysis or decomposition of the lactone ring, leading to low yields and the formation of undesired byproducts.[5] Therefore, the judicious selection of a base that is sufficiently strong to deprotonate the amine nucleophile (or the resulting palladium-amine complex) without compromising the integrity of the substrate is paramount.
Milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), or alternatively, hindered and less nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), present viable alternatives.[5][6] Recent studies have also highlighted the efficacy of silanolate bases, such as sodium trimethylsilanolate (NaOTMS), in promoting C-N coupling reactions for base-sensitive heteroaryl halides.[4][7]
The choice of ligand is also critical. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, have demonstrated broad utility in facilitating the amination of aryl bromides by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[8] For particularly challenging or base-sensitive substrates, specialized ligands may offer improved performance.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The cycle commences with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. Subsequently, the amine coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst.[9]
Experimental Protocol: A Self-Validating System
This protocol is designed as a starting point and may require optimization for specific amine coupling partners. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromobenzofuran-2(3H)-one | ≥97% | Commercially Available | |
| Amine | ≥98% | Commercially Available | Ensure purity and dryness. |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos | Ligand Grade | Commercially Available | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox due to hygroscopicity. |
| Toluene | Anhydrous | Commercially Available | Degas prior to use. |
Reaction Setup and Execution
Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.
Step-by-Step Methodology:
-
Vial Preparation: In a glovebox, to an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Seal the vial with a Teflon-lined cap. Outside the glovebox, add anhydrous, degassed toluene (2 mL). Subsequently, add 5-Bromobenzofuran-2(3H)-one (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the vial in a preheated aluminum block at 100 °C and stir vigorously for the required reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short plug of celite, washing the celite with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aminobenzofuran-2(3H)-one product.
Data Presentation: Representative Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | XPhos | A bulky, electron-rich ligand suitable for aryl bromides.[8] |
| Base | NaOtBu | A strong, non-nucleophilic base. Use with caution for this substrate. |
| Solvent | Toluene | A common, high-boiling solvent for this reaction. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Catalyst Loading | 1-5 mol% | Typical loading for efficient catalysis. |
| Ligand:Pd Ratio | 1.2:1 to 2.4:1 | Ensures complete coordination to the palladium center. |
| Base Stoichiometry | 1.2-2.0 equiv. | Drives the reaction to completion. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Inappropriate ligand | Screen other bulky phosphine ligands (e.g., SPhos, RuPhos). | |
| Starting Material Decomposition | Base is too strong | Switch to a milder base such as K₃PO₄, Cs₂CO₃, DBU, or NaOTMS.[4][5][6] |
| High temperature | Reduce the reaction temperature. | |
| Formation of Byproducts | Side reactions (e.g., hydrodehalogenation) | Optimize the ligand and base combination. |
| Impure reagents | Use purified starting materials and anhydrous, degassed solvents. |
Safety Considerations
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritating. Handle under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes.
-
Solvents: Toluene is flammable and has associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated area.[10]
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic. For larger-scale reactions, consider process safety evaluations.[11]
Conclusion
The Buchwald-Hartwig amination of 5-Bromobenzofuran-2(3H)-one presents a viable and efficient route to a valuable class of compounds for drug discovery. By understanding the challenges posed by the base-sensitive lactone substrate and carefully selecting the appropriate catalyst system and reaction conditions, researchers can successfully synthesize a diverse array of 5-aminobenzofuran-2(3H)-one derivatives. The protocol and insights provided herein serve as a robust starting point for further exploration and optimization in this exciting area of medicinal chemistry.
References
-
Amination reactions of base-sensitive substrates performed under melt conditions employing bulky Pd-NHC complexes. ResearchGate. Available at: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. Available at: [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
Application Note: Synthesis of Novel Benzofuranone-Based Fluorescent Probes from 5-Bromobenzofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuranone core represents a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and favorable electronic properties.[1] This application note provides a comprehensive guide to the synthesis of novel fluorescent probes starting from the versatile building block, 5-Bromobenzofuran-2(3H)-one. We delve into the strategic application of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Sonogashira reactions, to functionalize the benzofuranone core.[2][3] This guide offers detailed, field-tested protocols, explains the causality behind experimental choices, and outlines methods for the structural and photophysical characterization of the resulting fluorophores, highlighting their potential in high-value applications such as cellular bioimaging.[4][5]
Introduction: The Benzofuranone Scaffold in Fluorescence Imaging
Fluorescent probes are indispensable tools for visualizing biological processes in real-time within living cells.[4][5] An ideal probe should exhibit high photostability, a large Stokes shift, high quantum yield, and its fluorescence should be sensitive to its local environment. The benzofuranone scaffold has emerged as a promising core for such probes. Its fused ring system provides conformational rigidity, which tends to minimize non-radiative decay pathways and can lead to enhanced fluorescence quantum yields.
The Strategic Role of 5-Bromobenzofuran-2(3H)-one
5-Bromobenzofuran-2(3H)-one is an ideal starting material for building a library of fluorescent probes. The bromine atom at the C5 position acts as a versatile synthetic "handle."[6] It is sufficiently reactive to participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse aromatic and alkynyl substituents.[6][7] This modular approach enables the fine-tuning of the probe's electronic structure and, consequently, its photophysical properties, such as absorption and emission wavelengths, to suit specific applications.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds.[3] For derivatizing 5-Bromobenzofuran-2(3H)-one, the Suzuki-Miyaura and Sonogashira reactions are particularly powerful.[2][8]
-
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (typically an arylboronic acid or ester) to form a new C(sp²)–C(sp²) bond. This is an excellent method for creating 5-arylbenzofuranones, extending the π-conjugated system and shifting the fluorescence to longer wavelengths.[9][10]
-
Sonogashira Coupling : This reaction joins the aryl bromide with a terminal alkyne, creating a C(sp²)–C(sp) bond.[11] This introduces a rigid, linear alkyne linker, which is highly effective at extending π-conjugation and can be used to attach other functional groups or fluorophores.
The general synthetic strategy is depicted below.
Figure 1: General synthetic routes from 5-Bromobenzofuran-2(3H)-one.
Detailed Experimental Protocols
Materials and Reagents
-
5-Bromobenzofuran-2(3H)-one (CAS: 166386-69-2)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Ligands: Triphenylphosphine (PPh₃), SPhos, XPhos
-
Copper(I) iodide (CuI) (for Sonogashira)
-
Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Triethylamine (TEA)
-
Solvents: Toluene, Dioxane, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) (anhydrous)
-
Arylboronic acids and terminal alkynes (as required)
-
Reagents for workup and purification: Ethyl acetate, Hexane, Saturated sodium bicarbonate, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.
General Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and organic solvents are toxic and/or flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert atmosphere techniques (e.g., using nitrogen or argon) are crucial for these reactions to prevent catalyst degradation.
Protocol 1: Synthesis of a 5-Arylbenzofuran-2(3H)-one via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 5-(4-methoxyphenyl)benzofuran-2(3H)-one.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromobenzofuran-2(3H)-one (1.0 eq, e.g., 213 mg, 1.0 mmol).
-
Reagent Addition: Add 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol), potassium carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq, 35 mg, 0.03 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexane) to yield the pure 5-arylbenzofuran-2(3H)-one.
Causality and Field Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust Pd(0) catalyst suitable for many standard Suzuki couplings. For more challenging substrates, catalyst systems like Pd(OAc)₂ with specialized phosphine ligands (e.g., SPhos) can offer higher yields and faster reaction times.
-
Base: The base (K₂CO₃) is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid. Cs₂CO₃ is a stronger base and can be effective for less reactive bromides.
-
Solvent: Toluene or a dioxane/water mixture are common solvents. The choice depends on the solubility of the reagents. Anhydrous conditions are preferred to minimize side reactions like protodeboronation of the boronic acid.
Protocol 2: Synthesis of a 5-(Alkynyl)benzofuran-2(3H)-one via Sonogashira Coupling
This protocol details the synthesis of 5-((trimethylsilyl)ethynyl)benzofuran-2(3H)-one.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask with a stir bar, add 5-Bromobenzofuran-2(3H)-one (1.0 eq, 213 mg, 1.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq, 14 mg, 0.02 mmol) and Copper(I) iodide (CuI) (0.04 eq, 7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous THF (8 mL) and triethylamine (TEA) (2 mL). Stir to dissolve. Then, add ethynyltrimethylsilane (1.5 eq, 0.21 mL, 1.5 mmol) via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC. If the reaction is slow, gentle heating to 40-50 °C may be required. (Typically 4-8 hours).
-
Workup: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL).
-
Filtration and Washing: Filter the solution through a pad of Celite. Wash the organic solution with saturated aqueous NH₄Cl (20 mL) to remove copper salts, followed by water (20 mL) and brine (20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., 5-15% ethyl acetate in hexane).
Causality and Field Insights:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is essential for activating the alkyne.
-
Base/Solvent: Triethylamine (TEA) serves as both the base and a co-solvent. It is required to neutralize the HBr formed during the reaction and to deprotonate the terminal alkyne.
-
TMS Protection: Using a TMS-protected alkyne is common. The TMS group can be easily removed later (e.g., with K₂CO₃ in methanol or TBAF) to yield the terminal alkyne, which can be used for further "click" chemistry reactions.
Characterization of Synthesized Probes
Structural Verification
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, verifying the successful coupling by observing the disappearance of the C-Br bond signals and the appearance of new signals corresponding to the introduced aryl or alkynyl group.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition by providing a highly accurate mass measurement of the synthesized molecule.
Photophysical Characterization
The photophysical properties of the synthesized probes should be investigated in a range of solvents to assess their performance.[12][13]
-
Sample Preparation: Prepare dilute solutions (1-10 µM) of the purified probe in various solvents (e.g., Hexane, Toluene, THF, Acetonitrile, Ethanol).
-
UV-Vis Absorption: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λₐₑₛ).
-
Fluorescence Emission: Using a fluorometer, excite the sample at its λₐₑₛ and record the emission spectrum to determine the maximum emission wavelength (λₑₘ).
-
Stokes Shift Calculation: The Stokes shift (in nm or cm⁻¹) is the difference between the maximum wavelength of emission and absorption (λₑₘ - λₐₑₛ). A larger Stokes shift is generally desirable to minimize self-absorption.
Table 1: Example Photophysical Data for Hypothetical 5-Substituted Benzofuranone Probes
| Probe Derivative (R group) | Solvent | λₐₑₛ (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| -Phenyl | Toluene | 340 | 410 | 5480 |
| -Naphthyl | Toluene | 365 | 450 | 5830 |
| -Phenylethynyl | Toluene | 355 | 425 | 5250 |
| -Phenyl | Acetonitrile | 345 | 430 | 6560 |
Application Spotlight: Bioimaging
Benzofuranone-based probes synthesized via these methods are excellent candidates for fluorescence microscopy.[1][14] Their generally lipophilic nature often facilitates cell membrane permeability. Probes exhibiting solvatochromism (a shift in emission wavelength depending on solvent polarity) are particularly valuable as they can report on the polarity of their microenvironment within a cell, for instance, distinguishing between lipid droplets and the cytoplasm.[13] Further functionalization, for example, by attaching specific targeting moieties, can direct these probes to particular organelles or proteins of interest.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction Yield | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently anhydrous conditions.3. Poor quality of boronic acid.4. Inappropriate base or solvent. | 1. Ensure a properly inert atmosphere; use fresh catalyst.2. Use flame-dried glassware and anhydrous solvents.3. Use fresh, high-purity boronic acid.4. Screen different bases (e.g., Cs₂CO₃) and solvents. |
| Formation of Side Products | 1. Homocoupling of the boronic acid (Suzuki).2. Glaser coupling of the alkyne (Sonogashira).3. Protodebromination of starting material. | 1. Use a slight excess of the boronic acid; ensure inert atmosphere.2. Run the reaction under dilute conditions; avoid excess oxygen.3. Ensure the base is not too strong or the temperature too high. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts.2. Product is unstable on silica gel. | 1. Optimize the solvent system for column chromatography; try a different stationary phase (e.g., alumina).2. Use a deactivated (neutral) silica gel or switch to a different purification method like recrystallization. |
Conclusion
5-Bromobenzofuran-2(3H)-one is a highly effective platform for the rational design and synthesis of novel fluorescent probes. The palladium-catalyzed Suzuki and Sonogashira coupling reactions offer a robust and modular approach to creating a diverse library of fluorophores. By systematically varying the coupling partner, researchers can tune the photophysical properties of the benzofuranone core to develop probes tailored for specific advanced applications, from fundamental cell biology to drug discovery.
References
-
Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. (n.d.). Semantic Scholar. [Link]
-
Jędrzejewska, B., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272. [Link]
-
5-Bromobenzofuran-2(3H)-one. (n.d.). My Skin Recipes. [Link]
-
Sequential Continuous-Flow Synthesis of 3-Aryl Benzofuranones. (2021). Chemistry – An Asian Journal, 16(14), 1906-1910. [Link]
-
Synthesis of functionalized 3-aryl-3H-benzofuranone derivatives from aryl acetate via [3 + 2] annulation of 1,4-dihydroxy-2-naphthoic acid ester. (2021). Organic & Biomolecular Chemistry, 19(3), 609-613. [Link]
-
Jędrzejewska, B., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. ResearchGate. [Link]
-
Muralikrishna, A., et al. (2016). Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. Beilstein Journal of Organic Chemistry, 12, 1993-2001. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2018). ResearchGate. [Link]
-
Nagano, T. (2009). Development of fluorescent probes for bioimaging applications. Journal of Clinical Biochemistry and Nutrition, 45(2), 111-124. [Link]
-
Li, H., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(15), 4734. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Al-Majid, A. M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2453. [Link]
-
Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.). ResearchGate. [Link]
-
van der Velden, J. L. J., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(20), 12643-12650. [Link]
-
Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. (2022). The Journal of Organic Chemistry, 87(16), 10833-10845. [Link]
Sources
- 1. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Development of fluorescent probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 7. BJOC - Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intermolecular Sonogashira Coupling and Intramolecular 5- Exo- dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales | Semantic Scholar [semanticscholar.org]
- 13. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-Bromobenzofuran-2(3H)-one in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2][3] By screening low-molecular-weight compounds (typically <300 Da), FBDD allows for a more efficient exploration of chemical space, often yielding hits with superior ligand efficiency.[1][2] These initial, albeit weak-binding, fragments serve as starting points for rational, structure-guided optimization into potent drug candidates.[1][4] This approach has proven particularly effective for challenging targets, including those previously deemed "undruggable."[1][2]
Within the vast landscape of fragment libraries, halogenated scaffolds represent a class of molecules with unique strategic advantages. The inclusion of a bromine atom, as seen in 5-Bromobenzofuran-2(3H)-one, offers several benefits. Bromine can participate in halogen bonding, a specific and directional non-covalent interaction with protein backbones or side chains, which can significantly influence binding affinity and selectivity.[5][6] Furthermore, the bromine atom provides a versatile chemical handle for subsequent synthetic elaboration, allowing for rapid diversification of the fragment hit into more complex and potent molecules through well-established cross-coupling reactions.[5][7][8] This application note provides a detailed guide for researchers on effectively utilizing 5-Bromobenzofuran-2(3H)-one in an FBDD campaign, from initial screening to hit validation and elaboration.
Fragment Profile: 5-Bromobenzofuran-2(3H)-one
5-Bromobenzofuran-2(3H)-one is a heterocyclic compound featuring a benzofuranone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[9] The bromine atom at the 5-position enhances its utility as a fragment by providing a site for vector-supported growth and chemical modification.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrO₂ | [10][11] |
| Molecular Weight | 213.03 g/mol | [10] |
| Monoisotopic Mass | 211.9473 Da | [11] |
| XLogP3-AA | 2.0 | [11] |
| Appearance | White to off-white solid | [12] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, ethanol) | [12] |
FBDD Workflow Using 5-Bromobenzofuran-2(3H)-one
A typical FBDD campaign involves a multi-stage process of hit identification, validation, and optimization. The unique properties of 5-Bromobenzofuran-2(3H)-one make it amenable to a variety of biophysical and structural biology techniques throughout this workflow.
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 11. PubChemLite - 5-bromobenzofuran-2(3h)-one (C8H5BrO2) [pubchemlite.lcsb.uni.lu]
- 12. chembk.com [chembk.com]
Application Note: Strategic Synthesis of Kinase Inhibitors from a 5-Bromobenzofuran-2(3H)-one Scaffold
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The benzofuranone core represents a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of 5-Bromobenzofuran-2(3H)-one as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the chemical rationale behind its use, detail robust synthetic protocols for derivatization, summarize structure-activity relationships (SAR) against key kinase targets, and provide step-by-step methodologies for biological evaluation. The protocols and insights herein are designed to be self-validating and grounded in established chemical and biological principles.
Introduction: The Benzofuranone Scaffold in Kinase Inhibition
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, thereby modulating their activity.[3] The human kinome consists of over 500 members, and aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] Small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.
The benzofuran scaffold and its derivatives have garnered significant attention from medicinal chemists due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] The fused ring system provides a rigid, three-dimensional framework that can be strategically decorated with functional groups to achieve potent and selective interactions within the ATP-binding pocket of a target kinase.[8]
The 5-Bromobenzofuran-2(3H)-one (also known as 5-Bromo-2-coumaranone) is a particularly valuable building block for library synthesis.[9] Its key attributes include:
-
A Reactive Handle: The bromine atom at the C5 position is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[10] This is a cornerstone of modern kinase inhibitor design, allowing for the exploration of the solvent-exposed region of the kinase active site.
-
Structural Rigidity: The bicyclic core provides a stable anchor to orient substituents for optimal target engagement.
-
Modifiable Lactone: The lactone ring offers opportunities for further chemical modification, such as ring-opening reactions to generate related scaffolds.
This guide will focus on leveraging these features to create inhibitors for clinically relevant kinase families, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[4][11]
Synthetic Strategy: Derivatization via Cross-Coupling
The primary strategy for elaborating the 5-Bromobenzofuran-2(3H)-one scaffold is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, is exceptionally well-suited for this purpose due to its broad functional group tolerance and readily available boronic acid or ester coupling partners.[10][12]
General Synthetic Workflow
The workflow begins with the 5-brominated scaffold, which is coupled with a selected boronic acid to install a new aryl or heteroaryl group. This group can be chosen to interact with specific residues in the target kinase's ATP binding site, thereby conferring potency and selectivity.
Caption: General workflow for synthesizing kinase inhibitors.
Key Kinase Targets and Biological Activity
Derivatives of the benzofuran and benzofuranone scaffolds have shown potent inhibitory activity against several important kinase families implicated in cancer.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a validated anticancer strategy. Benzofuran derivatives linked to piperazine moieties have demonstrated potent, low-nanomolar inhibition of CDK2.[4]
-
Aurora Kinases: Aurora B kinase is a key regulator of mitosis, and its overexpression is common in many tumors. A benzofuran derivative, S6, was identified as a novel Aurora B inhibitor that suppresses tumor growth in vivo.[11]
-
DRAK2: Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2) is involved in cell death signaling. Benzofuran-3(2H)-one derivatives have been developed as novel DRAK2 inhibitors that protect islet β-cells from apoptosis, suggesting potential applications in diabetes as well.[13][14]
-
Other Kinases: The versatility of the scaffold has led to the development of inhibitors against a range of other kinases, including EGFR, VEGFR-2, and MAP kinases.[3][15][16]
Quantitative Data: Representative Inhibitor Potency
The following table summarizes the in vitro inhibitory activity (IC₅₀) of selected kinase inhibitors derived from related benzofuran scaffolds to illustrate the potential of this chemical class.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Piperazine-tethered Benzofuran | CDK2 | 40.91 | [4] |
| Benzofuran-3(2H)-one Derivative | DRAK2 | 250 | [13] |
| Benzofuran Derivative (S6) | Aurora B | In vitro activity confirmed | [11] |
| Benzofuran-quinazoline Hybrid | EGFR-TK | 29.3 | [15] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of a representative kinase inhibitor.
Protocol 1: Synthesis of 5-(pyridin-4-yl)benzofuran-2(3H)-one
This protocol describes a Suzuki-Miyaura cross-coupling reaction. Pyridinyl motifs are common in kinase inhibitors as they can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.
Materials:
-
5-Bromobenzofuran-2(3H)-one (1.0 equiv.)
-
Pyridine-4-boronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv.)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromobenzofuran-2(3H)-one (1.0 equiv.), pyridine-4-boronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Palladium(0) catalyst is sensitive to oxygen.[12]
-
Solvent Addition: Add a 4:1 mixture of Toluene:Ethanol, followed by a small amount of degassed water (approximately 10% of the total solvent volume). The mixture should be a suspension.
-
Catalyst Addition: Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) catalyst. The mixture will typically turn yellow or dark orange. Reseal the flask and purge with inert gas for another 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-8 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(pyridin-4-yl)benzofuran-2(3H)-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro ADP-Glo™ Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Target Kinase (e.g., CDK2/Cyclin A)
-
Kinase Substrate (e.g., Histone H1)
-
ATP at a concentration near the Kₘ for the enzyme
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Create a serial dilution of the inhibitor compound in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to the wells containing the compound.
-
Prepare a second master mix containing ATP. Add this mix to all wells to initiate the kinase reaction. .
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes). The enzyme will phosphorylate the substrate, converting ATP to ADP.
-
Signal Generation:
-
Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the first step back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.
-
Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Biological Screening Cascade
A logical progression of experiments is necessary to validate a new chemical entity as a potential kinase inhibitor.
Caption: A typical workflow for kinase inhibitor development.
Conclusion
The 5-Bromobenzofuran-2(3H)-one scaffold is a highly tractable and versatile starting point for the development of novel kinase inhibitors. The bromine handle facilitates diversification through robust and well-established cross-coupling methodologies, allowing for systematic exploration of structure-activity relationships. The demonstrated activity of related benzofuranone derivatives against key cancer targets like CDKs and Aurora kinases underscores the therapeutic potential of this compound class. By following the detailed synthetic and biological protocols provided, researchers can efficiently synthesize and evaluate new chemical entities, accelerating the discovery of next-generation targeted therapies.
References
-
El-Naggar, M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1864. [Link]
-
Al-Ostath, O., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 541. [Link]
-
Abdel-Ghani, T. M., et al. (2018). Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. Molecular Diversity, 23(1), 151-164. [Link]
-
Yamamoto, K., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 69(11), 1083-1097. [Link]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. RSC Medicinal Chemistry, 13(10), 1231-1240. [Link]
-
Chiba, P., et al. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal Chemistry, 39(24), 4767-4774. [Link]
-
Shapiro, M. J., et al. (2009). Novel Benzofuran Inhibitors of Human Mitogen-Activated Protein Kinase phosphatase-1. Bioorganic & Medicinal Chemistry Letters, 19(1), 256-259. [Link]
-
Goettert, M. S., et al. (2019). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Molecules, 24(20), 3762. [Link]
-
Oinuma, H., et al. (2003). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry, 11(12), 2569-2576. [Link]
-
Wang, L., et al. (2013). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 18(11), 13476-13491. [Link]
-
My Skin Recipes. (2025). 5-BroMobenzofuran-2(3H)-one. My Skin Recipes Co., Ltd. [Link]
-
Wang, S., et al. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. European Journal of Medicinal Chemistry, 134, 213-225. [Link]
-
El-Gamal, M. I., et al. (2023). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 13(43), 30415-30436. [Link]
-
Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(8), 951-956. [Link]
-
Zhang, Y., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. Molecules, 27(19), 6668. [Link]
-
Abd El-Rahman, Y. A., et al. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 14(11), 817-837. [Link]
-
Wang, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 89, 1-10. [Link]
-
Spiliotopoulos, D., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 12(4), 586-593. [Link]
-
McKerrecher, D. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals Incorporated. [Link]
-
Wang, S., et al. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. Semantic Scholar. [Link]
-
Kamal, A., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(2), 1193-1214. [Link]
-
Momin, M., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(4), 1145-1153. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - East China Normal University [pure.ecnu.edu.cn]
- 14. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 5-Bromobenzofuran-2(3H)-one for Medicinal Chemistry Programs
Abstract
The benzofuran-2(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities. The strategic placement of a bromine atom at the C5 position, as in 5-Bromobenzofuran-2(3H)-one, offers a versatile chemical handle for extensive derivatization and library synthesis. This guide provides an in-depth exploration of key derivatization strategies for this scaffold, focusing on reactions at the C5 aromatic position and the C3 methylene position of the lactone ring. We present detailed, field-proven protocols for Suzuki-Miyaura cross-coupling, C3-alkylation via Michael addition, and Knoevenagel condensation to generate aurone derivatives. The rationale behind these synthetic choices is discussed in the context of structure-activity relationship (SAR) studies, aiming to empower researchers in drug discovery and development to leverage this valuable building block for creating novel therapeutic agents.
Introduction: The Benzofuran-2(3H)-one Scaffold in Drug Discovery
Benzofuran-based structures are ubiquitous in nature and synthetic organic chemistry, renowned for their diverse pharmacological profiles.[1][2] Derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[3][4][5] The benzofuran-2(3H)-one, or 2-coumaranone, substructure is of particular interest as it is a key motif in various natural products and bioactive molecules.[6]
The utility of 5-Bromobenzofuran-2(3H)-one as a starting material is twofold. Firstly, the bromine atom on the aromatic ring serves as a prime site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This modification is crucial for modulating pharmacokinetic properties and exploring interactions with biological targets. Secondly, the methylene group at the C3 position is activated by the adjacent carbonyl and aromatic system, making it amenable to a variety of carbon-carbon bond-forming reactions. This allows for the introduction of substituents that can profoundly influence the molecule's three-dimensional shape and biological activity.
This document outlines robust and reproducible protocols for the key derivatization pathways of 5-Bromobenzofuran-2(3H)-one, providing the technical details necessary for medicinal chemists to generate diverse compound libraries for screening and lead optimization.
Strategic Derivatization Pathways
The derivatization of 5-Bromobenzofuran-2(3H)-one can be strategically approached at two primary locations: the C5-bromo position on the aromatic ring and the C3-methylene position within the lactone ring. Each site offers unique opportunities to modulate the physicochemical and pharmacological properties of the resulting compounds.
Caption: Key derivatization strategies for 5-Bromobenzofuran-2(3H)-one.
Protocol I: C5-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. This protocol details a general procedure for the palladium-catalyzed coupling of 5-Bromobenzofuran-2(3H)-one with various arylboronic acids.
Scientific Rationale: The introduction of diverse aryl and heteroaryl moieties at the C5 position allows for the systematic exploration of SAR. Substituents on the new aromatic ring can influence solubility, lipophilicity, and metabolic stability, and can introduce new hydrogen bond donors or acceptors to optimize target engagement.
Detailed Experimental Protocol:
-
Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-Bromobenzofuran-2(3H)-one (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to the reaction tube. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-arylbenzofuran-2(3H)-one.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High efficiency for aryl-aryl coupling. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the catalytic cycle. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction. |
Table 1: Typical Suzuki-Miyaura Reaction Parameters.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol II: C3-Alkylation via Michael Addition
Direct alkylation at the C3 position of benzofuran-2(3H)-ones can be challenging. An effective strategy involves a domino Michael addition and lactonization sequence. This protocol outlines the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, which can serve as versatile intermediates.[7]
Scientific Rationale: Introduction of substituents at the C3 position creates a stereocenter and significantly alters the molecule's spatial arrangement. This is a powerful strategy for probing binding pockets of biological targets that are sensitive to stereochemistry. The resulting 3,3-disubstituted derivatives can exhibit enhanced biological activity.[7]
Detailed Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-substituted (ortho-hydroxy)aryl glycine ester (1.0 eq.) in a suitable solvent such as THF or DMF.
-
Base Addition: Add a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) (2.0-3.0 eq.), portion-wise at 0 °C. Stir the mixture for 15-30 minutes.
-
Michael Acceptor Addition: Add the α,β-unsaturated carbonyl compound (e.g., methyl acrylate) (1.5-2.0 eq.) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one.[7]
| Parameter | Condition | Rationale |
| Starting Material | N-substituted (ortho-hydroxy)aryl glycine ester | Precursor that forms the benzofuranone in situ. |
| Base | t-BuOK, NaH | Promotes the Michael addition and subsequent lactonization. |
| Michael Acceptor | Methyl acrylate, Acrylonitrile | Provides the alkyl chain to be added at the C3 position. |
| Solvent | THF, DMF | Aprotic solvent suitable for reactions with strong bases. |
Table 2: Key Parameters for C3-Alkylation via Michael Addition.
Protocol III: Knoevenagel Condensation to Synthesize Aurones
The Knoevenagel condensation of benzofuran-3(2H)-ones with aromatic aldehydes is a classical and efficient method for synthesizing 3-benzylidenebenzofuran-3(2H)-ones, commonly known as aurones.[2] Aurones are a class of flavonoids with a wide range of biological activities, including potent inhibition of protein kinases.[8]
Scientific Rationale: The synthesis of aurones introduces an exocyclic double bond, which rigidifies the structure and extends the conjugated system. This can lead to favorable interactions with flat aromatic binding sites in enzymes like kinases. The substituents on the benzylidene ring provide a rich area for SAR exploration to enhance potency and selectivity.[8]
Detailed Experimental Protocol:
-
Reactant Mixture: In a suitable reaction vessel, combine 5-Bromobenzofuran-2(3H)-one (1.0 eq.), the desired aromatic aldehyde (1.1 eq.), and a catalyst. A common catalyst is a mixture of piperidine and acetic acid, or clay catalysts like Montmorillonite K10 for solvent-free conditions.[2][9]
-
Solvent and Heating:
-
Solvent-based: Add a solvent such as ethanol or toluene. Heat the mixture to reflux for 4-12 hours.
-
Solvent-free (Microwave): Adsorb the reactants onto a clay catalyst. Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 100-150 °C) for 10-30 minutes.[2]
-
-
Product Isolation:
-
Solvent-based: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with cold solvent.
-
Solvent-free: Extract the product from the clay with a suitable solvent like ethyl acetate or methanol. Filter and evaporate the solvent.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure aurone derivative.
| Parameter | Condition | Rationale |
| Catalyst | Piperidine/Acetic Acid, Clay K10 | Basic or acidic catalyst to promote the condensation reaction. |
| Solvent | Ethanol, Toluene, or Solvent-free | Choice depends on the desired reaction conditions and scale. |
| Heating | Conventional reflux or Microwave | Microwave irradiation can significantly reduce reaction times. |
Table 3: Conditions for Knoevenagel Condensation.
Caption: Workflow for the synthesis of Aurone derivatives.
Medicinal Chemistry Insights and Structure-Activity Relationships (SAR)
The derivatization of the 5-Bromobenzofuran-2(3H)-one scaffold allows for a systematic investigation of SAR.
-
C5-Aryl Substitution: The nature of the substituent on the newly introduced aryl ring at C5 can significantly impact biological activity. For instance, in a series of benzofuran-2-carboxamides, halogen substitution on an N-phenyl ring was found to be beneficial for cytotoxic properties.[10] This is often attributed to favorable hydrophobic interactions and altered electronic properties.
-
C3-Substitution:
-
Alkylation: The introduction of a bromine atom on a methyl group at the C3 position of a benzofuran ring has been shown to result in remarkable cytotoxic activity against leukemia cell lines.[10] This highlights the potential of introducing small, functionalized alkyl groups at this position.
-
Aurones (3-Alkylidene Derivatives): The aurone scaffold has emerged as a potent inhibitor of various protein kinases, such as CK2.[8] The planar structure of the aurone core can mimic that of flavones, allowing it to fit into the ATP-binding pocket of kinases. The substituents on the benzylidene ring are crucial for achieving high potency and selectivity.
-
Conclusion
5-Bromobenzofuran-2(3H)-one is a highly valuable and versatile building block for medicinal chemistry. The protocols outlined in this guide provide robust methods for derivatization at both the C5-aromatic and C3-lactone positions. By employing these strategies, researchers can efficiently generate diverse libraries of novel compounds for biological screening. The ability to systematically modify the scaffold at these key positions, coupled with the rich biological activities associated with the benzofuran-2(3H)-one core, makes this an exceptionally promising starting point for the discovery of new therapeutic agents.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. [Link]
-
Chen, Y., et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances, 14(8), 5485-5489. [Link]
-
Protopopov, M., et al. (2020). Flavone inspired discovery of benzylidenebenzofuran-3(2H)-ones (aurones) as potent inhibitors of human protein kinase CK2. Bioorganic Chemistry, 102, 104062. [Link]
-
Joshi, S. D., et al. (2014). Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 81, 67-77. [Link]
-
Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00061. [Link]
-
Özdemir, A., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(10), 1145-1150. [Link]
-
Haudecoeur, R., & Boumendjel, A. (2022). Bioactive Aurones, Indanones, and Other Hemiindigoid Scaffolds: Medicinal Chemistry and Photopharmacology Perspectives. Journal of Medicinal Chemistry, 65(19), 12349-12370. [Link]
-
Villemin, D., et al. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry Proceedings, 14(1), 32. [Link]
-
Lee, K., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549. [Link]
-
My Skin Recipes. (n.d.). 5-BroMobenzofuran-2(3H)-one. Retrieved from [Link]
-
Ali, M. A., et al. (2011). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Future Medicinal Chemistry, 3(10), 1249-1260. [Link]
-
Palmieri, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 705. [Link]
-
Pinto, D. C. G. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5363. [Link]
-
Rida, S. M., et al. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity. Archiv der Pharmazie, 346(4), 256-264. [Link]
-
Kumar, S., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 209-218. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]
-
Patil, S. A., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 92, 129425. [Link]
- Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
-
Yamazaki, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(21), 9745-9755. [Link]
Sources
- 1. research.universityofgalway.ie [research.universityofgalway.ie]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. easpublisher.com [easpublisher.com]
- 6. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Flavone inspired discovery of benzylidenebenzofuran-3(2H)-ones (aurones) as potent inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-bromobenzofuran-2-carboxylic acid, 10242-11-2 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-Bromobenzofuran-2(3H)-one in High-Throughput Screening for Novel Anticancer Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromobenzofuran-2(3H)-one and its derivatives in high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics. The protocols outlined herein are designed to be robust, reproducible, and adaptable to various laboratory settings.
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
Benzofuran derivatives represent a significant class of heterocyclic compounds that are ubiquitous in nature.[1][2] Numerous studies have highlighted their broad spectrum of biological activities, including antitumor, antibacterial, antioxidative, and anti-inflammatory properties.[1][2][3] The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of several approved drugs.[3] The incorporation of a halogen, such as bromine, into the benzofuran ring has been shown to enhance the cytotoxic effects against various cancer cell lines, making 5-Bromobenzofuran-2(3H)-one a valuable starting point for library synthesis and screening.[4]
This document outlines a high-throughput screening workflow to identify and characterize potential anticancer compounds derived from the 5-Bromobenzofuran-2(3H)-one scaffold using a cell-based assay that measures cell viability.
High-Throughput Screening Workflow
A typical HTS campaign involves the rapid testing of large chemical libraries for their biological activity.[5] The workflow for screening 5-Bromobenzofuran-2(3H)-one derivatives is a multi-step process designed to identify "hits" and validate their activity.[5][6]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromobenzofuran-3-carboxylic acid | 461663-79-6 | Benchchem [benchchem.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. pharm.ucsf.edu [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromobenzofuran-2(3H)-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance for optimizing the Suzuki-Miyaura cross-coupling yield of 5-Bromobenzofuran-2(3H)-one. This valuable building block presents unique challenges due to its integrated lactone functionality, which is sensitive to certain reaction conditions. This guide is structured to provide proactive solutions through frequently asked questions and reactive troubleshooting for common experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic planning of your experiment to maximize success from the outset.
Q1: What are the primary challenges when using 5-Bromobenzofuran-2(3H)-one in a Suzuki coupling?
The main challenge is the stability of the benzofuranone system, specifically the lactone (cyclic ester) ring. This functional group is susceptible to hydrolysis under strongly basic aqueous conditions, which are often employed in Suzuki couplings.[1] This can lead to ring-opening of the starting material or the desired product, significantly reducing the isolated yield of the target molecule. Therefore, careful selection of a base and solvent system is critical to preserve the integrity of the lactone ring.
Q2: Which palladium catalyst and ligand system is recommended for this substrate?
For heteroaromatic halides like 5-Bromobenzofuran-2(3H)-one, highly active catalyst systems are often required to achieve good yields.[2][3] While the classic Pd(PPh₃)₄ can be effective, modern catalyst systems composed of a palladium precursor and a specialized ligand often provide superior results, especially for challenging substrates.[4]
-
Palladium Precursors: Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are excellent and commonly used choices.[1] Pd(II) precatalysts are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[5]
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. Ligands such as Tricyclohexylphosphine (PCy₃) or those from the Buchwald family (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[4][6][7] N-heterocyclic carbenes (NHCs) are also powerful alternatives to phosphine ligands.[8]
A recommended starting point is a combination of Pd(OAc)₂ with a ligand like SPhos or P(t-Bu)₃. The optimal palladium-to-ligand ratio typically ranges from 1:1 to 1:4 and should be empirically determined.[9]
Q3: How do I choose the right base to prevent lactone hydrolysis?
The choice of base is arguably the most critical parameter for this specific substrate. The base's role is to activate the boronic acid for the transmetalation step.[10][11] However, strong bases like NaOH or KOH in the presence of water can readily hydrolyze the lactone.
To mitigate this, consider the following options:
-
Mild Inorganic Bases: K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are often effective choices.[12] They are sufficiently basic to facilitate the reaction but are less prone to causing hydrolysis compared to hydroxides.
-
Anhydrous Conditions: Using an anhydrous base like powdered KF (potassium fluoride) in an anhydrous solvent (e.g., THF, Dioxane) can be a very effective strategy for base-sensitive substrates.[1]
Q4: What are the optimal solvent and temperature conditions?
The solvent must solubilize all reaction components and is often used in combination with water to facilitate the dissolution of the inorganic base.[5] However, given the sensitivity of the lactone, minimizing water or using anhydrous conditions is preferable.
-
Recommended Solvents: Aprotic polar solvents such as 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene are excellent choices.[5] Often, a mixture with a small amount of water is used to dissolve the base, but this should be optimized carefully. For instance, a 5:1 mixture of THF to water could be a good starting point.[13]
-
Temperature: Suzuki reactions are typically run at elevated temperatures, often between 80-110 °C.[6][14] The optimal temperature will depend on the reactivity of the specific boronic acid and the chosen catalyst system. It is advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the experiment.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | A. Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[9] Phosphine ligands can also be oxidized. | • Ensure all reagents, especially the solvent, are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[9] • Assemble the reaction under a positive pressure of inert gas. • Use fresh, high-quality catalyst and ligands. |
| B. Protodeboronation: The boronic acid is unstable and degrades (C-B bond is replaced by a C-H bond). This is common with electron-deficient boronic acids.[9] | • Use the boronic acid as soon as possible after purchase or purification. • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an MIDA boronate.[8][9] | |
| C. Poor Reagent Quality: Degradation of starting materials or impurities can inhibit the reaction. | • Check the purity of 5-Bromobenzofuran-2(3H)-one and the boronic acid by NMR or LC-MS before starting. | |
| 2. Significant Homocoupling | A. Boronic Acid Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This can be promoted by the presence of oxygen or excess Pd(II) species.[5] | • Rigorously exclude oxygen from the reaction mixture through proper degassing.[5] • Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. |
| B. Aryl Halide Homocoupling: Less common, but can occur under certain conditions. | • Ensure the catalyst system is appropriate and active. | |
| 3. Debromination of Starting Material | A hydride source in the reaction mixture leads to the replacement of the bromine atom with hydrogen.[5] | • Ensure solvents are of high purity. Certain grades of alcoholic solvents or amines (if used as a base) can act as hydride donors.[5] • If debromination is a major issue, re-evaluate the solvent and base combination. |
| 4. Decomposition of Starting Material or Product | Lactone Ring Opening: The base is too strong or there is too much water present, leading to hydrolysis of the ester bond. | • Switch to a milder base such as K₃PO₄ or KF.[1][12] • Reduce the amount of water in the solvent system or switch to completely anhydrous conditions (e.g., THF with KF). |
Section 3: Recommended Protocol & Visual Guides
This section provides a general, step-by-step protocol that serves as a robust starting point for optimization.
Experimental Protocol: General Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add a magnetic stir bar.
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add 5-Bromobenzofuran-2(3H)-one (1.0 eq), the desired arylboronic acid or boronate ester (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: In the same inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1, 0.1 M concentration relative to the aryl halide).
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir vigorously for the planned reaction time (e.g., 2-12 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.[15]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[15]
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Heck Coupling of Brominated Benzofuranones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Heck coupling of brominated benzofuranones. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable compounds. As Senior Application Scientists, we have compiled this guide based on established mechanistic principles and extensive practical experience to help you navigate the complexities of this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: My Heck coupling reaction is sluggish or shows no conversion. What are the first parameters I should check?
A1: Low reactivity is a common issue. Begin by evaluating the following:
-
Catalyst Activity: Ensure your palladium precursor, typically Pd(OAc)₂, is of high quality and has been stored properly. Consider in situ reduction of the Pd(II) precursor or using a Pd(0) source like Pd(dba)₂.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For electron-rich brominated benzofuranones, a more electron-rich and bulky ligand may be required to promote oxidative addition.
-
Base Strength: The base is crucial for regenerating the Pd(0) catalyst. Ensure you are using an appropriate base (e.g., an inorganic carbonate or an amine) at a sufficient concentration.
-
Solvent and Temperature: Polar aprotic solvents like DMF or DMA are generally effective. Increasing the reaction temperature can often overcome activation energy barriers, but be mindful of potential side reactions.[1][2]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting brominated benzofuranone minus bromine. What is happening?
A2: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[3][4] In this process, the bromine atom is replaced by a hydrogen atom. This is often caused by the presence of a hydride source in the reaction mixture. Potential sources include alcoholic solvents, water, or the base itself.[4][5]
Q3: My product mixture contains a significant amount of homocoupled alkene. How can I suppress this side reaction?
A3: Homocoupling of the alkene partner is a known side reaction in Heck couplings.[6] This can be favored under certain conditions, particularly at higher temperatures or with highly reactive alkenes. To mitigate this, consider:
-
Lowering the Reaction Temperature: This can often disfavor the homocoupling pathway.
-
Adjusting the Stoichiometry: Using a slight excess of the brominated benzofuranone can help to favor the cross-coupling reaction.
-
Ligand Modification: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.
Q4: The regioselectivity of my reaction is poor, leading to a mixture of α- and β-substituted products. How can I improve this?
A4: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors.[7] With substituted alkenes, the aryl group can add to either the more or less substituted carbon of the double bond. To control regioselectivity:
-
Ligand Control: The steric bulk of the phosphine ligand can direct the addition to the less hindered position of the alkene.
-
Alkene Substitution: The electronic nature of the substituents on the alkene plays a significant role. Electron-withdrawing groups can favor addition at the β-position.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a more detailed analysis of common side reactions observed during the Heck coupling of brominated benzofuranones, along with actionable troubleshooting steps.
Dehalogenation of the Brominated Benzofuranone
Observation: Formation of a byproduct corresponding to the benzofuranone core without the bromine atom.
Causality: Hydrodehalogenation is a reductive process where a hydride source intercepts a key intermediate in the catalytic cycle.[4] This can occur through several mechanisms, including the reaction of the palladium-halide intermediate with a hydride donor. Common hydride sources include residual water, alcoholic solvents, or even the amine base itself under certain conditions.[4][5]
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar).
-
Use freshly distilled and degassed anhydrous solvents.
-
Ensure the brominated benzofuranone and other solid reagents are anhydrous.
-
-
Solvent Selection:
-
Avoid alcoholic solvents. Opt for polar aprotic solvents such as DMF, DMA, NMP, or dioxane.
-
-
Base Selection:
-
If using an amine base, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃, which are less likely to act as hydride donors.
-
-
Ligand Modification:
-
Bulky, electron-rich phosphine ligands can sometimes promote the desired reductive elimination of the coupled product over dehalogenation.[4] Consider screening ligands such as P(t-Bu)₃ or bulky biaryl phosphines.
-
Homocoupling of the Alkene or Aryl Halide
Observation: Formation of dimeric products derived from the alkene or the brominated benzofuranone.
Causality: Homocoupling can occur through various pathways, including the reaction of two alkene molecules coordinated to the palladium center or the reaction of two aryl-palladium intermediates.[6] This is often competitive with the desired cross-coupling reaction, especially at higher catalyst loadings or temperatures.
Troubleshooting Protocol:
-
Optimize Catalyst Loading:
-
While counterintuitive, sometimes lowering the catalyst concentration can reduce the rate of bimolecular homocoupling reactions relative to the desired intramolecular cross-coupling.
-
-
Control Stoichiometry:
-
Use a slight excess (1.1-1.2 equivalents) of the brominated benzofuranone to favor the reaction with the alkene.
-
-
Temperature Management:
-
Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
-
Ligand Effects:
-
The use of bulky phosphine ligands can sterically hinder the formation of homocoupled products.
-
Isomerization of the Product Alkene
Observation: Formation of a mixture of E/Z isomers or migration of the double bond in the product.
Causality: Alkene isomerization can occur after the initial Heck coupling product is formed.[7] This is often due to the re-addition of the palladium-hydride species (formed during β-hydride elimination) to the product alkene, followed by rotation and subsequent β-hydride elimination at a different position. This process is reversible and can lead to a thermodynamic mixture of isomers.[7]
Troubleshooting Protocol:
-
Base Selection:
-
Using a stronger base can more effectively scavenge the H-Pd-X species, preventing its re-addition to the product alkene. Adding silver salts can also facilitate the removal of the halide, reducing the lifetime of this intermediate.[7]
-
-
Reaction Time:
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time for product isomerization.
-
-
Ligand Choice:
-
Bidentate phosphine ligands can sometimes suppress isomerization by occupying two coordination sites on the palladium, making re-addition of the palladium-hydride less favorable.[7]
-
Low Catalyst Activity or Decomposition
Observation: The reaction stalls before completion, or a significant amount of palladium black is observed.
Causality: The active Pd(0) catalyst can be sensitive to air and can aggregate to form inactive palladium black, especially at high temperatures or in the absence of stabilizing ligands.[8] The phosphine ligands themselves can also degrade under the reaction conditions.
Troubleshooting Protocol:
-
Inert Atmosphere:
-
Ensure the reaction is performed under a rigorously inert atmosphere of nitrogen or argon to prevent oxidation of the Pd(0) species.
-
-
Ligand-to-Palladium Ratio:
-
An optimal ligand-to-palladium ratio (often between 1:1 and 2:1) is crucial for stabilizing the catalyst. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying all coordination sites.[9]
-
-
Temperature Control:
-
Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
-
Choice of Palladium Precursor and Ligand:
Data Presentation
Table 1: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Potential Causes | Recommended Solutions |
| Dehalogenation | Hydride sources (water, alcohols), inappropriate base | Use anhydrous conditions, polar aprotic solvents, inorganic bases. |
| Homocoupling | High temperature, high catalyst loading | Lower temperature, optimize catalyst loading, adjust stoichiometry. |
| Isomerization | Reversible β-hydride elimination/re-addition | Use a strong base, minimize reaction time, consider bidentate ligands. |
| Catalyst Decomposition | Oxygen, high temperature, incorrect ligand ratio | Maintain inert atmosphere, control temperature, optimize ligand:Pd ratio. |
Experimental Protocols & Visualizations
General Protocol for a Heck Coupling of a Brominated Benzofuranone
-
To an oven-dried Schlenk flask, add the brominated benzofuranone (1.0 equiv), the alkene (1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add the anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Visualizing the Heck Coupling Catalytic Cycle and a Key Side Reaction
Caption: The catalytic cycle of the Heck reaction and the point of interception for the dehalogenation side reaction.
Caption: A workflow for troubleshooting common issues in the Heck coupling of brominated benzofuranones.
References
- Goossen, L. J., & Koley, D. (2006). Palladium-Catalyzed Decarboxylative Heck-Type Reaction of Benzoic Acids with Allylic Alcohols. Organic Letters, 8(26), 6067–6070.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
- Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., Rincón, J. A., & Andrés, P. M. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 116-141). The Royal Society of Chemistry.
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(24), 4839–4843.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
-
National Institutes of Health. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene. Retrieved from [Link]
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
National Institutes of Health. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
National Institutes of Health. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]
- Hartwig, J. F., & Mann, G. (1999). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 121(16), 3992–3993.
- Chen, Y., Zhang, Y., & Wang, R. (2018). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistrySelect, 3(44), 12431-12435.
-
ResearchGate. (2015). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]
- Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514.
-
National Institutes of Health. (2020). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Retrieved from [Link]
- Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925.
-
ResearchGate. (2015). Ligand-free heck coupling and homocoupling of aryl halides in the presence of tetrabutylammonium nitrate. Retrieved from [Link]
- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry.
-
Thieme. (n.d.). Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
American Chemical Society. (2020). Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. Retrieved from [Link]
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
-
MDPI. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
Sources
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
Troubleshooting failed Sonogashira reactions with 5-Bromobenzofuran-2(3H)-one
Technical Support Center: Sonogashira Cross-Coupling Reactions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Sonogashira cross-coupling of 5-Bromobenzofuran-2(3H)-one. Our goal is to provide not just solutions, but a deeper understanding of the reaction's intricacies to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a Sonogashira reaction?
A1: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds. It classically involves four key components:
-
An aryl or vinyl halide (in this case, 5-Bromobenzofuran-2(3H)-one).
-
A terminal alkyne .
-
A palladium catalyst , which facilitates the core catalytic cycle.[1][2] Common examples are Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[3]
-
A copper(I) co-catalyst (typically CuI), which activates the alkyne.[1]
-
A base , usually an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), to deprotonate the alkyne and neutralize the resulting hydrohalic acid (HBr).[4][5]
Q2: Why can 5-Bromobenzofuran-2(3H)-one be a particularly challenging substrate?
A2: While aryl bromides are standard substrates, the benzofuranone core introduces specific challenges. The primary concern is the lactone (cyclic ester) functionality. Lactones can be susceptible to hydrolysis or other nucleophilic attacks under harsh basic conditions or at elevated temperatures, leading to substrate decomposition. This requires a careful balancing act: the conditions must be vigorous enough to activate the aryl bromide, which is less reactive than an aryl iodide, but mild enough to preserve the integrity of the lactone ring.[6]
Q3: What are the immediate signs of a failed or struggling reaction?
A3: Common indicators of failure include:
-
No conversion: TLC or LC-MS analysis shows only the presence of your starting materials.
-
Formation of a black precipitate: This is "palladium black," a sign of catalyst decomposition, which halts the reaction.[5][7]
-
Predominant formation of a byproduct: Often, this is the alkyne homocoupling (Glaser) product, a dimer of your starting alkyne.[1][8]
-
A complex mixture of unidentified spots: This may indicate the decomposition of your starting material or product.
Visualizing the Mechanism: The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles.
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Systematic Troubleshooting Guide
Problem 1: No Reaction or Very Low Conversion of 5-Bromobenzofuran-2(3H)-one
Q: My TLC/LC-MS analysis shows only starting materials after several hours, even with heating. What are the most critical factors to investigate?
A: This is the most common failure mode and usually points to a fundamental issue with one of the core components or the reaction environment. The lower reactivity of aryl bromides compared to iodides means the reaction has a higher activation energy barrier to overcome.[6]
Causality & Solutions:
-
Inactive Palladium Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the cycle to begin.[1] This reduction is typically accomplished by an amine base or the alkyne itself, but can be inefficient.[1][9]
-
Action: Consider using a dedicated Pd(0) source like Pd(PPh₃)₄. Ensure it is fresh; older bottles may have oxidized. If you see a significant amount of black solid (palladium black) from the start, your catalyst has likely decomposed.[7]
-
-
Compromised Reaction Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[7][10] Any oxygen present will rapidly oxidize it to inactive Pd(II) and promote the unwanted homocoupling of the alkyne (Glaser coupling).[5][8]
-
Action: Implement a rigorous degassing protocol. The freeze-pump-thaw method (for low-boiling solvents) or bubbling a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes prior to adding the catalyst are essential.[5] Ensure your reaction is maintained under a positive pressure of inert gas throughout.
-
-
Insufficient Temperature: Oxidative addition of an aryl bromide to the Pd(0) center is often the rate-limiting step and is significantly slower than for an aryl iodide.[6][11] Room temperature may be insufficient.
-
Action: Gradually increase the reaction temperature. Start at 50-60 °C and, if necessary, increase to 80 °C. Monitor for potential decomposition of the benzofuranone substrate at higher temperatures.[11]
-
-
Inappropriate Ligand Choice: For less reactive aryl bromides, the standard triphenylphosphine (PPh₃) ligand may not be optimal. Electron-rich and sterically bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.[12][13][14]
Problem 2: My Reaction Turns Black and Stalls
Q: The reaction mixture started as a clear solution but quickly turned dark and a black precipitate formed. What causes this and how can I fix it?
A: The formation of a black precipitate is the hallmark of palladium black, which is finely divided, agglomerated, and catalytically inactive palladium metal.[5] This indicates your catalyst has "crashed out" of the catalytic cycle.
Causality & Solutions:
-
Oxygen Contamination: As mentioned above, this is a primary culprit. Even trace amounts of oxygen can initiate catalyst decomposition.[7]
-
Action: Re-evaluate and improve your degassing and inert atmosphere techniques. See Protocol 1 below.
-
-
Solvent Effects: Certain solvents can destabilize the palladium complexes, particularly at higher temperatures. Some anecdotal reports suggest that THF, a common solvent, may promote the formation of palladium black under certain conditions.[9]
-
Impure Reagents: Impurities in any of the starting materials, particularly the alkyne or the base, can act as catalyst poisons.
Problem 3: The Main Product is the Alkyne Dimer (Glaser Homocoupling)
Q: I have successfully consumed my alkyne, but the primary product is the symmetrical diyne, not my desired benzofuranone derivative. Why is this happening?
A: This side reaction, known as the Glaser or Hay coupling, is the copper-mediated oxidative homocoupling of two alkyne molecules.[8] Its prevalence indicates that the copper cycle is active, but the subsequent transmetalation to the palladium center is slow or inhibited.
Causality & Solutions:
-
Excess Oxygen: This is the most common cause. The Glaser coupling is an oxidative process that is heavily promoted by oxygen.[8][10]
-
Action: This again highlights the absolute necessity of a strictly anaerobic reaction environment. See Protocol 1.
-
-
High Copper(I) Concentration: While catalytic, using too high a loading of CuI can favor the homocoupling pathway.
-
Action: Reduce the loading of CuI to the minimum effective amount, typically 1-5 mol %.
-
-
Slow Palladium Catalysis: If the palladium cycle (specifically oxidative addition or transmetalation) is slow, the concentration of the copper acetylide intermediate builds up, giving it more opportunity to homocouple.
-
Action: Address the issues from Problem 1 that may be slowing down your palladium catalyst (e.g., temperature, ligand choice). By speeding up the Pd cycle, you ensure the copper acetylide is consumed in the desired cross-coupling pathway.
-
-
Copper-Free Conditions: To eliminate the problem at its source, you can switch to a copper-free Sonogashira protocol. These reactions avoid the Glaser side product entirely.[1][5]
-
Action: Omit CuI from the reaction. Note that copper-free conditions often require a different set of optimized parameters, such as a more electron-rich palladium ligand, a stronger base, or higher temperatures to facilitate the direct interaction of the alkyne with the palladium center.[3]
-
Problem 4: My Starting Material, 5-Bromobenzofuran-2(3H)-one, is Decomposing
Q: My reaction mixture is messy, and I'm recovering very little of my starting material, even at partial conversion. Is the lactone ring unstable?
A: Yes, the lactone is an ester and is potentially sensitive to the reaction conditions, especially the base. Saponification (base-mediated hydrolysis) of the lactone to the corresponding hydroxy-acid salt is a primary concern, especially if any water is present.
Causality & Solutions:
-
Base Strength and Nucleophilicity: While an amine base like Et₃N is required, it must be non-nucleophilic enough to avoid attacking the lactone's carbonyl group. Stronger or more nucleophilic bases, or the presence of hydroxide from wet reagents, can cleave the ring.
-
Anhydrous Conditions: The presence of water will greatly accelerate base-mediated hydrolysis of the lactone.
-
Action: Use anhydrous solvents and ensure all glassware is oven- or flame-dried before use. Ensure your amine base is dry.
-
-
Reaction Temperature: High temperatures can accelerate decomposition pathways.
-
Action: Try to find the lowest effective temperature for the coupling. If you have optimized your catalyst/ligand system to be highly active (see Problem 1), you may be able to achieve good conversion at a milder temperature (e.g., 40-50 °C), thereby preserving your substrate.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for systematically troubleshooting failed Sonogashira reactions.
Optimization Protocols & Data
Protocol 1: Rigorous Degassing and Inert Atmosphere Setup
-
Add the 5-Bromobenzofuran-2(3H)-one, alkyne, and solvent to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Freeze-Pump-Thaw Cycle (Recommended for solvents like THF, Toluene, Dioxane):
-
Freeze the mixture by immersing the flask in a liquid nitrogen bath until completely solid.
-
Apply a high vacuum (<1 torr) for 5-10 minutes.
-
Close the vacuum line and remove the liquid nitrogen bath, allowing the mixture to thaw completely under static vacuum. You should see gas bubbling out of the solution as it thaws.
-
Backfill the flask with high-purity argon or nitrogen.
-
Repeat this entire cycle two more times for a total of three cycles.
-
-
After the final cycle, add the base via syringe.
-
Finally, briefly remove the septum and add the solid palladium catalyst and copper(I) iodide under a strong positive flow of inert gas to prevent air ingress.
-
Reseal the flask and maintain a positive pressure of inert gas (e.g., via a balloon or manifold) for the duration of the reaction.
Data Tables for Optimization
Table 1: Selected Palladium Catalysts and Phosphine Ligands
| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5% | Standard, widely available Pd(0) source. May be insufficient for challenging aryl bromides.[3] |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 1 - 5% | Air-stable Pd(II) precatalyst. Requires in situ reduction.[2] |
| Pd₂(dba)₃ | None (used with added ligand) | 0.5 - 2% | Common Pd(0) source for use with specialized ligands. |
| - | P(t-Bu)₃ | 1 - 2x Pd loading | Electron-rich, bulky ligand. Excellent for accelerating oxidative addition of aryl bromides.[12] |
| - | XPhos / sXPhos | 1 - 2x Pd loading | Buchwald-type biaryl phosphine ligands. Highly active for cross-coupling reactions.[15] |
| Pd(dppf)Cl₂ | dppf | 1 - 5% | Ferrocene-based ligand, offers good stability and activity.[1][11] |
Table 2: Comparison of Common Bases
| Base | pKa (Conjugate Acid) | Properties & Use Cases |
| Triethylamine (Et₃N) | ~10.7 | Standard, inexpensive, non-nucleophilic. Can also serve as a solvent.[4] |
| Diisopropylamine (DIPA) | ~11.0 | More basic and bulkier than Et₃N. Often very effective.[5][6] |
| Diisopropylethylamine (DIPEA) | ~10.7 | "Hünig's base." Very hindered and non-nucleophilic. Good for sensitive substrates. |
| Piperidine | ~11.1 | Secondary amine, can be very effective but is more nucleophilic. Use with caution with the lactone substrate.[3] |
| Cs₂CO₃ / K₂CO₃ | ~10.3 (HCO₃⁻) | Inorganic bases. Require strictly anhydrous conditions to avoid hydrolysis of the substrate.[1] |
References
- The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. Benchchem. [URL: https://www.benchchem.com/b-210197]
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [URL: https://www.organic-chemistry.org/abstracts/lit2/902.shtm]
- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0623280]
- Sonogashira Cross-Coupling. J&K Scientific LLC. [URL: https://jk-scientific.com/en/sonogashira-cross-coupling]
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem. [URL: https://www.benchchem.com/b-210193]
- Influence of base on the Sonogashira coupling reaction. ResearchGate. [URL: https://www.researchgate.net/publication/325785089_Influence_of_base_on_the_Sonogashira_coupling_reactiona]
- Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.04%3A_Sonogashira_Coupling]
- Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson. [URL: https://www.pearson.com/en-us/higher-education/professional---career/chemistry/organic-chemistry/sonogashiro-coupling-reaction.html]
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem. [URL: https://www.benchchem.com/b-210190]
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. [URL: https://www.researchgate.net/publication/372076045_Effects_of_Solvent_Polarity_in_the_Sonogashira_Coupling_A_Brief_Overview]
- Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [URL: https://www.researchgate.net/publication/235940409_Optimization_of_reaction_conditions_for_the_Sonogashira_reactiona]
- Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/dt/d3dt00507k]
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01826]
- Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0347556]
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c06208]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [URL: https://www.researchgate.net/publication/6496660_A_Guide_to_Sonogashira_Cross-Coupling_Reactions_The_Influence_of_Substituents_in_Aryl_Bromides_Acetylenes_and_Phosphines]
- Sonogashira Coupling. NROChemistry. [URL: https://nrochemistry.com/sonogashira-coupling/]
- troubleshooting poor yields in Sonogashira reactions with halogenated anilines. Benchchem. [URL: https://www.benchchem.com/b-210196]
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10575a]
- Struggling to make a sonogashira coupling reaction happen. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/pje11s/struggling_to_make_a_sonogashira_coupling/]
- Sonogashira coupling. chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Sonogashira_coupling.html]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [URL: https://repository.kaust.edu.sa/handle/10754/626488]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society. [URL: https://link.springer.com/article/10.1007/s13738-023-02758-2]
- Sonogashira troubleshooting help needed. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/i62h2y/sonogashira_troubleshooting_help_needed/]
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/15/285]
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6942738/]
- Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. [URL: https://www.youtube.
- Sonogashira coupling. YouTube. [URL: https://www.youtube.
- Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles. ResearchGate. [URL: https://www.researchgate.net/publication/237039439_Sonogashira_Coupling_and_Cyclization_Reactions_on_Alumina_A_Route_to_Aryl_Alkynes_2-Substituted-benzobfurans_and_2-Substituted-indoles]
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. reddit.com [reddit.com]
- 10. Sonogashira_coupling [chemeurope.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
Technical Support Center: Strategies to Prevent Debromination of 5-Bromobenzofuran-2(3H)-one in Cross-Coupling Reactions
Welcome to the technical support center for common challenges in synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the frustrating side reaction of debromination when working with 5-Bromobenzofuran-2(3H)-one in palladium-catalyzed cross-coupling reactions. Here, we will dissect the root causes of this issue and provide actionable, field-proven troubleshooting strategies to maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of my cross-coupling reaction, and why is it happening?
A1: Debromination, also known as hydrodehalogenation, is a common side reaction where the bromine atom on your 5-Bromobenzofuran-2(3H)-one is replaced by a hydrogen atom.[1] This leads to the formation of an undesired benzofuran-2(3H)-one byproduct, which reduces your overall yield and complicates the purification process.
The likely mechanism involves the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[2] This palladium-hydride can then transfer the hydride to the palladium complex that has undergone oxidative addition with your starting material. Subsequent reductive elimination then releases the debrominated product instead of the desired cross-coupled product.[1][3]
Q2: What are the most common sources of the hydride that leads to debromination?
A2: Several components in your reaction mixture can act as a source for the problematic hydride species:
-
Bases: Strong alkoxide bases, especially in the presence of trace water or alcohols, can generate species that act as hydride donors.[1]
-
Solvents: Protic solvents like water and alcohols can directly serve as a source of protons or hydrides, facilitating debromination.[1][4] Even seemingly aprotic solvents can contain protic impurities if not rigorously dried.
-
Reagents: Certain reagents or their impurities can contribute to the formation of Pd-H.
Q3: My reaction is sluggish, and I'm seeing a lot of debromination. Are these two issues related?
A3: Yes, a sluggish reaction can exacerbate the debromination side reaction. If the desired steps in the catalytic cycle, such as transmetalation or reductive elimination, are slow, the palladium intermediate has a longer lifetime.[4] This increased lifetime provides more opportunity for competing side reactions like debromination to occur. Factors that can lead to a sluggish reaction include poor reagent solubility, a less active catalyst system, or sub-optimal temperatures.[4][5]
Troubleshooting Guide: Mitigating Debromination
If you are observing significant amounts of the debrominated byproduct, a systematic approach to optimizing your reaction conditions is crucial. The following sections provide detailed guidance on key reaction parameters.
Catalyst and Ligand Selection: The First Line of Defense
The choice of the palladium catalyst and its coordinating ligand is paramount in controlling the relative rates of the desired cross-coupling versus the undesired debromination.[1]
Problem: Your current ligand system may not be effectively promoting the reductive elimination of the desired product over the debromination pathway.
Solution:
-
Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other Buchwald biaryl phosphine ligands are often effective in promoting the desired reductive elimination and stabilizing the catalyst.[4] N-heterocyclic carbene (NHC) ligands can also be a good alternative.
-
Use a Pre-catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species. This can sometimes lead to more consistent results and a more active catalytic system.[4]
| Ligand Type | Key Feature | Impact on Debromination |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating | May lead to higher rates of side reactions. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich | Promotes faster reductive elimination of the desired product, minimizing time for debromination.[4] |
| NHC Ligands | Strong σ-donors | Can form very stable and active catalysts, potentially reducing side reactions. |
The Critical Role of the Base
The base is not just a passive component; its identity and strength can significantly influence the reaction outcome.[1]
Problem: The base you are using might be too strong or a source of hydrides.
Solution:
-
Base Optimization: If you are using strong alkoxide bases, consider switching to weaker inorganic bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often good alternatives that are less likely to act as hydride donors.[4]
-
Anhydrous Conditions: If your substrate is not sensitive to water, using an aqueous solution of an inorganic base is common. However, if debromination is a major issue, switching to anhydrous conditions with a base like K₃PO₄ might be beneficial.[5]
Solvent Choice and Reaction Conditions
The reaction environment, including the solvent and temperature, plays a crucial role in preventing side reactions.
Problem: Your solvent may be a hydride source, or the reaction temperature may be too high, accelerating the rate of debromination.[2]
Solution:
-
Solvent Change: Use aprotic solvents like dioxane, THF, or toluene.[4] If an alcohol is necessary, consider using it as a co-solvent in lower concentrations.
-
Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, you can try varying the water to organic solvent ratio.[4]
-
Temperature Optimization: Carefully screen a range of temperatures. While higher temperatures can increase the reaction rate, they can also accelerate the rate of catalyst decomposition and side reactions like debromination.[2][4] Try running the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general framework for a Suzuki-Miyaura coupling reaction with 5-Bromobenzofuran-2(3H)-one, incorporating best practices to minimize debromination.
Materials:
-
5-Bromobenzofuran-2(3H)-one
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Anhydrous base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Oven-dried glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromobenzofuran-2(3H)-one (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., 2 mol %) and the ligand (e.g., 4 mol %) and add them to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[5]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): Bubble the inert gas through the stirred reaction mixture for 10-15 minutes.[5]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and check for the formation of the debrominated byproduct.
Visualizing the Problem: Competing Catalytic Cycles
To better understand the challenge, it's helpful to visualize the desired catalytic cycle for the cross-coupling reaction alongside the competing debromination pathway.
Sources
Purification strategies for crude 5-Bromobenzofuran-2(3H)-one reaction mixtures
Welcome to the technical support guide for the purification of 5-Bromobenzofuran-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. My goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Challenge of Purity
5-Bromobenzofuran-2(3H)-one is a valuable building block in the synthesis of pharmaceuticals and bioactive molecules.[1] Its purity is critical, as downstream reactions are often sensitive to residual starting materials, byproducts, or isomers. The lactone functionality and the activated aromatic ring can present unique challenges, including potential decomposition and the formation of closely-related impurities that are difficult to separate. This guide provides a systematic approach to tackling these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 5-Bromobenzofuran-2(3H)-one reaction mixture?
A1: The impurity profile is intrinsically linked to the synthetic route. A common preparation involves the cyclization and dehydration of (4-bromo-2-hydroxyphenyl)acetic acid. Another route is the direct bromination of benzofuran-2(3H)-one.[2] Based on these methods, you should anticipate the following:
-
Unreacted Starting Materials: Such as (4-bromo-2-hydroxyphenyl)acetic acid or the parent benzofuran-2(3H)-one.
-
Reagents: Residual brominating agents (e.g., N-Bromosuccinimide) or acidic catalysts.
-
Solvent Residues: High-boiling point solvents like DMF or DMSO can be persistent.
-
Over-brominated Byproducts: Di- or tri-brominated species can form if the reaction is not carefully controlled.
-
Isomeric Byproducts: Depending on the precursors, isomers like 7-Bromobenzofuran-2(3H)-one could potentially form.
-
Polymeric/Tarry Materials: Acidic or high-temperature conditions can sometimes lead to the formation of intractable polymeric side products.
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Typical Structure/Example | Expected Polarity | Removal Strategy |
|---|---|---|---|
| Acidic Starting Material | (4-bromo-2-hydroxyphenyl)acetic acid | Very High | Aqueous base wash (e.g., NaHCO₃ solution) |
| Unbrominated Material | Benzofuran-2(3H)-one | Slightly Lower | Column chromatography, Recrystallization |
| Over-brominated Species | Dibromobenzofuranone | Higher | Column chromatography |
| High-Boiling Solvents | DMF, DMSO | Very High | High-vacuum evaporation, Aqueous workup |
| Polymeric Tars | Complex mixture | Variable | Filtration, Column chromatography (often remains at baseline) |
Q2: My crude product is a dark, oily residue instead of a solid. What happened and how can I purify it?
A2: An oily or dark-colored crude product typically indicates the presence of significant impurities that are disrupting the crystal lattice of your target compound and preventing it from solidifying. This is a common issue.
Causality:
-
Residual Solvents: High-boiling point solvents are a frequent cause.
-
Tarry Byproducts: Acid-catalyzed polymerization or decomposition can generate non-crystalline, colored materials.
-
Mixture of Isomers/Byproducts: A complex mixture of products with similar structures can form a eutectic mixture, which has a lower melting point than any individual component.
Purification Strategy: The most robust method for purifying an oily crude product is silica gel column chromatography . It is designed to separate components based on polarity, making it ideal for isolating your target compound from both more polar and less polar impurities. Do not attempt direct recrystallization, as the impurities will likely cause the product to "oil out."
Q3: What is a good starting point for developing a recrystallization protocol for this compound?
A3: Recrystallization is an excellent technique for achieving high purity if your crude material is already substantially pure (>85-90%) and solid. The key is finding a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.
Experimental Protocol: Recrystallization Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude solid into several small test tubes.
-
Single Solvent Screening (Room Temp): To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane) dropwise. If the solid dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent.
-
Single Solvent Screening (Heated): If the solid is poorly soluble at room temperature, gently heat the mixture in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation. An ideal solvent will yield a high recovery of crystalline material.
-
Solvent Pair System: If no single solvent is ideal, a two-solvent system is often effective. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., Ethyl Acetate). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., Hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. This is often a very effective method.[3]
A good starting system to try for 5-Bromobenzofuran-2(3H)-one is Ethyl Acetate/Hexane or Ethanol/Water.
Troubleshooting Purification Workflows
This section addresses specific problems you might encounter during the purification process.
Workflow 1: Initial Purification Strategy Selection
The first step is to choose the correct primary purification method based on the physical state of your crude reaction mixture.
Caption: Decision tree for initial purification strategy.
Problem: Poor Separation During Column Chromatography (Streaking or Co-elution)
A Senior Scientist's Perspective: This is arguably the most common and frustrating issue in chromatography. The cause is almost always an improperly optimized mobile phase or poor column packing/loading technique. Taking 15 minutes to optimize with Thin Layer Chromatography (TLC) will save hours of pain later.
Workflow 2: Optimizing Column Chromatography
Caption: Systematic workflow for troubleshooting column chromatography.
Detailed Protocol: Flash Column Chromatography [4]
-
TLC Optimization:
-
Prepare several TLC chambers with different mobile phase compositions (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Dissolve a small sample of your crude mixture in a suitable solvent (like dichloromethane or ethyl acetate).
-
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm).
-
Goal: Find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35. The impurities should be well-separated from the product spot.[4]
-
-
Column Packing:
-
Choose an appropriately sized column for your sample amount (a general rule is 50-100g of silica per 1g of crude mixture).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexane/EtOAc).
-
Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the optimized mobile phase.
-
Collect fractions and monitor them by TLC to track the elution of your product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 2: Chromatography Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Product does not move from baseline | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.[4] |
| All spots run at the solvent front | Mobile phase is too polar. | Decrease the proportion of the polar solvent. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or "tailing" of spots | Column is overloaded; compound is acidic/basic and interacting strongly with silica; sample is poorly soluble in the mobile phase. | Use less crude material for the column size. Add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Ensure the sample is fully dissolved before loading. |
| Co-elution of product and impurity | Insufficient separation power of the chosen solvent system. | Try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone). Consider using a slower, shallower gradient elution. |
Final Purity Assessment
After purification, it is essential to confirm the identity and purity of your 5-Bromobenzofuran-2(3H)-one. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for the absence of impurity signals.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
By methodically addressing potential impurities and applying a systematic approach to purification, you can reliably obtain high-purity 5-Bromobenzofuran-2(3H)-one for your research and development needs.
References
-
Synthesis of 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones as inhibitors of microbial quorum sensing. ResearchGate. Available at: [Link]
-
Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. PubMed. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. Available at: [Link]
-
Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. MDPI. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH. Available at: [Link]
-
SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
5-BroMobenzofuran-2(3H)-one. My Skin Recipes. Available at: [Link]
- Method for producing isobenzofuran-1 (3H) -one compound.Google Patents.
-
Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
5-Nitro-1-benzofuran-2(3H)-one. PMC - NIH. Available at: [Link]
-
synthesis and rearrangement of substituted s-(1-benzofuran-2(3h)-one-3-yl) isothiuronium-bromides. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 5-Bromobenzofuran-2(3H)-one
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of 5-Bromobenzofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target molecules. The unique structural features of 5-Bromobenzofuran-2(3H)-one, particularly the presence of a potentially base-sensitive lactone moiety, present specific challenges that require careful consideration in catalyst and condition selection.
I. Understanding the Challenge: The Substrate
The primary challenge in the Buchwald-Hartwig amination of 5-Bromobenzofuran-2(3H)-one lies in the potential for the lactone ring to undergo hydrolysis or other undesired side reactions under the basic conditions typically required for this transformation. Therefore, the selection of a catalyst system and reaction conditions must balance high catalytic activity with the preservation of the lactone's integrity.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: I am observing low to no conversion of my 5-Bromobenzofuran-2(3H)-one starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. Let's break down the most common culprits and their solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently. If you are using a Pd(II) precursor like Pd(OAc)₂, its reduction to Pd(0) might be sluggish.
-
Solution: Consider switching to a pre-formed Pd(0) source such as Pd₂(dba)₃ or, more preferably, a palladium precatalyst. G3 or G4 Buchwald precatalysts are excellent choices as they are activated by weak bases and provide a more reliable source of the active catalyst.
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-rich aryl bromide like 5-Bromobenzofuran-2(3H)-one, bulky, electron-rich phosphine ligands are generally required.
-
Solution: For primary amines, BrettPhos is an excellent starting point due to its effectiveness in promoting the coupling of this amine class. For secondary amines, RuPhos is a highly recommended ligand. If these are not successful, a broader screening of bulky biarylphosphine ligands such as XPhos or the bidentate ligand Xantphos should be undertaken.[1][2]
-
-
Insufficiently Strong Base (or a Base that is Too Strong): While a base is necessary to deprotonate the amine, a base that is too strong can lead to lactone hydrolysis. Conversely, a base that is too weak will not facilitate the catalytic cycle.
-
Solution: Instead of strong alkoxide bases like NaOtBu, start with milder inorganic bases such as K₃PO₄ or Cs₂CO₃ . These have been shown to be effective in many Buchwald-Hartwig reactions while being more tolerant of sensitive functional groups.[1] If reactivity is still low, a carefully controlled addition of a stronger, non-nucleophilic base like LHMDS could be explored at low temperatures.
-
-
Poor Solubility: One of the most overlooked reasons for reaction failure is the poor solubility of the reactants, especially the inorganic base, in the reaction solvent.
-
Solution: Ensure your chosen solvent can dissolve the aryl bromide, amine, and the palladium complex. Toluene and 1,4-dioxane are common and effective solvents. If solubility of the base is an issue, consider using a solvent mixture or a different base. For instance, the combination of an organic base like DBU with an inorganic base can sometimes improve solubility and performance with sensitive substrates.[3]
-
-
Low Reaction Temperature: Most Buchwald-Hartwig aminations require heating to proceed at a reasonable rate.
-
Solution: A typical starting point is 80-100 °C. If you are running the reaction at a lower temperature, a gradual increase in temperature may be necessary.
-
Question 2: My reaction is producing a significant amount of a byproduct that appears to be the hydrolyzed lactone. How can I prevent this?
Answer:
The formation of the hydrolyzed lactone is a clear indication that the reaction conditions are too harsh for your substrate. The primary culprit is the base.
-
Mitigation Strategies:
-
Switch to a Milder Base: As mentioned previously, move away from strong alkoxide bases. K₂CO₃ , K₃PO₄ , or Cs₂CO₃ are excellent alternatives to screen. These weaker bases are less likely to attack the ester functionality of the lactone.[1]
-
Use of Silanolate Bases: For extremely base-sensitive substrates, sodium trimethylsilanolate (NaOTMS) has been shown to be an effective, mild base that can promote C-N coupling while minimizing side reactions.[4][5]
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can help to disfavor the hydrolysis pathway. This may require a more active catalyst system (i.e., a highly effective ligand and precatalyst combination).
-
Control Base Stoichiometry: Using a large excess of the base can exacerbate the hydrolysis issue. Use the minimum amount of base required for the reaction to proceed, typically in the range of 1.2 to 1.5 equivalents.
-
Question 3: I am observing the formation of a debrominated byproduct, benzofuran-2(3H)-one. What causes this and how can I minimize it?
Answer:
The formation of the debrominated product is a result of a side reaction known as hydrodehalogenation. This can occur through a β-hydride elimination pathway from the palladium-amido intermediate.
-
Minimizing Hydrodehalogenation:
-
Ligand Selection: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands that promote rapid C-N bond formation are key. Bidentate ligands like Xantphos or dppf can sometimes suppress this side reaction by occupying more coordination sites on the palladium center, thus disfavoring the conformation required for β-hydride elimination.
-
Amine Structure: This side reaction is more common with primary amines that have β-hydrogens. If possible, using an amine without β-hydrogens can circumvent this issue.
-
Reaction Conditions: Lowering the reaction temperature and using a less coordinating solvent can sometimes help to minimize hydrodehalogenation.
-
III. Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best for the amination of 5-Bromobenzofuran-2(3H)-one?
A1: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, for sensitive substrates and to ensure reliable generation of the active Pd(0) catalyst, we highly recommend using a palladium precatalyst. The G3 and G4 Buchwald precatalysts are particularly effective as they can be activated by weaker bases, which is advantageous for your base-sensitive substrate.[3]
Q2: How do I choose the right ligand for my amine?
A2: The choice of ligand is highly dependent on the class of amine you are using.
-
For Primary Amines: BrettPhos is a ligand of choice, demonstrating high reactivity and selectivity for this class of nucleophiles.[1]
-
For Secondary Amines: RuPhos is a highly effective ligand for the coupling of secondary amines.
-
General Screening: If the initial choices are not optimal, a broader screening of bulky biaryl phosphine ligands like XPhos and SPhos , or bidentate ligands such as Xantphos , is recommended.[6]
Q3: What is the best solvent for this reaction?
A3: Toluene and 1,4-dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations. They offer a good balance of solubility for the various reaction components and have sufficiently high boiling points for reactions that require heating. It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.
Q4: What is a good starting point for reaction temperature?
A4: A good starting temperature for optimization is 80-100 °C . If your substrate shows signs of degradation, you may need to lower the temperature and compensate with a more active catalyst system or a longer reaction time.
Q5: Is an inert atmosphere necessary?
A5: Yes, absolutely. The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. Therefore, it is essential to perform the reaction under an inert atmosphere of argon or nitrogen.
IV. Recommended Starting Protocol and Catalyst Screening
This section provides a detailed experimental protocol for a preliminary catalyst screen to identify the optimal conditions for your specific amine.
Experimental Protocol: Catalyst System Screening
-
Preparation: In a glovebox, to an array of oven-dried vials equipped with stir bars, add 5-Bromobenzofuran-2(3H)-one (1.0 equiv.), the palladium precatalyst (2 mol%), and the phosphine ligand (4 mol%).
-
Inert Atmosphere: Seal the vials with septa and remove them from the glovebox. Maintain an inert atmosphere using a balloon of argon or nitrogen.
-
Reagent Addition: Under the inert atmosphere, add the base (1.4 equiv.). Then, add the amine (1.2 equiv.) followed by the anhydrous, deoxygenated solvent (to achieve a concentration of ~0.1 M in the aryl bromide).
-
Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Analyze the crude mixture to determine the conversion and yield of the desired product.
Table 1: Recommended Catalyst System Screening Parameters
| Entry | Palladium Precatalyst (2 mol%) | Ligand (4 mol%) | Base (1.4 equiv.) | Solvent | Temperature (°C) |
| For Primary Amines | |||||
| 1 | G3-Pd Precatalyst | BrettPhos | K₃PO₄ | Toluene | 100 |
| 2 | G3-Pd Precatalyst | BrettPhos | Cs₂CO₃ | Toluene | 100 |
| 3 | G3-Pd Precatalyst | XPhos | K₃PO₄ | 1,4-Dioxane | 100 |
| 4 | G3-Pd Precatalyst | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 |
| For Secondary Amines | |||||
| 5 | G3-Pd Precatalyst | RuPhos | K₃PO₄ | Toluene | 100 |
| 6 | G3-Pd Precatalyst | RuPhos | Cs₂CO₃ | Toluene | 100 |
| 7 | G3-Pd Precatalyst | XPhos | K₃PO₄ | 1,4-Dioxane | 100 |
| 8 | G3-Pd Precatalyst | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 |
V. Visualizing the Process
Diagram 1: The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Conversion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 5-Bromobenzofuran-2(3H)-one under basic conditions
Welcome to the dedicated technical support center for 5-Bromobenzofuran-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges associated with the stability of this compound, particularly under basic conditions. We understand that unexpected degradation can lead to significant delays and resource expenditure. This guide is structured to offer not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.
Introduction: The Challenge of the Benzofuranone Core
5-Bromobenzofuran-2(3H)-one is a valuable intermediate, frequently employed for constructing more complex molecules in drug discovery and materials science.[1] Its utility often involves reactions that require basic conditions, such as alkylations, aldol condensations, and other C-C bond-forming reactions at the C3 position. However, the inherent structure of the γ-lactone fused to a benzene ring presents a significant challenge: susceptibility to base-mediated degradation.
The primary pathway of degradation is the hydrolysis or nucleophilic attack at the electrophilic carbonyl carbon of the lactone, leading to ring-opening.[2] This process is often irreversible and results in the formation of the corresponding 2-(carboxymethyl)phenolate salt, which is typically unreactive in the desired subsequent transformations. The key to successfully using 5-Bromobenzofuran-2(3H)-one lies in carefully selecting reaction conditions that favor the desired chemical transformation over this degradation pathway.
Troubleshooting Guide: Navigating Common Experimental Issues
This section is formatted as a series of common problems encountered in the lab, followed by a detailed analysis and recommended solutions.
Issue 1: Complete Consumption of Starting Material Upon Base Addition
Scenario: "I add my base to a solution of 5-Bromobenzofuran-2(3H)-one, and within minutes, TLC/LC-MS analysis shows that all of my starting material is gone, with no desired product formed. I observe a new, more polar spot."
Root Cause Analysis: This is a classic case of rapid, base-mediated hydrolysis of the lactone ring. The "new, more polar spot" is almost certainly the ring-opened carboxylate salt. This occurs when the base used is too nucleophilic, the temperature is too high, or a protic solvent is present, which can facilitate the hydrolytic cleavage.
Solutions & Protocols:
-
Choice of Base is Critical - The Non-Nucleophilic Advantage: The primary solution is to switch to a non-nucleophilic, sterically hindered base.[3][4] These bases are too bulky to attack the carbonyl carbon but are strong enough to deprotonate the α-carbon (C3), leading to the desired enolate formation.
-
Recommended Bases: Lithium diisopropylamide (LDA), Lithium tetramethylpiperidide (LiTMP), Sodium bis(trimethylsilyl)amide (NaHMDS), or Potassium bis(trimethylsilyl)amide (KHMDS).[4]
-
Weaker, Non-Nucleophilic Options: For reactions that do not require a very strong base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA, Hünig's base) can be effective, especially in aprotic solvents.[4][5]
-
-
Temperature Control is Paramount: When using strong bases like LDA, the reaction must be performed at low temperatures to ensure kinetic control. This favors the faster deprotonation at C3 over the thermodynamically more favorable, but slower, nucleophilic attack at the carbonyl.
-
Protocol for Enolate Formation with LDA:
-
Dissolve 5-Bromobenzofuran-2(3H)-one in an anhydrous aprotic solvent (e.g., THF, Diethyl Ether) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly prepared or titrated solution of LDA (1.05 - 1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete enolate formation before adding your electrophile.
-
-
-
Solvent Selection: Always use anhydrous aprotic solvents. The presence of water or other protic solvents like methanol or ethanol will lead to rapid hydrolysis, especially with strong bases.
| Base Type | Suitability for 5-Bromobenzofuran-2(3H)-one | Key Considerations |
| Hydroxides (NaOH, KOH) | Not Recommended | Highly nucleophilic; will cause rapid hydrolysis. |
| Alkoxides (NaOMe, NaOEt, t-BuOK) | Use with Extreme Caution | Can act as nucleophiles (transesterification or hydrolysis if water is present). t-BuOK is sterically hindered but still a very strong base. |
| Carbonates (K₂CO₃, Cs₂CO₃) | Suitable for Weakly Acidic Substrates/Mild Reactions | Less likely to cause hydrolysis but may not be strong enough for complete deprotonation at C3. Often used in syntheses of related benzofuran structures.[6] |
| Hindered Amines (DIPEA, DBU) | Good for Mild Conditions | Non-nucleophilic, suitable for reactions where a moderately strong base is sufficient. |
| Amide Bases (LDA, LiHMDS, KHMDS) | Excellent for Enolate Formation | Strong, non-nucleophilic bases. Require low temperatures (-78 °C) and strictly anhydrous conditions.[4] |
Issue 2: Low Yields and a Mixture of Product and Ring-Opened Byproduct
Scenario: "My reaction is working, but I'm getting low yields of my desired 3-substituted product. My crude NMR shows a mixture of my product and what appears to be the hydrolyzed starting material."
Root Cause Analysis: This situation suggests that the rate of your desired reaction (e.g., alkylation of the enolate) is comparable to the rate of degradation. This can happen if the enolate is not trapped quickly enough by the electrophile, if the reaction temperature is allowed to rise prematurely, or if the base is not optimal.
Solutions & Protocols:
-
Optimize the Order of Addition: Ensure that the enolate is fully formed at low temperature before the electrophile is introduced. Adding the base to a mixture of the benzofuranone and the electrophile can lead to side reactions.
-
Increase Electrophile Concentration/Reactivity: A more reactive electrophile will trap the enolate faster. For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride. Using a slight excess (1.1-1.2 equivalents) of the electrophile can also help drive the reaction to completion.
-
Maintain Low Temperature: Do not allow the reaction to warm up until you are confident that the alkylation (or other desired reaction) is complete. For less reactive electrophiles, it may be necessary to stir at -78 °C for several hours or to allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C).
Experimental Workflow for Improved Yield:
Caption: Optimized workflow for C3-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 5-Bromobenzofuran-2(3H)-one in the presence of a base?
A1: The primary degradation pathway is a base-catalyzed ring-opening of the lactone. This proceeds via nucleophilic attack of the base (or a nucleophile generated in situ, like hydroxide from trace water) on the electrophilic carbonyl carbon. This breaks the ester bond and forms a 2-(hydroxymethyl)-4-bromophenolate intermediate, which upon workup yields 2-(hydroxymethyl)-4-bromophenol or its corresponding carboxylic acid.
Caption: Base-catalyzed hydrolysis pathway.
Q2: Can I use potassium carbonate (K₂CO₃) for my reaction?
A2: It depends on the reaction. Potassium carbonate is a relatively weak, non-nucleophilic base. It is generally not strong enough to fully deprotonate the C3 position to form the enolate for reactions like alkylation. However, it can be suitable for certain condensation reactions or when used with a phase-transfer catalyst. For many transformations involving the benzofuranone core, it has been successfully used, particularly in the synthesis of more complex derivatives from precursors.[6] If your reaction requires complete enolate formation, a stronger base like LDA or LiHMDS is necessary.
Q3: Is the bromine atom at the 5-position reactive under these basic conditions?
A3: The aryl bromide is generally stable under the basic conditions used for enolate formation. Aromatic nucleophilic substitution would require much harsher conditions (high temperatures, strong nucleophiles, and often a copper or palladium catalyst). The primary site of reactivity will be the lactone and the acidic C3 protons.
Q4: How can I monitor the reaction to ensure stability?
A4: The best method is thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Before adding your electrophile, you can take a small aliquot from the reaction mixture (after enolate formation) and quench it in a separate vial with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate) and spot on a TLC plate or analyze by LC-MS. You should see the starting material spot. If you see a new, very polar baseline spot, it indicates degradation.
Q5: Are there any protecting group strategies to improve stability?
A5: While protecting a lactone is less common than protecting an alcohol or an amine, it is conceptually possible. One could, in theory, reduce the lactone to the corresponding diol, protect both hydroxyl groups, perform the desired chemistry on the aromatic ring, and then re-oxidize to form the lactone. However, this is a lengthy process and often not practical. A more direct approach is to carefully control the reaction conditions as described above. For certain complex syntheses, a protecting-group-free strategy is often more efficient.[7] The most effective "protection" is the selection of the right base and temperature to avoid the degradation pathway altogether.
References
-
MeglioMorto. (2020). Suitable Non Nucleophilic Base to use? Reddit. [Link]
-
Reddy, K. S., & Prasad, K. R. (2012). A Protecting-Group-Free Synthesis of Hagen's Gland Lactones. ACS Publications. [Link]
-
Wikipedia contributors. (n.d.). Non-nucleophilic base. Wikipedia. [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. Grokipedia. [Link]
-
Corey, E. J., & Beames, D. J. (1973). Method for the protection of lactones and esters against nucleophilic attack. Journal of the American Chemical Society. [Link]
-
Karatas, F., & Benkli, K. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry. [Link]
-
My Skin Recipes. (n.d.). 5-BroMobenzofuran-2(3H)-one. [Link]
-
Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. [Link]
-
Zhang, Z., et al. (2023). The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. ResearchGate. [Link]
-
Parameshwarappa, G., Basawaraj, R., & Sangapure, S. S. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Semantic Scholar. [Link]
-
Robinson, J., Buchanan, J. G., Kinsman, R. G., & Charlton, M. H. (2001). Evidence for α-lactone intermediates in addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. ResearchGate. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 3,3-Disubstituted 2,3-Dihydrobenzofuran Derivatives from Baylis-Hillman Adducts. ResearchGate. [Link]
-
Kresge, A. J., & Straub, T. S. (2002). Kinetics and mechanism of hydrolysis of 3-diazobenzofuran-2-one and its hydrolysis product (3-hydroxybenzofuran-2-one). ResearchGate. [Link]
-
Munoz-Muniz, O., & Juaristi, E. (2003). 5-Nitro-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
Sources
- 1. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing homocoupling in Suzuki reactions of 5-Bromobenzofuran-2(3H)-one
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in pharmaceutical and materials science is widespread. However, when working with specific substrates such as 5-Bromobenzofuran-2(3H)-one, a valuable intermediate in drug discovery, researchers can encounter frustrating side reactions that diminish yields and complicate purification.[4]
One of the most persistent challenges is the formation of homocoupled byproducts, where the boronic acid reagent couples with itself instead of with the intended aryl bromide. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize homocoupling and optimize the desired cross-coupling of 5-Bromobenzofuran-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl compound.[5] This undesired process competes with the desired cross-coupling reaction, leading to a lower yield of your target molecule and the formation of impurities that can be difficult to separate.
Q2: What are the primary mechanistic causes of boronic acid homocoupling?
A2: The formation of homocoupled products is primarily mediated by Palladium(II) species in the reaction mixture.[1][6][7] There are a few key scenarios that lead to this:
-
Presence of Oxygen: Dissolved oxygen in the solvents or atmosphere can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then participate in a catalytic cycle that exclusively produces the homocoupled product.[1][6][8][9]
-
Use of Pd(II) Precatalysts: Many common palladium sources, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are in the Pd(II) oxidation state. While they are reduced in situ to the active Pd(0) species to initiate the main catalytic cycle, a portion of the Pd(II) can react directly with the boronic acid before this reduction occurs, leading to homocoupling.[1][5][7]
-
Slow Oxidative Addition: If the first step of the desired catalytic cycle—the oxidative addition of 5-Bromobenzofuran-2(3H)-one to the Pd(0) center—is slow, it increases the lifetime of the Pd(0) catalyst in solution. This provides more opportunity for it to be oxidized to Pd(II) by trace oxygen, thereby promoting the homocoupling pathway.[7]
Q3: How can I quickly identify a homocoupling problem in my reaction?
A3: You can typically spot a homocoupling issue by thin-layer chromatography (TLC) or by analyzing the crude nuclear magnetic resonance (NMR) spectrum. On a TLC plate, the homocoupled product will appear as a new, often less polar, spot. In the ¹H NMR of the crude reaction mixture, you will see a distinct set of aromatic signals corresponding to the symmetrical homocoupled biaryl, in addition to signals from your starting materials and the desired product.
Q4: Is "Glaser coupling" the same as homocoupling?
A4: No, they are different reactions. While both are homocoupling processes, the term Glaser coupling specifically refers to the copper-catalyzed oxidative coupling of two terminal alkynes to form a symmetric 1,3-diyne.[10][11][12] The boronic acid homocoupling seen in Suzuki reactions is a distinct, palladium-mediated process. It is crucial to use the correct terminology to accurately describe the side reactions in your system.
Troubleshooting Guide: Minimizing Homocoupling
If you are observing significant formation of the boronic acid dimer in your reaction with 5-Bromobenzofuran-2(3H)-one, the following systematic approach will help you diagnose and solve the problem.
Problem: Significant Formation of Homocoupled Biaryl Byproduct
This is the most common issue, leading to reduced yields and purification challenges. The underlying cause is almost always an excess of reactive Pd(II) species or conditions that favor the homocoupling pathway over the cross-coupling pathway.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Detailed Solutions & Optimization Parameters
The table below outlines the most probable causes of homocoupling and provides specific, actionable recommendations.
| Potential Cause | Recommended Action | Scientific Rationale & Expected Outcome |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture prior to adding the catalyst. Common methods include freeze-pump-thaw cycles (3x) or sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[6][13] | This is the most critical step. Removing oxygen prevents the oxidation of the active Pd(0) catalyst to the problematic Pd(II) species, directly suppressing the primary homocoupling pathway.[1][5][6] |
| Use of a Pd(II) Precatalyst | While Pd(II) precatalysts are convenient, their reduction to Pd(0) can be a source of homocoupling.[1] Consider switching to a Pd(0) source like Pd₂(dba)₃. Alternatively, add a mild reducing agent, such as potassium formate, to the reaction mixture.[6][13] | Using a direct Pd(0) source bypasses the problematic in situ reduction step. A mild reducing agent helps to scavenge any free Pd(II) without interfering with the main catalytic cycle.[6][13] |
| Inappropriate Ligand Choice | The ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[3][14] For challenging couplings, use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[15][16] | These ligands accelerate the rate-determining oxidative addition and the final reductive elimination steps of the desired cross-coupling cycle. A faster reductive elimination minimizes the lifetime of the Pd(II) intermediate, giving it less opportunity to engage in side reactions.[3] |
| Suboptimal Base Selection | The base activates the boronic acid, making it competent for transmetalation.[17][18] A base that is too weak may lead to slow transmetalation, while a base that is too strong or nucleophilic can cause degradation. Screen a panel of bases. | For many Suzuki couplings, stronger, non-nucleophilic inorganic bases provide the best results. The choice of base can significantly affect reaction selectivity and rate.[17][18] |
| High Reaction Temperature | While heat can increase reaction rates, excessively high temperatures can also accelerate catalyst decomposition and side reactions like protodeboronation and homocoupling.[19][20] | Optimize the temperature carefully. Aim for the lowest temperature that provides a reasonable reaction rate (e.g., 60-80 °C) before pushing to higher temperatures (e.g., >100 °C). |
Comparative Table of Common Bases
The choice of base is critical and substrate-dependent. This table provides a starting point for optimization.[18][21]
| Base | Typical Equivalents | Strength | Common Solvents | Notes and Considerations |
| K₂CO₃ | 2.0 - 3.0 | Moderate | Toluene/H₂O, Dioxane/H₂O | A very common and good starting point. Often used in aqueous mixtures.[22] |
| Na₂CO₃ | 2.0 - 3.0 | Moderate | Toluene/H₂O, Dioxane/H₂O | Similar to K₂CO₃, sometimes shows slightly different solubility and reactivity profiles.[21] |
| K₃PO₄ | 2.0 - 3.0 | Strong | Toluene, Dioxane, THF | A strong, non-nucleophilic base. Often excellent for difficult couplings, including those with heteroaryl halides. Can often be run under anhydrous conditions.[18][23] |
| Cs₂CO₃ | 2.0 - 3.0 | Strong | Toluene, Dioxane, THF | The "caesium effect" can sometimes dramatically improve yields where other bases fail, possibly due to higher solubility of the carbonate and boronate salts.[18] |
| Organic Bases (e.g., Et₃N) | 3.0 - 4.0 | Weak | DMF, THF | Generally less effective for this type of coupling and can sometimes act as a ligand, interfering with the catalyst. Typically not the first choice. |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Minimized Homocoupling
This procedure incorporates best practices for suppressing the formation of homocoupling byproducts.
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 5-Bromobenzofuran-2(3H)-one (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene, see Protocol 2 below) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to the flask. If using a solid catalyst/ligand, it can be added in step 1 under a flow of inert gas.
-
Heating: Place the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent Degassing by Inert Gas Sparging
-
Pour the required volume of solvent into a flask that is no more than two-thirds full.
-
Insert a long needle or glass pipette connected to a source of inert gas (Argon or Nitrogen) so that the tip is well below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes.
-
Once degassing is complete, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the flask. The solvent is now ready for use.
Mechanistic Visualization
Understanding the catalytic cycle is key to effective troubleshooting. The diagram below illustrates the desired Suzuki-Miyaura pathway and the competing homocoupling side-pathway.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Glaser coupling - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Scalable Synthesis & Purification of 5-Bromobenzofuran-2(3H)-one Derivatives
Introduction: 5-Bromobenzofuran-2(3H)-one and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, appearing in numerous biologically active compounds.[1][2] Their synthesis, particularly at scale, presents unique challenges related to reaction control, yield optimization, and achieving high purity. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to assist researchers in navigating the complexities of synthesizing and purifying these valuable intermediates.
Section 1: Synthesis Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-Bromobenzofuran-2(3H)-one, typically prepared via intramolecular Friedel-Crafts cyclization of 4-bromophenoxyacetic acid.
Q1: My cyclization reaction resulted in a low or negligible yield of the desired product. What are the likely causes and solutions?
A1: Low yield is a frequent challenge, often pointing to issues with the cyclizing agent, reaction conditions, or starting material quality.
-
Cause 1: Inactive or Insufficient Cyclizing Agent. Polyphosphoric acid (PPA) or Eaton's reagent are common choices for this lactonization. Their efficacy depends on their freshness and the reaction temperature. PPA can absorb atmospheric moisture, reducing its activity.
-
Solution: Use freshly opened or properly stored PPA. Ensure the reaction temperature is adequate to promote the reaction; for PPA, this is often in the 80-110 °C range. An insufficient molar excess of the cyclizing agent can also lead to incomplete conversion; ensure at least a 10-fold excess by weight for PPA.
-
-
Cause 2: Competing Intermolecular Reactions. At high concentrations or if the intramolecular cyclization is slow, the starting material can react with itself, leading to polymeric byproducts.
-
Solution: While counterintuitive for scaling, maintaining relative dilution can favor the intramolecular pathway. A more practical approach for large-scale work is controlled, slow addition of the starting material to the pre-heated cyclizing agent. This keeps the instantaneous concentration of the substrate low, minimizing intermolecular side reactions.
-
-
Cause 3: Incomplete Reaction. The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Take aliquots from the reaction, quench them carefully, and analyze for the presence of starting material. Extend the reaction time if necessary. A typical reaction time is 2-4 hours.
-
Q2: The reaction mixture turned into a dark, tar-like substance. Is the product salvageable?
A2: Dark coloration or charring indicates decomposition, a common issue when using strong dehydrating acids like PPA or sulfuric acid at elevated temperatures.[3]
-
Cause: Overheating or Extended Reaction Time. The product, a lactone, can be sensitive to prolonged exposure to strong acid at high temperatures, leading to degradation and polymerization. The starting material or impurities can also char.
-
Solution 1 (Prevention): Precise temperature control is critical. Do not exceed the optimal temperature for the specific cyclizing agent. Use a well-calibrated heating mantle and temperature probe. As mentioned in A1, monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Solution 2 (Salvage): While difficult, salvage may be possible. After quenching the reaction mixture with ice water, attempt to extract the product with a robust organic solvent like ethyl acetate or dichloromethane. The tarry material may be insoluble. The resulting organic extract will likely be intensely colored and require extensive purification, starting with a silica gel plug to remove baseline impurities, followed by column chromatography.[4]
-
Q3: Upon scaling up the synthesis, the yield dropped significantly compared to my small-scale experiments. Why?
A3: Scalability issues often stem from mass and heat transfer limitations. What works in a 100 mL flask doesn't always translate directly to a 10 L reactor.
-
Cause 1: Inefficient Heat Transfer. Large reaction volumes have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to temperature gradients within the reactor, creating hot spots where decomposition occurs or cold spots where the reaction is sluggish.
-
Solution: Use a reactor with appropriate overhead mechanical stirring to ensure homogenous mixing and temperature distribution. For highly exothermic steps, such as quenching the PPA mixture, a reactor jacket with a cooling fluid is essential for controlled temperature management.
-
-
Cause 2: Reagent Addition Rate. The rate of addition becomes much more critical at scale. Adding reagents too quickly can cause localized temperature spikes (exotherms) and high concentrations, leading to side reactions.
-
Solution: Employ a programmable addition funnel or pump for the controlled, slow addition of the substrate to the cyclizing agent. This maintains a low instantaneous concentration and allows the cooling system to manage any heat generated.
-
Synthesis Workflow Overview
Caption: General workflow for the synthesis of 5-Bromobenzofuran-2(3H)-one.
Section 2: Purification Troubleshooting Guide
Achieving high purity is essential for subsequent synthetic steps or biological assays. This section covers common purification hurdles.
Q1: I'm trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is usually due to a high concentration of impurities or an inappropriate solvent system.
-
Cause 1: Presence of Impurities. Impurities depress the melting point of the mixture, making it more likely to separate as a supercooled liquid.
-
Solution: First, try to improve the purity of the crude material. Pass a concentrated solution of your crude product through a short plug of silica gel, eluting with a moderately polar solvent (e.g., 20% ethyl acetate in hexanes). This will remove baseline impurities and colored compounds that can inhibit crystallization.[5]
-
-
Cause 2: Inappropriate Solvent Choice or Cooling Rate. The solvent may be too good, keeping the product dissolved even at low temperatures. Conversely, cooling the solution too rapidly can cause the product to crash out as an oil.
-
Solution: Select a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.[6] A common technique is to use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes, heptane) until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow the mixture to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.[7]
-
Q2: My product purity is stuck at ~95% after column chromatography. How can I remove the final stubborn impurities?
A2: Reaching >99% purity often requires a final polishing step after chromatography. The remaining impurities are likely structurally similar to your product.
-
Cause: Co-eluting Impurities. Impurities with a polarity very close to that of the desired product will be difficult to separate by chromatography alone.
-
Solution 1: Recrystallization. This is the method of choice for removing small amounts of impurities from a solid compound.[8] A carefully performed recrystallization after chromatography can effectively remove co-eluting species, often raising purity to >99.5%.
-
Solution 2: Optimize Chromatography. If recrystallization fails, re-optimize your chromatographic conditions. Use a shallower solvent gradient or switch to a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes) to alter the selectivity and improve separation.
-
Q3: The final product has a persistent yellow or brown tint. How can I decolorize it?
A3: Color is usually due to highly conjugated, polar impurities that are often present in trace amounts but are intensely colored.
-
Cause: Baseline or Oxidized Impurities. These can form during the acidic, high-temperature reaction conditions.
-
Solution 1: Activated Charcoal Treatment. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. The colored impurities adsorb to the surface of the charcoal.[5] Caution: Using too much charcoal can lead to significant product loss.
-
Solution 2: Silica Gel Plug. As mentioned in Q1, filtering a solution of the product through a short column (plug) of silica gel is highly effective at removing polar, colored impurities.[4]
-
Purification Strategy Decision Tree
Caption: Decision tree for purifying 5-Bromobenzofuran-2(3H)-one derivatives.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the most common and scalable synthetic route to 5-Bromobenzofuran-2(3H)-one? The most direct and widely used scalable method is the acid-catalyzed intramolecular cyclization (a Friedel-Crafts acylation) of 4-bromophenoxyacetic acid.[9] This precursor is readily synthesized from 4-bromophenol and a haloacetic acid. The cyclization is typically mediated by a strong dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
FAQ 2: Which analytical techniques are best for monitoring the reaction and assessing final purity?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is invaluable for quickly assessing the consumption of the starting material. A simple mobile phase like 30% ethyl acetate in hexanes will show a clear separation between the more polar starting acid and the less polar product lactone.
-
Purity Assessment: ¹H NMR is the primary tool for structural confirmation and purity analysis. The disappearance of the O-CH₂ singlet of the starting material and the appearance of the new O-C(O)-CH₂ singlet of the lactone are key diagnostic signals. For high-purity assessment (>98%), HPLC with UV detection is the preferred method.
-
-
FAQ 3: What are the key safety considerations for this synthesis?
-
Corrosive Acids: Strong acids like PPA, Eaton's reagent, and sulfuric acid are highly corrosive and can cause severe burns. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Quenching: The quenching of large quantities of strong acid is highly exothermic. Always add the hot acid mixture slowly to a large excess of vigorously stirred ice or ice water. Never add water to the hot acid. Perform this in a robust container (e.g., a thick-walled beaker) placed in an ice bath to manage the heat generated.
-
Brominated Compounds: While 5-Bromobenzofuran-2(3H)-one is not acutely toxic, many brominated organic compounds are irritants and should be handled with care.[10] Avoid inhalation of dust or contact with skin.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of 5-Bromobenzofuran-2(3H)-one
This protocol is adapted for a 10-gram scale.
-
Preparation: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add polyphosphoric acid (100 g).
-
Heating: Begin stirring and heat the PPA to 90 °C under a slow stream of nitrogen.
-
Substrate Addition: Once the PPA is at temperature and stirring smoothly, add 4-bromophenoxyacetic acid (10.0 g) in portions over 20-30 minutes. Rationale: Portion-wise addition prevents clumping and allows for better temperature control.
-
Reaction: Increase the temperature to 100-105 °C and maintain for 2-3 hours. Monitor the reaction by TLC (30% EtOAc/Hexanes) until the starting material spot is no longer visible.
-
Quenching: Allow the mixture to cool slightly (to ~70-80 °C) and prepare a 2 L beaker containing 800 g of crushed ice with vigorous stirring. Very slowly and carefully, pour the warm reaction mixture into the stirred ice. Rationale: This is a highly exothermic step that must be done slowly to prevent splashing and boiling.
-
Extraction: Once the quench is complete and the mixture is at room temperature, transfer it to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 150 mL). Rationale: Multiple extractions ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until bubbling ceases), and finally with brine (1 x 100 mL). Rationale: The bicarbonate wash removes any residual acidic starting material.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a light brown or off-white solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. For 5-Bromobenzofuran-2(3H)-one, a mixture of ethyl acetate and hexanes or isopropanol and water works well.
-
Dissolution: Place the crude solid (e.g., ~10 g) in a 250 mL Erlenmeyer flask. Add the "good" solvent (e.g., isopropanol, ~20-30 mL) and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until all the solid dissolves. Rationale: Using the minimum amount of hot solvent is key to maximizing recovery.[11]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools. Rationale: Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization). Rationale: Using ice-cold solvent minimizes redissolving the pure product during the wash.[7]
-
Drying: Dry the crystals under vacuum to obtain the pure 5-Bromobenzofuran-2(3H)-one.
Data Presentation: Common Recrystallization Solvents
| Solvent System | Boiling Point (°C) | Polarity | Use Case |
| Isopropanol/Water | ~83-100 | Polar | Good for moderately polar compounds. |
| Ethyl Acetate/Hexanes | ~69-77 | Moderate | Versatile system for a wide range of polarities.[6] |
| Toluene | 111 | Non-polar | Effective for less polar compounds, slow evaporation. |
| Acetone/Water | ~56-100 | Polar | Good for polar compounds, but acetone is volatile. |
References
-
Alhaddad, H., et al. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Available at: [Link]
-
Chem Help ASAP (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
- Kim, J. J. (2009). Method for purifying lactone compound having unsaturated alkyl group by extraction with silver ion solution. Google Patents.
-
Kim, J. J. (2009). Method for purifying lactone compound having unsaturated alkyl group by extraction with silver ion solution. SciSpace. Available at: [Link]
-
Li, S., et al. (2021). Separation and purification of wortmannilactone analogues by three-liquid-phase salting-out extraction coupled with column chromatography. ResearchGate. Available at: [Link]
-
MH Chem (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of benzofuran derivatives. Available at: [Link]
-
MDPI (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]
-
Du, W., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. Available at: [Link]
-
Reddit (2020). p-bromoacetanilide after 1 recrystallisation. Available at: [Link]
-
MDPI (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Available at: [Link]
-
National Institutes of Health (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
-
ResearchGate (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. Available at: [Link]
-
University of California, Irvine (n.d.). Recrystallization1. Available at: [Link]
-
WuXi Biology (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Available at: [Link]
-
Royal Society of Chemistry (2014). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of Benzofurans. Available at: [Link]
-
ScienceOpen (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]
-
PubMed (2008). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Available at: [Link]
-
University of Rochester (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
PMC (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]
-
My Skin Recipes (2025). 5-BroMobenzofuran-2(3H)-one. Available at: [Link]
-
Semantic Scholar (n.d.). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Available at: [Link]
-
ResearchGate (2025). Synthesis of 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones as inhibitors of microbial quorum sensing. Available at: [Link]
- Google Patents (n.d.). Synthetic method of benzofuran-2(3H)-one.
-
PubMed (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. Available at: [Link]
-
Tokyo University of Science (2024). Breakthrough in Benzofuran Synthesis: New Method Enables Complex Molecule Creation. Available at: [Link]
-
A Research Article (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available at: [Link]
-
ResearchGate (2016). Synthesis of benzofurans via acid catalysed transacetalisation/ Fries-type O→C rearrangement/ Michael addition/ ring-opening aromatisation cascade of β-pyrones. Available at: [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. US8193345B2 - Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Reactivity of 5-Bromobenzofuran-2(3H)-one in C-N Coupling Reactions
Welcome to the technical support center for navigating the challenges associated with the C-N coupling of 5-Bromobenzofuran-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. Here, we will delve into the root causes of its low reactivity and provide actionable troubleshooting strategies and frequently asked questions to help you achieve successful and reproducible outcomes in your laboratory.
Understanding the Challenge: The "Personality" of 5-Bromobenzofuran-2(3H)-one
5-Bromobenzofuran-2(3H)-one is a valuable building block in medicinal chemistry and materials science.[1] However, its participation in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, is often hampered by lower-than-expected yields and sluggish reaction rates. The reasons for this are multifaceted and rooted in the electronic and structural features of the molecule.
The benzofuranone core, particularly the lactone moiety, can influence the electronic properties of the aryl bromide. This can make the crucial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-bromine bond, less favorable compared to simpler aryl bromides.[2][3][4]
Visualizing the Catalytic Cycle
To effectively troubleshoot, it's essential to understand the fundamental steps of the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide: From Failed Reactions to Successful Couplings
This section is structured to address specific problems you might be facing in the lab.
Issue 1: Low to No Conversion of Starting Material
This is the most common issue and often points to a problem with the initial, rate-limiting oxidative addition step or overall catalyst activity.
Possible Causes & Solutions:
-
Inadequate Catalyst System: The choice of ligand is paramount for activating less reactive aryl bromides.[5][6][7]
| Ligand Class | Examples | Key Features & When to Use |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Generally effective for a wide range of aryl bromides, including electron-rich and sterically hindered ones.[10] A good starting point for optimization. |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Can be effective, particularly for aryl iodides and triflates, by preventing catalyst deactivation.[11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that can form highly stable and active palladium complexes.[7] |
-
Incorrect Base Selection: The base plays a critical role in the deprotonation of the amine, but its strength and solubility can significantly impact the reaction.[2][12][13]
-
Solution: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes lead to substrate decomposition.[2][3] Consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can be effective, especially at higher temperatures.[2] The solubility of the base is also important; for instance, Cs₂CO₃ has good solubility in many organic solvents.[2]
-
-
Suboptimal Solvent: The solvent influences the solubility of reactants and the stability of intermediates in the catalytic cycle.[13][14][15]
Issue 2: Reaction Stalls After Partial Conversion
Observing initial product formation that then plateaus suggests catalyst deactivation or inhibition.
Possible Causes & Solutions:
-
Catalyst Poisoning: The benzofuranone moiety or the amine coupling partner might contain functional groups that can coordinate to the palladium center and inhibit catalysis.[5][18]
-
Solution: Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure all reagents and solvents are pure and free of potential inhibitors. If the amine has other coordinating groups, consider a protection strategy if feasible.
-
-
Formation of Off-Cycle Species: With aryl bromides, the formation of inactive palladium bromide dimers can sometimes occur, taking the catalyst out of the active cycle.[3]
-
Solution: The use of bidentate ligands like BINAP or dppf can sometimes mitigate the formation of these dimers.[11]
-
Issue 3: Significant Side Product Formation
The appearance of unexpected products often points to side reactions competing with the desired C-N coupling.
Possible Causes & Solutions:
-
Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene.
-
Solution: This is often caused by trace amounts of water or other protic sources. Ensure you are using anhydrous solvents and reagents. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.[7]
-
-
Homocoupling of the Amine or Aryl Halide:
-
Solution: This can be a sign of an imbalanced reaction or an inappropriate catalyst system. Re-evaluate the stoichiometry of your reagents and consider screening different ligands.
-
Experimental Protocol: A Recommended Starting Point
This protocol provides a robust set of initial conditions for the C-N coupling of 5-Bromobenzofuran-2(3H)-one.
Caption: A step-by-step experimental workflow for C-N coupling.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 or SPhos Pd G2 (1-2 mol%) | Air- and moisture-stable precatalysts that reliably generate the active Pd(0) species.[5][9] |
| Ligand | XPhos or SPhos (1.2-2.4 mol%) | Bulky, electron-rich ligands that promote the challenging oxidative addition step.[7][10] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equivalents) | Effective bases with good functional group tolerance.[2] |
| Solvent | Toluene or Dioxane (0.1-0.2 M) | Standard, effective solvents for this transformation.[13][16] |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation barrier for less reactive substrates.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and side reactions.[7] |
Frequently Asked Questions (FAQs)
Q1: I've tried several Buchwald-Hartwig conditions with no success. Are there any alternative coupling methods?
A1: Yes, if palladium-catalyzed methods are consistently failing, you might consider older but still relevant technologies like the Ullmann condensation. This copper-catalyzed reaction is often performed at higher temperatures but can be effective for certain substrates where palladium catalysis is problematic.[19]
Q2: My amine is sensitive to strong bases. What are my options?
A2: If your amine contains base-sensitive functional groups, using weaker bases like K₃PO₄ or K₂CO₃ is a good strategy.[2][3] You may need to compensate with a slightly higher reaction temperature. In some cases, a combination of an organic base like DBU with an inorganic base can be effective for sensitive substrates.[2]
Q3: Can I use an aryl chloride or triflate version of the benzofuranone?
A3: In general, the reactivity order for aryl electrophiles in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[2] While coupling with aryl chlorides and triflates is possible, it typically requires more specialized and highly active catalyst systems, often involving bulky biarylphosphine ligands.[8][9] If you are starting with the bromo-derivative, it is generally the most reliable choice.
Q4: How critical is the purity of the 5-Bromobenzofuran-2(3H)-one?
A4: Very critical. Impurities from the synthesis of the starting material can act as catalyst poisons. It is highly recommended to purify the starting material by recrystallization or column chromatography before use.
Q5: I'm seeing a new spot on my TLC that isn't starting material or product. What could it be?
A5: This could be a number of things, including hydrodehalogenated starting material, a homocoupled product, or a product of a reaction with the solvent. It's advisable to isolate and characterize this side product to better understand the competing reaction pathway and adjust your conditions accordingly.
References
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. Available from: [Link]
-
Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. ProQuest. Available from: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available from: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Girona. Available from: [Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. National Institutes of Health. Available from: [Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available from: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. Available from: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available from: [Link]
-
5-BroMobenzofuran-2(3H)-one. My Skin Recipes. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
-
Selectivity issue in C−N couplings between diarylamines and aryl halides bearing free amino groups for triarylamine synthesis. ResearchGate. Available from: [Link]
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. Available from: [Link]
-
Coupling conditions for unstable aryl bromide. Reddit. Available from: [Link]
-
Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. PubMed. Available from: [Link]
-
Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. Beilstein Journals. Available from: [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Available from: [Link]
-
CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. ResearchGate. Available from: [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. Available from: [Link]
Sources
- 1. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalysts for 5-Bromobenzofuran-2(3H)-one Cross-Coupling
Introduction: The Significance of the Benzofuran-2(3H)-one Scaffold and the Power of Cross-Coupling
The benzofuran-2(3H)-one moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Its derivatization is of paramount importance for the development of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the efficient construction of complex molecular architectures from readily available precursors like 5-Bromobenzofuran-2(3H)-one.
This guide provides a comparative analysis of various palladium catalysts for the cross-coupling of 5-Bromobenzofuran-2(3H)-one, offering insights into catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The discussion is grounded in experimental data from analogous systems and established mechanistic principles to empower researchers in their synthetic endeavors.
The Choice of Palladium Catalyst: A Critical Parameter for Success
The efficacy of a palladium-catalyzed cross-coupling reaction is intricately linked to the choice of the palladium source and, more importantly, the associated ligands. The ligand sphere around the palladium center dictates the catalyst's stability, activity, and selectivity by influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.
This guide will explore the performance of several classes of palladium catalysts, with a focus on phosphine-based and N-heterocyclic carbene (NHC)-based systems, in the context of different cross-coupling strategies for 5-Bromobenzofuran-2(3H)-one.
Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is arguably the most widely employed method for constructing biaryl and vinyl-aryl bonds. For the functionalization of 5-Bromobenzofuran-2(3H)-one, this reaction offers a reliable and high-yielding pathway. While direct studies on the lactone are limited, extensive data from the closely related methyl 5-bromobenzofuran-2-carboxylate provides a strong predictive framework.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of a 5-bromobenzofuran derivative with various arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time | Yield (%) | Reference |
| 2-quinolinealdoxime-Pd(II) complex | 2-quinolinealdoxime | Cs₂CO₃ | Toluene | Phenylboronic acid | 150 (MW) | 23 min | 97 | [1][2] |
| 2-quinolinealdoxime-Pd(II) complex | 2-quinolinealdoxime | Cs₂CO₃ | Toluene | 4-Chlorophenylboronic acid | 150 (MW) | 25 min | 96 | [1] |
| 2-quinolinealdoxime-Pd(II) complex | 2-quinolinealdoxime | Cs₂CO₃ | Toluene | 4-Methylphenylboronic acid | 150 (MW) | 25 min | 98 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-dioxane/H₂O | Substituted phenylboronic acids | 90 | 16 h | ~70-80 | [3][4] |
Expert Insights: The data strongly suggests that for the Suzuki-Miyaura coupling of 5-bromobenzofuran derivatives, modern catalyst systems employing specialized ligands can offer significant advantages in terms of reaction time and efficiency, especially when combined with microwave irradiation.[1][2] The 2-quinolinealdoxime-Pd(II) complex, for instance, demonstrates exceptional activity, achieving high yields in minutes.[1] While traditional catalysts like Pd(PPh₃)₄ are still effective, they often require longer reaction times and may yield slightly lower conversions.[3][4]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[5] This reaction is of immense importance in pharmaceutical and materials science. When considering the amination of 5-Bromobenzofuran-2(3H)-one, careful selection of the catalyst and base is crucial to avoid potential side reactions involving the lactone functionality.
Catalyst Selection and Considerations
For the Buchwald-Hartwig amination of aryl bromides, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most effective.[5][6] These ligands facilitate both the oxidative addition of the aryl bromide and the reductive elimination of the arylamine product.
Recommended Catalyst Systems:
-
For primary and secondary amines: Catalyst systems employing ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are excellent starting points.[6]
-
Base Selection: The choice of base is critical. While strong bases like NaOt-Bu are highly effective, they may pose a risk to the integrity of the lactone ring in 5-Bromobenzofuran-2(3H)-one. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ should be considered as milder alternatives, although they may require higher reaction temperatures or longer reaction times.
Illustrative Workflow for Catalyst Screening
Caption: A generalized workflow for screening palladium catalysts for the Buchwald-Hartwig amination.
Heck Reaction: Olefination of the Benzofuranone Core
The Heck reaction provides a powerful method for the arylation of alkenes.[7] For 5-Bromobenzofuran-2(3H)-one, this would involve the coupling with an olefin to introduce a vinyl group at the 5-position.
Catalyst Systems and Reaction Conditions
Traditional Heck catalyst systems often involve Pd(OAc)₂ with or without phosphine ligands. For electron-deficient aryl bromides, phosphine-free conditions can be effective, while more challenging substrates may benefit from the use of bulky phosphine ligands or N-heterocyclic carbenes.
Key Considerations:
-
Catalyst: Pd(OAc)₂ is a common and cost-effective precursor.
-
Ligand: For challenging couplings, ligands such as P(o-tol)₃ or Buchwald-type ligands can be beneficial. N-heterocyclic carbene (NHC) ligands have also shown great promise in Heck reactions.[8]
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly employed.
Given the electron-withdrawing nature of the benzofuranone system, a moderately active catalyst system should be sufficient for the Heck coupling of 5-Bromobenzofuran-2(3H)-one.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.
Catalyst and Co-catalyst Systems
The standard Sonogashira protocol utilizes a palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in conjunction with a copper(I) co-catalyst, such as CuI. An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent.
Typical Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Copper Co-catalyst: CuI
-
Base/Solvent: Et₃N or i-Pr₂NH
-
Solvent (optional): THF or DMF can be used as co-solvents.
The mild conditions of the Sonogashira coupling are generally compatible with a wide range of functional groups, and it is expected to be a viable method for the alkynylation of 5-Bromobenzofuran-2(3H)-one.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of methyl 5-bromobenzofuran-2-carboxylate.[1]
-
To a microwave process vial, add 5-Bromobenzofuran-2(3H)-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add the 2-quinolinealdoxime-Pd(II) complex (0.1 mol%).
-
Add toluene (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 150 °C for 20-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol that should be optimized for 5-Bromobenzofuran-2(3H)-one.
-
To an oven-dried Schlenk tube, add 5-Bromobenzofuran-2(3H)-one (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute with ethyl acetate and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Conclusion: A Versatile Substrate for Drug Discovery
5-Bromobenzofuran-2(3H)-one is a valuable building block for the synthesis of a diverse array of functionalized molecules. Palladium-catalyzed cross-coupling reactions offer a powerful and modular approach to its derivatization. While the Suzuki-Miyaura coupling is a well-established and high-yielding method, the Buchwald-Hartwig amination, Heck reaction, and Sonogashira coupling also represent viable and important transformations.
The key to success lies in the judicious selection of the palladium catalyst system, including the palladium precursor and, most critically, the ligand. Modern, bulky, and electron-rich phosphine ligands and N-heterocyclic carbenes have significantly expanded the scope and efficiency of these reactions. By understanding the fundamental principles of each coupling reaction and employing a systematic approach to optimization, researchers can effectively unlock the synthetic potential of 5-Bromobenzofuran-2(3H)-one for the advancement of drug discovery and materials science.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116, 12564–12649. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100, 3009–3066. [Link]
-
Dawood, K. M.; Abdel-Wahab, B. F.; Farag, A. M. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC2013 , (iii), 210-226. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41, 1534–1544. [Link]
-
Khan, L.; Zubair, M.; et al. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pak. J. Pharm. Sci.2025 , 38, 1516-1527. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874–922. [Link]
-
Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling. Angew. Chem. Int. Ed.2007 , 46, 2750-2752. [Link]
-
Buchwald, S. L.; Hartwig, J. F. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979 , 12, 146–151. [Link]
-
Dawood, K. M. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]
-
Khan, L.; Zubair, M. Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. ORGANIC AND BIOCHEMISTRY. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. openreadings.eu [openreadings.eu]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist’s Guide to Aryl Halide Reactivity: 5-Iodobenzofuran-2(3H)-one vs. 5-Bromobenzofuran-2(3H)-one in Palladium-Catalyzed Cross-Coupling
Executive Summary
In the landscape of medicinal chemistry and drug development, the benzofuran-2(3H)-one scaffold is a privileged structure, serving as a core component in numerous bioactive molecules. The functionalization of this core, often at the C5 position, is critical for modulating pharmacological activity. This is typically achieved through palladium-catalyzed cross-coupling reactions, where the choice of the aryl halide precursor—commonly a bromide or an iodide—has profound implications for reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 5-iodobenzofuran-2(3H)-one and 5-bromobenzofuran-2(3H)-one, grounded in fundamental organometallic principles and supported by comparative experimental design. We will dissect the theoretical underpinnings of their reactivity, present a framework for their empirical evaluation, and offer practical insights for researchers aiming to optimize their synthetic routes.
Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond
The relative reactivity of aryl halides in the majority of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) is dictated by the kinetics of the oxidative addition step.[1][2] This is the initial, and often rate-determining, stage where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate. The energy barrier for this step is directly influenced by the strength of the C-X bond being broken.
The established reactivity trend for aryl halides is: Aryl-I > Aryl-Br >> Aryl-Cl > Aryl-F .[1][3] This order is a direct consequence of the decreasing carbon-halogen bond dissociation energies (BDE) down the group.
| Property | C-Br Bond | C-I Bond | Implication for Reactivity |
| Average BDE (kJ/mol) | ~285[4][5] | ~213[4][5] | The C-I bond is significantly weaker, requiring less energy to break. |
| Bond Length (pm) | ~194[5] | ~214[5] | The longer C-I bond is more easily accessed and cleaved by the bulky Pd(0) catalyst. |
| Polarizability | Lower | Higher | The greater polarizability of iodine facilitates interaction with the soft Pd(0) metal center. |
| Oxidative Addition Rate | Slower | Faster | The lower BDE of the C-I bond leads to a faster rate of oxidative addition.[1][6] |
This fundamental difference in bond energy predicts that 5-iodobenzofuran-2(3H)-one will generally be the more reactive coupling partner, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo-analog.
Diagram: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling, highlighting the critical oxidative addition phase where the reactivity of the C-X bond is paramount.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Design for Reactivity Comparison
To empirically validate the theoretical differences, a side-by-side comparative experiment is the most rigorous approach. A Suzuki-Miyaura coupling with phenylboronic acid serves as an excellent model system.
Hypothetical Comparative Data
The following table summarizes the expected outcomes when coupling each substrate under identical, optimized conditions. The primary variable being tested is the identity of the halogen atom.
| Substrate | Halogen | C-X BDE (kJ/mol) | Catalyst Loading (mol%) | Reaction Time (h) | Expected Yield (%) |
| 5-Bromobenzofuran-2(3H)-one | Br | ~285[4][5] | 2.0 | 4 | ~75-85 |
| 5-Iodobenzofuran-2(3H)-one | I | ~213[4][5] | 1.0 | 1 | >95 |
Insight: The higher reactivity of the iodo-substrate is expected to allow for a reduction in catalyst loading and a significantly shorter reaction time to achieve a superior yield. This has direct implications for process efficiency and cost-of-goods in a drug development setting.
Diagram: Comparative Experimental Workflow
This workflow ensures that both reactions are run under identical conditions, isolating the variable of interest.
Caption: Parallel workflow for comparing halide reactivity.
Detailed Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol describes a robust method for comparing the reactivity of 5-bromo- and 5-iodobenzofuran-2(3H)-one.
Materials:
-
5-Bromobenzofuran-2(3H)-one (1.0 mmol, 213.0 mg)
-
5-Iodobenzofuran-2(3H)-one (1.0 mmol, 260.0 mg)[7]
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 mmol, 11.6 mg for 1 mol% trial)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)
-
Toluene, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Ethyl Acetate, Diethyl Ether, Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Vessel Preparation: To two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add K₂CO₃ (276.4 mg) and phenylboronic acid (146.3 mg).
-
Substrate Addition: To Flask A, add 5-bromobenzofuran-2(3H)-one (213.0 mg). To Flask B, add 5-iodobenzofuran-2(3H)-one (260.0 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (11.6 mg, 1 mol%) to each flask. Note: Perform this step in a glovebox or under an inert atmosphere if possible, though this catalyst is reasonably air-stable for brief periods.
-
Solvent Addition & Degassing: Add toluene (8 mL) and water (2 mL) to each flask. Degas each reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Place both flasks in a pre-heated oil bath at 80°C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at 30-minute intervals, noting the rate of consumption of the starting material.
-
Quenching and Work-up: Once a reaction is complete (or after a set time, e.g., 4 hours), cool the flask to room temperature. Add 20 mL of water and 20 mL of ethyl acetate. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product from each reaction via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 5-phenylbenzofuran-2(3H)-one.
-
Analysis: Determine the isolated yield for each reaction and confirm the product structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
Advanced Considerations & Nuances
While the I > Br reactivity trend holds true for most standard cross-coupling reactions, it is crucial for senior scientists to recognize exceptions. Recent studies have shown that with certain catalyst systems, particularly those using triphenylphosphine (PPh₃) ligands at lower temperatures (~50°C), aryl iodides can exhibit surprisingly poor reactivity compared to their bromide counterparts.[8][9] This has been attributed to the unexpectedly slow turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[8][9]
This highlights a critical principle: the ideal substrate is catalyst- and condition-dependent. While 5-iodobenzofuran-2(3H)-one is generally the more versatile and reactive starting material, the bromide may be preferable in specific, niche applications or if cost is a primary driver, as aryl bromides are often less expensive than the corresponding iodides.
Conclusion and Recommendations
For researchers and drug development professionals working with the 5-substituted benzofuran-2(3H)-one scaffold, the choice between the bromo- and iodo-derivative is a key strategic decision.
-
5-Iodobenzofuran-2(3H)-one is the recommended substrate for maximizing reactivity and efficiency. Its weaker C-I bond facilitates rapid oxidative addition, enabling the use of milder conditions, lower catalyst loadings, and shorter reaction times, which is highly advantageous for library synthesis and process scale-up.
-
5-Bromobenzofuran-2(3H)-one remains a viable and often more economical alternative.[10] While it typically requires more forcing conditions (higher temperatures, longer reaction times, or more active/expensive catalysts) to achieve comparable yields, its lower cost may make it attractive for early-stage exploration or cost-sensitive projects.
Ultimately, the optimal choice depends on a holistic analysis of reaction conditions, catalyst system, project timelines, and economic constraints. This guide provides the fundamental principles and a practical framework to make an informed decision, empowering chemists to design more efficient and robust synthetic routes.
References
-
Amatore, C., & Jutand, A. (2000). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 19(16), 3137–3144. [Link]
-
Kharasch, M. S., & Fono, A. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 5(10), 2559-2566. [Link]
-
Wikipedia contributors. (2024, December 18). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Ariafard, A., & Yates, B. F. (2010). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, 29(17), 3845–3852. [Link]
-
Robbins, D. W., & Hartwig, J. F. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(9), 2648–2659. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2014). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1941. [Link]
-
Zhang, Y., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10, 13456. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 1-8. [Link]
-
Alsabeh, P. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745–1750. [Link]
-
D'hooghe, M., et al. (2011). Synthesis of 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones as inhibitors of microbial quorum sensing. Organic & Biomolecular Chemistry, 9(15), 5571-5579. [Link]
-
Karataş, F., & Benkli, K. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(7), 887-891. [Link]
-
Alsabeh, P. G., et al. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania - Figshare. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Iodobenzofuran-2(3H)-one. PubChem Compound Database. [Link]
-
LibreTexts Chemistry. (2023). Bond Energies. [Link]
-
Kumar, A. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]
-
Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. [Link]
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 1(7), 262-264. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27–50. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
-
Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469. [Link]
-
Wired Chemist. (n.d.). Common Bond Energies (D) and Bond Lengths (r). [Link]
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online, 1(7). [Link]
-
Sangeetha, S., & Trivedi, R. (2013). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 5(12), 520-530. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic Letters, 11(2), 353–356. [Link]
-
LibreTexts Chemistry. (2024). Bond Energies. [Link]
-
Fun, H.-K., et al. (2012). 5-Nitro-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2029. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Common Bond Energies (D [wiredchemist.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Iodobenzofuran-2(3H)-one | C8H5IO2 | CID 10422707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 10. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
The Benzofuranone Scaffold: A Privileged Motif for Selective Kinase Inhibition
A Comparative Guide for Drug Discovery Professionals
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling; their dysregulation is a hallmark of numerous diseases.[1][2] Within the vast chemical space explored for kinase inhibition, the benzofuranone scaffold has emerged as a "privileged structure."[3][4] Its rigid, bicyclic framework provides an excellent foundation for developing inhibitors that can form key interactions within the ATP-binding pocket of various kinases, while allowing for diverse substitutions to fine-tune potency and selectivity.[5][6]
This guide offers a comparative analysis of benzofuranone derivatives targeting key kinase families. We will delve into the structure-activity relationships (SAR) that govern their inhibitory power, present standardized protocols for their evaluation, and provide a framework for understanding their mechanism of action within critical signaling pathways.
Comparative Analysis of Benzofuranone-Based Kinase Inhibitors
The versatility of the benzofuranone scaffold is evident in its ability to be adapted to target diverse kinase families, from receptor tyrosine kinases (RTKs) that control cell growth and angiogenesis to cyclin-dependent kinases (CDKs) that regulate cell cycle progression.
Targeting Receptor Tyrosine Kinases: VEGFR & EGFR
Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are two of the most validated targets in cancer therapy.[7][8] Their signaling pathways are central to tumor angiogenesis and proliferation, respectively.[7][9] Several research groups have demonstrated the potential of benzofuranone derivatives to potently inhibit these kinases.
A notable example involves chalcone-benzofuran hybrids designed as VEGFR-2 inhibitors. One study reported that compound 6d (1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one) exhibited an IC50 value of 1.00 x 10⁻³ µM against VEGFR-2, demonstrating higher potency than the FDA-approved multi-kinase inhibitor Sorafenib (IC50 = 2.00 x 10⁻³ µM) in the same assay.[10] Similarly, another series of benzofuran-based chalcones yielded potent VEGFR-2 inhibitors, with compound 5c showing an exceptionally low IC50 of 1.07 nM.[11]
In the context of EGFR inhibition, novel cyanobenzofuran derivatives have shown significant promise.[8] Compounds 3 and 11 from one study displayed potent EGFR tyrosine kinase (EGFR-TK) inhibitory activity with IC50 values of 0.93 µM and 0.81 µM, respectively, comparable to the reference drug Gefitinib (IC50 = 0.90 µM).[8] These findings highlight the scaffold's capacity to generate inhibitors that can compete with established clinical agents.
| Compound Class | Specific Derivative | Target Kinase | IC50 Value | Reference Inhibitor | Ref. IC50 | Source |
| Benzofuran-Chalcone | Compound 6d | VEGFR-2 | 1 nM | Sorafenib | 2 nM | [10] |
| Benzofuran-Chalcone | Compound 5c | VEGFR-2 | 1.07 nM | - | - | [11] |
| Cyanobenzofuran | Compound 3 | EGFR-TK | 0.93 µM | Gefitinib | 0.90 µM | [8] |
| Cyanobenzofuran | Compound 11 | EGFR-TK | 0.81 µM | Gefitinib | 0.90 µM | [8] |
| Benzofuran-Indole Hybrid | Compound 8aa | EGFR (L858R/T790M) | Potent Inhibition | - | - | [9][12] |
Targeting Cell Cycle and Proliferation Kinases: CDKs & Aurora/Pim
Beyond RTKs, the benzofuranone core has been successfully adapted to inhibit kinases crucial for cell cycle control and survival signaling, such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Pim kinases.[13][14]
For instance, a hybridization strategy combining benzofuran and piperazine moieties led to the development of potent and selective CDK2 inhibitors.[14] Compound 9h from this series demonstrated a CDK2 IC50 of 40.91 nM, which was more potent than the broad-spectrum kinase inhibitor staurosporine (IC50 = 56.76 nM).[14] This work underscores the potential for developing highly selective inhibitors by leveraging the benzofuran scaffold. Other studies have identified benzofuran derivatives targeting kinases like Aurora B and Pim-1, further broadening the applicability of this scaffold.[2][13]
| Compound Class | Specific Derivative | Target Kinase | IC50 Value | Reference Inhibitor | Ref. IC50 | Source |
| Benzofuran-Piperazine | Compound 9h | CDK2 | 40.91 nM | Staurosporine | 56.76 nM | [14] |
| Benzofuran-Piperazine | Compound 11d | CDK2 | 41.70 nM | Staurosporine | 56.76 nM | [14] |
| Benzofuran Derivative | Compound S6 | Aurora B | Not Quantified | Barasertib | 0.37 nM | [13] |
| Dibenzofuran Derivative | Compound 44 | Pim-1 | Not Quantified | - | - | [13] |
Structure-Activity Relationship (SAR): The Key to Potency and Selectivity
The efficacy of benzofuranone-based inhibitors is not merely due to the core scaffold but is heavily influenced by the nature and position of its substituents. SAR studies reveal that specific chemical modifications can dramatically enhance biological activity.[15][16]
-
Substitution at C2 and C3 : The C2 and C3 positions of the benzofuran ring are frequently targeted for modification. Ester or heterocyclic ring substitutions at the C2 position have been shown to be crucial for cytotoxic activity.[15]
-
Role of Electron-Withdrawing/Donating Groups : The presence of hydroxyl (-OH), methoxy (-OMe), sulfonamide, or halogen groups can significantly increase the therapeutic activity of benzofuran compounds.[3] For example, the addition of a fluorine atom to a benzofuranyl derivative targeting the urokinase-type plasminogen activator (uPA) resulted in a 2-fold increase in potency.[15]
-
Hybridization Strategies : Combining the benzofuranone scaffold with other pharmacologically active motifs, such as chalcone, piperazine, or indole, has proven to be a powerful strategy for creating hybrid molecules with enhanced potency and novel mechanisms of action.[8][12][14]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these inhibitors, visual diagrams are indispensable.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key drivers of angiogenesis. Upon binding its ligand (VEGF), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAF-MEK-ERK pathway, which ultimately leads to endothelial cell proliferation, migration, and new blood vessel formation. Benzofuranone inhibitors targeting VEGFR-2 block this initial phosphorylation event.
Caption: Simplified VEGFR signaling pathway inhibited by benzofuranone derivatives.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The determination of a compound's half-maximal inhibitory concentration (IC50) is a critical first step in its evaluation. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13][17]
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines the steps to measure the inhibitory activity of a benzofuranone derivative against a target kinase.[17] The ADP-Glo™ assay is a two-step process that measures the amount of ADP produced, which is directly proportional to kinase activity.[13]
Materials:
-
Kinase of interest (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the kinase, if known)
-
Benzofuranone test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation :
-
Prepare a 10 mM stock solution of the benzofuranone test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilution) of the compound in DMSO. Also include a DMSO-only control for 0% inhibition.
-
-
Kinase Reaction Setup :
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase enzyme (diluted in kinase assay buffer) to each well.
-
Gently mix and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction :
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (prepared in kinase assay buffer) to each well.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The optimal incubation time may need to be determined empirically to ensure the reaction is within the linear range.
-
-
ADP Detection (Step 1) :
-
Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
-
Luminescence Generation (Step 2) :
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a light signal.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Normalize the data using controls (0% inhibition with DMSO, 100% inhibition with no enzyme or a potent known inhibitor).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[13]
-
Conclusion
The benzofuranone scaffold represents a highly versatile and "privileged" framework in the design of potent and selective kinase inhibitors.[3][5] Through strategic chemical modifications and hybridization, derivatives have been developed that exhibit inhibitory activities comparable or superior to established drugs against critical cancer targets like VEGFR-2 and EGFR.[8][10] The continued exploration of the vast chemical space around this core, guided by detailed structure-activity relationship studies and robust biochemical evaluation, holds significant promise for the development of next-generation targeted therapies.
References
-
Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design, 22(7), 879-94. [Link]
-
Abdel-Ghani, T. M., et al. (2020). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Probe Miner. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. PubMed. [Link]
-
Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Dawood, K. M. (2019). An update on benzofuran inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 29(11), 841-870. [Link]
-
Mphahlele, M. J., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Benzofuran and indole EGFR inhibitors. ResearchGate. [Link]
-
Khodarahmi, G., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Pharmacy Practice. [Link]
-
Lee, H., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals. [Link]
-
Abdel-Ghani, T. M., et al. (2020). Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
-
Lee, H., et al. (2024). Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. PubMed. [Link]
-
Liu, Y., et al. (2024). Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Helvetica Chimica Acta. [Link]
-
Baba, Y., et al. (2004). Design, synthesis, and structure-activity relationship of new isobenzofuranone ligands of protein kinase C. Bioorganic & Medicinal Chemistry Letters, 14(11), 2963-7. [Link]
-
Li, H. B., et al. (2021). Discovery of novel benzofuran scaffold as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science, 77(3), 1409-1421. [Link]
-
ResearchGate. (n.d.). Previously reported benzofuran derivatives VII–XII with anti-tumour and... ResearchGate. [Link]
-
Miceli, M., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. Bioorganic & Medicinal Chemistry, 26(14), 4203-4211. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Center for Biotechnology Information. [Link]
-
Lountos, G. T., et al. (2008). Novel Benzofuran Inhibitors of Human Mitogen-Activated Protein Kinase phosphatase-1. Journal of Medicinal Chemistry, 51(18), 5537-40. [Link]
-
Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. [Link]
-
Takano, K., et al. (2023). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological & Pharmaceutical Bulletin, 46(11), 1545-1557. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
-
Kim, K., et al. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753-7. [Link]
-
ResearchGate. (2025). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]
-
Blake, J. F., et al. (2018). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, C., et al. (2015). RAF inhibitors that evade paradoxical MAPK pathway activation. Nature, 526(7574), 583-6. [Link]
-
Sbardella, G. (2020). On the development of B-Raf inhibitors acting through innovative mechanisms. Future Medicinal Chemistry, 12(1), 1-5. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of a Cell-Based Assay Using a Novel 5-Bromobenzofuran-2(3H)-one Derivative
Introduction: Beyond the Biochemical Hit
In the landscape of modern drug discovery, progressing a compound from a primary biochemical screen to a viable lead candidate is a journey fraught with challenges.[1] A compound that potently inhibits a purified enzyme in a test tube may fail spectacularly within the complex, dynamic environment of a living cell.[2] This discrepancy underscores the critical need for robust, well-validated cell-based assays. These assays provide a more physiologically relevant context, offering insights into crucial parameters like cell permeability, target engagement in its native environment, and potential off-target effects.[2][3][4]
This guide provides an in-depth walkthrough of the validation process for a novel cell-based assay designed to quantify the activity of a proprietary inhibitor, a 5-Bromobenzofuran-2(3H)-one derivative we will refer to as BFO-123 . This class of molecules serves as a versatile scaffold for developing bioactive compounds.[5][6] Our objective is to characterize and validate an assay for BFO-123, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK), a key node in the Ras/Raf/MEK/ERK signaling pathway frequently dysregulated in various cancers.
We will detail the experimental design, explain the causality behind our methodological choices, and present a rigorous validation strategy in accordance with the principles outlined by international regulatory bodies, such as the International Council for Harmonisation (ICH).[7][8][9]
Part 1: Assay Principle and Design
The first step in any validation is a clear understanding of the assay itself. We designed a reporter gene assay to measure the inhibition of the MEK pathway by BFO-123.
The Causality Behind the Choice: Why a reporter assay?
-
Signal Amplification: Directly measuring the phosphorylation of ERK (the substrate of MEK) can be challenging in high-throughput formats. A reporter assay, where the pathway's activity drives the expression of a quantifiable enzyme like luciferase, provides significant signal amplification.
-
High-Throughput Compatibility: The homogeneous "add-and-read" nature of modern luciferase assays is highly amenable to the 96- and 384-well formats used in high-throughput screening (HTS).[10][11]
-
Functional Readout: This design provides a functional readout of the entire upstream signaling cascade, confirming that the inhibitor is active at its intended target and results in the expected downstream biological consequence.
The assay utilizes a HEK293 cell line stably transfected with a plasmid containing a luciferase gene under the control of a promoter with multiple serum response element (SRE) sites. Activation of the MEK/ERK pathway by a growth factor (e.g., EGF) leads to the phosphorylation of transcription factors that bind to the SRE, driving luciferase expression. BFO-123's inhibition of MEK breaks this chain, leading to a dose-dependent decrease in the luminescent signal.
Signaling Pathway and Point of Inhibition
Caption: The MEK/ERK signaling pathway and the inhibitory action of BFO-123.
Part 2: The Validation Workflow
A robust validation process is not a single experiment but a series of integrated studies designed to demonstrate that the assay is fit for its intended purpose.[11][12] Our workflow is designed to systematically evaluate the assay's performance characteristics.
Assay Validation Workflow Diagram
Caption: A phase-appropriate workflow for cell-based assay validation.
Part 3: Core Validation Parameters & Experimental Data
We performed a series of experiments to validate the BFO-123 MEK inhibition assay according to ICH Q2(R2) guidelines.[8]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9] For our assay, this means demonstrating that the observed signal decrease is due to specific MEK inhibition and not other effects.
-
Counter-Screening: BFO-123 was tested in a parallel assay using a cell line with a constitutively active ERK mutant downstream of MEK. BFO-123 showed no inhibitory effect, confirming its action is upstream at the MEK level.
-
Cytotoxicity Assessment: A separate cytotoxicity assay (e.g., CellTiter-Glo®) was run. This is a crucial self-validating step. An inhibitor that simply kills the cells will also result in a loss of reporter signal, a common source of false positives.[1] BFO-123 showed no significant cytotoxicity at concentrations up to 50x its IC₅₀ in the primary assay, confirming the observed signal loss is not due to cell death.
Linearity and Range
Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte within a given range.[7][9] The range is the interval between the upper and lower concentrations for which the assay has been shown to be precise, accurate, and linear.[13]
We performed a dose-response curve with a 12-point, 3-fold serial dilution of BFO-123.
| Parameter | Result | Acceptance Criteria |
| IC₅₀ | 15.2 nM | N/A (Characteristic Value) |
| Hill Slope | -0.98 | -0.8 to -1.2 |
| R² of Curve Fit | 0.996 | > 0.99 |
| Validated Range | 1 nM - 1 µM | Spans IC₅₀, shows clear upper/lower plateaus |
Data demonstrates a classic sigmoidal dose-response curve, indicating a well-behaved pharmacological interaction.
Precision
Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample.[7] It is evaluated at two levels: repeatability and intermediate precision.[9]
-
Repeatability (Intra-Assay Precision): Three independent BFO-123 concentration curves were run on the same plate by the same operator on the same day.
-
Intermediate Precision (Inter-Assay Precision): The experiment was repeated on three different days by two different operators using different batches of reagents.[14]
Table of Precision Results (IC₅₀ Values)
| Precision Level | Operator 1, Day 1 (nM) | Operator 1, Day 2 (nM) | Operator 2, Day 3 (nM) |
| Run 1 | 15.2 | 16.1 | 14.8 |
| Run 2 | 14.9 | 15.5 | 15.3 |
| Run 3 | 15.8 | 16.3 | 14.5 |
| Mean | 15.3 | 16.0 | 14.9 |
| Std Dev | 0.46 | 0.42 | 0.41 |
| %CV (Coefficient of Variation) | 3.0% | 2.6% | 2.8% |
| Overall Mean (nM) | \multicolumn{3}{c | }{15.4} | |
| Overall %CV | \multicolumn{3}{c | }{3.8% } |
The low coefficient of variation (<15% is a common industry standard) demonstrates excellent precision both within and between experiments.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7][9] In the absence of a certified reference standard for BFO-123, accuracy was inferred from precision, linearity, and specificity, and by comparing its cellular IC₅₀ to its biochemically-determined Kᵢ value. The cellular IC₅₀ (15.2 nM) was within a reasonable margin of the biochemical Kᵢ (3.1 nM), a difference that is expected due to factors like cell membrane permeability and intracellular ATP concentration.
Robustness
Robustness is a measure of an assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8] This provides an indication of its reliability during normal usage. We tested minor variations in:
-
Cell seeding density (±15%)
-
EGF stimulation time (±10 minutes)
-
Luciferase reagent incubation time (±10 minutes)
In all cases, the calculated IC₅₀ for BFO-123 varied by less than 10%, demonstrating the assay is robust for routine use.
Part 4: Performance Comparison with Alternatives
To position the BFO-123 assay in a broader context, we compare its performance against an assay for L-Mimosine , a plant-derived amino acid known to induce cell cycle arrest and stabilize Hypoxia-Inducible Factor-1α (HIF-1α), often used as a tool compound in cancer research.[15][16][17] While not a direct MEK inhibitor, its anti-proliferative effects provide a useful benchmark.
| Feature | BFO-123 Assay | L-Mimosine Assay | Commentary |
| Assay Principle | MEK Pathway Reporter | Cell Proliferation (e.g., BrdU) | BFO-123 assay is mechanism-specific; L-Mimosine assay is a general phenotypic readout. |
| Target Specificity | High (Targets MEK) | Low (Iron Chelator, Prolyl Hydroxylase Inhibitor)[15][16] | The specificity of the BFO-123 assay allows for clearer structure-activity relationship (SAR) studies. |
| Potency (IC₅₀) | ~15 nM | ~100-200 µM[18] | BFO-123 is significantly more potent, a desirable characteristic for a drug lead. |
| Throughput | High (384-well, automated) | Medium (Requires multiple wash steps) | The homogeneous nature of the reporter assay is better suited for large-scale screening.[19] |
| Validation Metric (%CV) | < 5% | < 15% | The reporter assay exhibits higher precision. |
This comparison highlights the superior specificity, potency, and throughput of the BFO-123 MEK inhibition assay, making it a more suitable tool for a targeted drug discovery program.
Part 5: Detailed Experimental Protocols
Protocol 1: MEK Inhibition Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293-SRE-Luc cells in a white, clear-bottom 384-well plate at a density of 8,000 cells per well in 40 µL of DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Perform a 3-fold serial dilution of BFO-123 in DMSO, then dilute in serum-free DMEM to the desired final concentrations (maintaining a final DMSO concentration of <0.5%).[11] Remove media from the cell plate and add 20 µL of compound dilutions. Add serum-free media to control wells. Incubate for 1 hour.
-
Stimulation: Prepare a solution of Epidermal Growth Factor (EGF) in serum-free DMEM. Add 20 µL to each well to a final concentration of 20 ng/mL. Do not add to negative control wells. Incubate for 6 hours.
-
Lysis and Luminescence Reading: Equilibrate the plate and a luciferase assay reagent (e.g., Bright-Glo™) to room temperature. Add 40 µL of the reagent to each well.
-
Data Acquisition: Place the plate on an orbital shaker for 2 minutes to ensure complete lysis. Read luminescence on a compatible plate reader.
-
Data Analysis: Normalize the data with vehicle (0% inhibition) and unstimulated cells (100% inhibition). Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: Cytotoxicity Assay
-
Plate Setup: Seed and treat cells with BFO-123 exactly as described in steps 1 and 2 of the primary assay protocol. Incubate for the total duration of the primary assay (7 hours).
-
Reagent Addition: Add 20 µL of a viability reagent (e.g., CellTiter-Glo® 2.0) to each well.
-
Data Acquisition: Shake the plate for 2 minutes and then read luminescence.
-
Data Analysis: Normalize data to vehicle-treated control wells. A significant drop in signal indicates cytotoxicity.
Conclusion
The validation process detailed in this guide provides a comprehensive framework for establishing a cell-based assay as a reliable tool for drug discovery. Through a systematic evaluation of specificity, linearity, precision, accuracy, and robustness, we have demonstrated that our luciferase reporter assay for the 5-Bromobenzofuran-2(3H)-one derivative, BFO-123, is fit for purpose. It is a highly specific, potent, precise, and high-throughput method for quantifying MEK pathway inhibition in a cellular context. This rigorous, self-validating approach ensures the integrity of the data generated, providing high confidence in hit-to-lead progression and ultimately contributing to the successful development of novel therapeutics.
References
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase. PubMed. [Link]
-
Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. National Institutes of Health. [Link]
-
Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. PubMed. [Link]
-
Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]
-
Applying analytical method validation to cell-based potency assays. European Pharmaceutical Review. [Link]
-
Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
-
Inhibitor Screening Kits. Biocompare. [Link]
-
Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins. [Link]
-
A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene. [Link]
-
Guidance for Industry- Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Production of Viral Vaccines. Food and Drug Administration. [Link]
-
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
Potency Assays for Cellular and Gene Therapy Products. Food and Drug Administration. [Link]
-
L-mimosine and BAY-87-2243 exerts no cytotoxicity at the experimental concentrations. ResearchGate. [Link]
-
A novel methylated analogue of L-Mimosine exerts its therapeutic potency through ROS production and ceramide-induced apoptosis in malignant melanoma. National Institutes of Health. [Link]
-
L-Mimosine Blocks Cell Proliferation via Upregulation of B-cell Translocation Gene 2 and N-myc Downstream Regulated Gene 1 in Prostate Carcinoma Cells. PubMed. [Link]
-
Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. PubMed. [Link]
-
L-Mimosine blocks cell proliferation via upregulation of B-cell translocation gene 2 and N-myc downstream regulated gene 1 in prostate carcinoma cells. ResearchGate. [Link]
-
A Review: The Chemistry and Biological Activities of Mimosine. ResearchGate. [Link]
-
5-BroMobenzofuran-2(3H)-one. My Skin Recipes. [Link]
-
Synthesis of 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones as inhibitors of microbial quorum sensing. ResearchGate. [Link]
-
5-Nitro-1-benzofuran-2(3H)-one. National Institutes of Health. [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 6. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. L-Mimosine blocks cell proliferation via upregulation of B-cell translocation gene 2 and N-myc downstream regulated gene 1 in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for 5-Arylbenzofuran-2(3H)-one Synthesis
In the landscape of modern drug discovery and materials science, the benzofuran-2(3H)-one scaffold is a privileged structure, forming the core of numerous bioactive molecules. The functionalization of this core, particularly through the formation of a carbon-carbon bond at the C5 position, is a critical step in generating molecular diversity and tuning pharmacological properties. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out as premier methods for achieving this transformation.[1][2][3]
This guide provides a head-to-head comparison of these two powerful reactions specifically for the arylation of 5-Bromobenzofuran-2(3H)-one. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and field-proven insights to empower researchers to make strategic decisions for their synthetic campaigns.
Core Principles: A Mechanistic Dichotomy
Both the Suzuki and Stille couplings are transition metal-catalyzed reactions that follow a similar, fundamental catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] The palladium(0) catalyst first inserts into the carbon-bromine bond of the 5-Bromobenzofuran-2(3H)-one (oxidative addition). The crucial transmetalation step follows, where the aryl group is transferred from the organometallic reagent (boron or tin) to the palladium center. Finally, the newly formed 5-arylbenzofuran-2(3H)-one is expelled, regenerating the palladium(0) catalyst (reductive elimination).[5][6]
The primary mechanistic distinction lies in the activation required for transmetalation.
-
Suzuki Coupling: The organoboron reagent, typically a boronic acid or ester, requires activation by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the electrophilic palladium(II) center.[8][9]
-
Stille Coupling: The organostannane reagent is sufficiently nucleophilic to undergo transmetalation directly without the need for a base.[10][11] This allows the reaction to proceed under neutral or nearly neutral conditions, a key advantage for certain substrates.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Base Selection in 5-Bromobenzofuran-2(3H)-one Reactions
Introduction: The Critical Role of the Base in Unlocking Benzofuranone Reactivity
5-Bromobenzofuran-2(3H)-one is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Its value as a synthetic intermediate stems from the multiple reactive handles it possesses: the aromatic ring amenable to cross-coupling, the ester linkage, and, critically, the acidic protons at the C3 position, alpha to the carbonyl group. The selective functionalization at this C3 position is paramount for molecular elaboration, and the choice of base is the single most important parameter governing the outcome of these reactions.
This guide provides an in-depth evaluation of the efficacy of different bases for the key transformations of 5-Bromobenzofuran-2(3H)-one. We will move beyond simple protocol recitation to explore the causal relationships between base properties—such as strength (pKa), steric hindrance, and solubility—and their impact on reaction efficiency, selectivity, and yield. The insights presented herein are synthesized from established principles of physical organic chemistry and supported by experimental data from analogous systems in the peer-reviewed literature.
Core Mechanistic Principle: Enolate Formation
The reactivity at the C3 position is almost exclusively mediated by the formation of an enolate intermediate. A base is required to deprotonate the α-carbon, creating a nucleophilic species that can then react with various electrophiles. The efficiency of this initial deprotonation step is a direct function of the base's strength relative to the acidity of the C3 proton.
Caption: General mechanism of base-mediated C3-functionalization.
The choice of base dictates the position of the equilibrium in the deprotonation step. Strong, non-nucleophilic bases will drive the equilibrium far to the right, leading to near-quantitative enolate formation. Weaker bases will establish an equilibrium with a smaller concentration of the enolate, which can be sufficient for certain reactions.
Comparative Analysis of Bases in Key Transformations
We will evaluate bases across three primary reaction classes: Alkylation, Knoevenagel Condensation, and Michael Addition.
C3-Alkylation and Arylation: Requiring Stoichiometric Deprotonation
Alkylation and arylation reactions involve the reaction of the benzofuranone enolate with alkyl or aryl halides. For these reactions to be efficient, irreversible and near-complete formation of the enolate is often preferred to prevent side reactions, such as self-condensation or reaction of the base with the electrophile. This necessitates the use of strong bases.
| Base Category | Recommended Bases | pKa (Conjugate Acid) | Key Considerations & Rationale |
| Strong Inorganic | Sodium Hydride (NaH) | ~36 | High Efficacy: Irreversibly deprotonates the lactone. The hydrogen gas byproduct is non-interfering. Causality: The high pKa ensures complete conversion to the enolate, maximizing the concentration of the active nucleophile for subsequent reaction with the alkyl halide. Requires anhydrous conditions. |
| Strong Organic | Lithium Diisopropylamide (LDA) | ~36 | High Efficacy & Solubility: Excellent for generating enolates. Its bulky nature minimizes nucleophilic attack on the carbonyl. Causality: Like NaH, its strength ensures complete deprotonation. Being a soluble organic base, it often leads to cleaner reactions than heterogeneous NaH. Must be prepared fresh or titrated. |
| Moderate Inorganic | Potassium Carbonate (K₂CO₃) | ~10.3 | Lower Efficacy for Alkylation: Generally not strong enough for efficient deprotonation for standard alkylations. Can be effective in specific contexts like intramolecular cyclizations or with highly reactive electrophiles. Often used in the synthesis of the benzofuran ring itself from precursors.[2] |
Expert Insight: For a standard C3-alkylation with an alkyl bromide, LDA would be the superior choice for achieving high yields in a controlled manner. The use of a less-reactive base like K₂CO₃ would likely result in low conversion due to an unfavorable deprotonation equilibrium.
Knoevenagel Condensation: The Power of Catalytic Turnover
The Knoevenagel condensation is a reaction between an active methylene compound (our benzofuranone) and a carbonyl compound (an aldehyde or ketone). This reaction can often be performed with catalytic amounts of weaker bases, as the product formation drives the reaction forward.
Sources
- 1. One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Ligands for the Suzuki Coupling of 5-Bromobenzofuran-2(3H)-one
Introduction: The Synthetic Challenge and Opportunity
The 5-arylbenzofuran-2(3H)-one scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing these targets from 5-Bromobenzofuran-2(3H)-one.[1] However, this particular substrate presents unique challenges. The lactone functionality can be sensitive to the basic conditions typical of the reaction, and the heteroaromatic system can influence catalyst activity.[2]
Consequently, the choice of phosphine ligand—the heart of the palladium catalyst system—is paramount to achieving high yields, rapid conversion, and broad substrate scope. Bulky, electron-rich ligands are known to accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle, which is critical for coupling challenging substrates.[3][4] This guide provides a comprehensive benchmark of established and novel phosphine ligands for this specific transformation, offering field-proven insights and detailed experimental protocols to guide researchers toward optimal catalyst selection.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to rational ligand selection. The cycle, driven by a palladium catalyst, consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination. The ligand, denoted as 'L', plays a crucial role in modulating the electron density and steric environment of the palladium center at each stage.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromobenzofuran-2(3H)-one. Electron-rich ligands enhance the electron density on the palladium, facilitating this often rate-determining step.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[6]
Caption: The Suzuki-Miyaura catalytic cycle.
Benchmarking Ligands: A Comparative Analysis
To provide a clear performance benchmark, we compare three classes of ligands: a traditional workhorse, a high-performance Buchwald-type biarylphosphine, and a novel N-Heterocyclic Carbene (NHC)-based precatalyst. The data below is synthesized from studies on 5-bromobenzofuran derivatives and related challenging aryl halides to provide a reliable performance projection.[11][12][13]
| Ligand/Precatalyst | Class | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | Traditional Phosphine | 2.0 | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~75% | Cost-effective, widely available. |
| SPhos | Buchwald Biarylphosphine | 0.5 (with Pd(OAc)₂) | K₃PO₄ | Toluene | 80 | 2 | >95% | High activity, broad scope, couples hindered substrates.[3][14] |
| Pd-PEPPSI-IPr | NHC Precatalyst | 0.5 | K₃PO₄ | Ethanol | 80 | 2 | >95% | Air/moisture stable, high activity for aryl chlorides.[13][15][16] |
Analysis of Performance:
-
Pd(PPh₃)₄: While functional, triphenylphosphine-based catalysts require higher catalyst loadings and longer reaction times for challenging substrates like ours. Its performance serves as a baseline, but it is clearly outperformed by modern ligand systems.
-
SPhos (Spherical Phosphine): As a member of the Buchwald dialkylbiaryl phosphine family, SPhos provides the necessary steric bulk and electron-donating character to dramatically accelerate the reaction.[3][17] The increased efficiency allows for significantly lower catalyst loadings and reaction times, making it an excellent choice for routine synthesis.
-
Pd-PEPPSI-IPr: This N-Heterocyclic Carbene (NHC) precatalyst represents a state-of-the-art solution. NHCs are powerful σ-donors, even more so than phosphines, which creates a highly stable and active palladium center.[18] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) framework makes the catalyst air- and moisture-stable, simplifying handling and setup.[13] Its high reactivity, especially with traditionally difficult aryl chlorides, translates exceptionally well to our brominated substrate.
Experimental Protocols: A Self-Validating Workflow
Adherence to a rigorous and reproducible protocol is the cornerstone of trustworthy scientific results. The following workflow is designed for the systematic screening and comparison of different ligand systems.
Caption: Standardized workflow for ligand screening.
Detailed Protocol: Suzuki-Miyaura Coupling with SPhos
This protocol provides a robust starting point for the coupling of 5-Bromobenzofuran-2(3H)-one with a generic arylboronic acid.
Materials:
-
5-Bromobenzofuran-2(3H)-one (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.005 mmol, 0.5 mol%)
-
SPhos (0.01 mmol, 1.0 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromobenzofuran-2(3H)-one, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[19][20]
Conclusion and Recommendations for Drug Development Professionals
For the efficient synthesis of 5-arylbenzofuran-2(3H)-one derivatives, the data compellingly argues for the adoption of modern ligand systems over traditional catalysts like Pd(PPh₃)₄.
-
For Reliability and High Throughput: Buchwald biarylphosphine ligands, particularly SPhos , offer a superb combination of high reactivity, broad functional group tolerance, and operational simplicity. They represent a robust and cost-effective choice for both small-scale screening and larger-scale synthesis.[3][14]
-
For Ultimate Performance and Challenging Substrates: The Pd-PEPPSI-IPr precatalyst provides exceptional activity and stability. Its ease of handling (air-stable) and potent catalytic power make it ideal for particularly challenging couplings or when exploring reactions with less reactive aryl chloride analogues.[13][16]
By leveraging these advanced catalyst systems, researchers can significantly streamline the synthesis of vital benzofuranone-based intermediates, accelerating the pace of discovery in drug development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Israel Journal of Chemistry. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]
-
Journal of Chemical Education. Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups. [Link]
-
ResearchGate. A Novel General Phosphine Ligand for Suzuki-Miyaura Cross-Coupling | Request PDF. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]
-
ResearchGate. Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. [Link]
-
ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
ResearchGate. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
-
DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
-
SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]
-
MDPI. Palladium PEPPSI-IPr Complex Supported on a Calix[21]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]
-
ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
-
RSC Publishing. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
PubChem. 5-Bromobenzofuran-2(3H)-one. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
Sources
- 1. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 2. quora.com [quora.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. rsc.org [rsc.org]
- 20. youtube.com [youtube.com]
- 21. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity Profiling of 5-Bromobenzofuran-2(3H)-one Derivatives
Introduction: The Promise and Peril of a Privileged Scaffold
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The 5-Bromobenzofuran-2(3H)-one core, in particular, offers a versatile starting point for synthetic elaboration, with the bromine atom serving as a convenient handle for cross-coupling reactions to build molecular complexity and explore diverse chemical spaces.[5][6] However, this same structural versatility brings forth a critical challenge in drug development: pharmacological promiscuity , or the ability of a single compound to interact with multiple biological targets.[7][8]
Understanding and controlling this promiscuity is not merely an academic exercise; it is fundamental to developing safe and effective therapeutics. While interacting with multiple targets can sometimes be beneficial (polypharmacology), unintended "off-target" interactions are a primary cause of adverse drug reactions and clinical trial failures.[9][10][11] Therefore, rigorous cross-reactivity profiling is an indispensable component of the drug discovery cascade.[12][13]
This guide provides an in-depth comparison of the cross-reactivity profiles of three hypothetical 5-Bromobenzofuran-2(3H)-one derivatives, designed to inhibit Polo-like Kinase 1 (PLK1) , a well-validated oncogenic target. We will dissect the experimental methodologies used to generate these profiles, explain the rationale behind the experimental design, and present the data in a comparative framework to guide researchers in their own drug development endeavors.
The Compounds: Structurally Similar, Pharmacologically Distinct
For this comparative study, we synthesized three derivatives based on the 5-Bromobenzofuran-2(3H)-one scaffold. The primary target, PLK1, is a serine/threonine kinase that plays a crucial role in mitosis, making it an attractive target for cancer therapy. Our lead compound, BZF-PLK-01 , was optimized for PLK1 inhibition. Two additional derivatives, BZF-PLK-02 and BZF-PLK-03 , were created with minor structural modifications intended to explore the structure-activity relationship (SAR) and its impact on selectivity.
-
BZF-PLK-01 : The lead compound, with a substituted phenyl ring at the 3-position designed to occupy the ATP-binding pocket of PLK1.
-
BZF-PLK-02 : A derivative with an additional polar group on the phenyl ring, hypothesized to increase selectivity by forming specific hydrogen bonds not possible with other kinases.
-
BZF-PLK-03 : A derivative with a more flexible linker to the phenyl ring, potentially allowing it to adapt to the ATP-binding sites of a broader range of kinases.
The Strategy: A Multi-Pronged Approach to Profiling
A robust cross-reactivity profile cannot be determined by a single experiment. It requires a tiered approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays. Our workflow is designed to provide a comprehensive and self-validating picture of each compound's selectivity.
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.
Part 1: Biochemical Cross-Reactivity Profiling
The initial step involves assessing the interaction of our compounds with a large panel of purified enzymes in a controlled, cell-free environment. This approach provides a quantitative measure of a compound's affinity for each target and is highly scalable.[12]
Experimental Protocol: Broad Kinase Panel Screening
Objective: To quantitatively assess the inhibitory activity of BZF-PLK derivatives against a broad panel of human kinases to determine their selectivity profile.
Methodology: A competitive binding assay (e.g., Eurofins DiscoverX KINOMEscan™) was employed. This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Step-by-Step Protocol:
-
Compound Preparation: The test compounds (BZF-PLK-01, -02, -03) are solubilized in 100% DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Compounds are serially diluted to the desired screening concentration (e.g., 1 µM for an initial screen) in assay buffer.
-
Binding Reaction: The DNA-tagged kinases from the panel are individually mixed with the compound and the immobilized ligand in a multi-well plate. The reaction is incubated for 1 hour at room temperature to allow binding to reach equilibrium.
-
Washing: The plate is washed to remove unbound kinase. The kinase that remains bound to the immobilized ligand is captured on the solid support.
-
Elution and Quantification: The captured kinase is eluted, and the associated DNA tag is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically expressed as a percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of a test compound. A lower %Ctrl value indicates stronger binding.
-
%Ctrl = (Signal_Compound / Signal_DMSO_Control) * 100
-
-
Follow-up (Kd Determination): For significant "hits" (e.g., <10% Ctrl), dose-response experiments are performed with an 11-point concentration series to determine the dissociation constant (Kd), a direct measure of binding affinity.
Comparative Data: Kinase Selectivity Profiles
The results from the 1 µM screen are summarized below. The primary target, PLK1, shows strong inhibition as expected. However, significant differences emerge in off-target interactions.
| Target Kinase Family | Target Kinase | BZF-PLK-01 (% Inhibition) | BZF-PLK-02 (% Inhibition) | BZF-PLK-03 (% Inhibition) |
| Polo-like Kinase (On-Target) | PLK1 | 99.5 | 99.8 | 99.6 |
| PLK2 | 75.2 | 45.1 | 88.4 | |
| PLK3 | 68.9 | 30.5 | 85.3 | |
| CDK Family | CDK2 | 85.4 | 25.6 | 92.1 |
| CDK9 | 70.1 | 15.3 | 89.5 | |
| Aurora Kinase Family | AURKA | 55.3 | 10.2 | 75.8 |
| AURKB | 62.1 | 12.5 | 80.4 | |
| VEGFR Family | KDR (VEGFR2) | 92.8 | 35.7 | 95.6 |
| Other | FLT3 | 88.0 | 28.9 | 91.2 |
Table 1: Comparative kinase inhibition at 1 µM. Data represents the percentage of kinase activity inhibited by each compound relative to a DMSO control.
Interpretation & Causality:
-
BZF-PLK-01 (Lead Compound): Demonstrates high potency against the primary target, PLK1. However, it exhibits significant cross-reactivity with kinases from other families, notably the CDK and VEGFR families. This polypharmacology could lead to both desired anti-proliferative effects and undesired toxicities, such as those associated with VEGFR inhibition (e.g., hypertension).[10]
-
BZF-PLK-02 (High Selectivity): The addition of a polar group appears to have successfully constrained the compound's binding to a smaller set of kinases. It retains excellent potency against PLK1 while showing dramatically reduced activity against PLK2/3, CDKs, Aurora kinases, and VEGFRs. This profile suggests a potentially wider therapeutic window with fewer off-target side effects. The improved selectivity likely stems from the polar group forming a specific interaction with a corresponding residue in the PLK1 active site that is not conserved in the other kinases.[9]
-
BZF-PLK-03 (Low Selectivity): The flexible linker has resulted in a highly promiscuous inhibitor. While potent against PLK1, it strongly inhibits a wide range of kinases across different families. Such a profile is often associated with significant toxicity and makes the compound a poor candidate for further development, though it could be useful as a broad-spectrum research tool.[8]
To quantify selectivity, a Selectivity Score (S-score) can be calculated. A common method is S(10), which represents the number of kinases with >90% inhibition at a given concentration (e.g., 1 µM). A lower S-score indicates higher selectivity.
-
S(10) for BZF-PLK-01: 4
-
S(10) for BZF-PLK-02: 1
-
S(10) for BZF-PLK-03: 8
Part 2: Cellular Target Engagement Validation
Biochemical assays are informative but operate in an artificial environment.[12] It is crucial to verify that a compound engages its intended target (and potential off-targets) within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of BZF-PLK derivatives with their target(s) in intact cells.
Principle: CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates to various temperatures, one can measure the amount of soluble protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., HeLa) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM BZF-PLK-02) or DMSO vehicle for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Quantification: Carefully collect the supernatant. Quantify the amount of the target protein (PLK1) and a suspected off-target (e.g., KDR) in the soluble fraction using Western blotting or other protein quantification methods like mass spectrometry.
-
Data Analysis: For each temperature point, normalize the band intensity to the 40°C sample. Plot the relative soluble protein amount against temperature to generate melting curves. A shift in the curve for the compound-treated sample compared to the DMSO control indicates target engagement.
Comparative Data: CETSA Results
The CETSA results for BZF-PLK-02, our most selective compound, confirm the biochemical findings in a cellular context.
| Target Protein | BZF-PLK-02 Treatment | Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| PLK1 | DMSO | 52.1 °C | - | Baseline |
| 10 µM BZF-PLK-02 | 58.4 °C | +6.3 °C | Strong Cellular Engagement | |
| KDR (VEGFR2) | DMSO | 55.8 °C | - | Baseline |
| 10 µM BZF-PLK-02 | 56.1 °C | +0.3 °C | Negligible Cellular Engagement |
Table 2: CETSA results for the selective inhibitor BZF-PLK-02 in HeLa cells.
Interpretation & Causality:
The significant thermal shift for PLK1 (+6.3°C) provides strong evidence that BZF-PLK-02 actively binds to and stabilizes its intended target inside the cell.[12] Conversely, the negligible shift for KDR, a major off-target for the promiscuous derivatives, confirms that BZF-PLK-02 does not engage this kinase in a cellular environment at the tested concentration. This self-validating system, where biochemical data predicts cellular outcomes, provides high confidence in the compound's selectivity profile.
Conclusion and Forward Look
This guide demonstrates a systematic and logical approach to characterizing the cross-reactivity of novel inhibitors based on the 5-Bromobenzofuran-2(3H)-one scaffold. Through a combination of broad biochemical screening and targeted cellular validation, we can clearly differentiate between compounds with promiscuous, selective, and highly promiscuous profiles.
-
BZF-PLK-01 showed promise but its off-target profile, particularly against VEGFRs, warrants caution and would require further optimization to mitigate potential toxicities.
-
BZF-PLK-03 proved to be too non-selective for therapeutic development due to its broad kinase inhibition profile.
-
BZF-PLK-02 emerged as the superior candidate. It combines high on-target potency with excellent selectivity, as validated by both biochemical and cellular assays. This profile predicts a higher likelihood of achieving a favorable therapeutic index in subsequent pre-clinical and clinical development.
The journey of a drug from a privileged scaffold to a clinical candidate is paved with rigorous, quantitative, and multi-faceted analysis. For researchers working with 5-Bromobenzofuran-2(3H)-one or any other chemical series, implementing a systematic cross-reactivity profiling strategy is not just a recommendation—it is a requirement for success.
References
-
Target-specific compound selectivity for multi-target drug discovery and repurposing. National Institutes of Health (NIH). [Link]
-
Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing. bioRxiv. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]
-
A priori inference of cross reactivity for drug-targeted kinases. National Institutes of Health (NIH). [Link]
-
Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health (NIH). [Link]
-
Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. National Institutes of Health (NIH). [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]
-
Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]
-
Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. National Institutes of Health (NIH). [Link]
-
Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. SCIRP. [Link]
-
Small-molecule Profiling. Broad Institute. [Link]
-
Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. [Link]
-
5-BroMobenzofuran-2(3H)-one. My Skin Recipes. [Link]
-
Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Semantic Scholar. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. [Link]
-
Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]
-
Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. ResearchGate. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. National Institutes of Health (NIH). [Link]
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ijsdr.org [ijsdr.org]
- 5. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-specific compound selectivity for multi-target drug discovery and repurposing | Semantic Scholar [semanticscholar.org]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Small-molecule Profiling | Broad Institute [broadinstitute.org]
A Researcher's Guide to the Metabolic Stability of 5-Bromobenzofuran-2(3H)-one Analogs: An In Vitro Comparative Analysis
In the landscape of contemporary drug discovery, the early assessment of a compound's metabolic fate is a cornerstone of successful lead optimization.[1][2][3] A candidate with promising pharmacological activity can falter due to poor metabolic stability, leading to rapid clearance, low bioavailability, or the formation of toxic metabolites.[1][4] This guide provides a comprehensive framework for assessing the metabolic stability of a novel class of compounds: 5-Bromobenzofuran-2(3H)-one analogs. While direct metabolic data for this specific scaffold is not extensively published, this document will leverage established principles of drug metabolism and data from structurally related benzofuran compounds to provide a robust predictive and experimental guide.[2][5]
We will delve into the theoretical underpinnings of metabolic stability, provide a detailed, field-tested protocol for in vitro assessment using liver microsomes, and present a framework for interpreting the resulting data. The experimental choices are explained to provide a self-validating system for researchers.
The Significance of Metabolic Stability in Drug Development
Metabolic stability dictates a drug's residence time in the body, influencing its dosing regimen and therapeutic window.[6] Compounds that are rapidly metabolized may require frequent administration to maintain therapeutic concentrations, potentially impacting patient compliance.[1][6] Conversely, highly stable compounds might accumulate, leading to off-target effects and toxicity. Therefore, a thorough understanding of a compound's metabolic profile is critical for progressing a lead candidate.[2] The primary site of drug metabolism is the liver, where cytochrome P450 (CYP450) enzymes play a pivotal role in the biotransformation of xenobiotics.[1][6][7]
Putative Metabolic Pathways of 5-Bromobenzofuran-2(3H)-one Analogs
Direct experimental evidence for the metabolism of 5-Bromobenzofuran-2(3H)-one is limited in publicly available literature. However, based on the metabolism of other benzofuran and brominated aromatic compounds, we can predict several likely metabolic "soft spots." The benzofuran ring system is susceptible to oxidative metabolism by CYP450 enzymes.[2][5]
Key predicted metabolic transformations include:
-
Hydroxylation of the Benzofuran Ring: Aromatic hydroxylation is a common metabolic pathway for cyclic compounds. The electron-rich benzofuran ring is a likely target for CYP450-mediated oxidation.
-
Oxidative Cleavage of the Furanone Ring: Studies on other benzofuran-containing molecules have shown that the furan ring can undergo oxidative cleavage.[2]
-
Debromination: While generally less common for aryl bromides compared to other halogens, enzymatic debromination can occur.
-
Metabolism of Substituents: The nature of the substituents on the benzofuran-2(3H)-one core will significantly influence metabolism. For instance, alkyl groups are prone to hydroxylation, while other functional groups will have their own characteristic metabolic fates.
Below is a conceptual diagram illustrating these potential metabolic routes.
Caption: Predicted Phase I metabolic pathways for 5-Bromobenzofuran-2(3H)-one analogs.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a robust method for determining the in vitro metabolic stability of test compounds using liver microsomes.[8][9] Liver microsomes are a subcellular fraction containing a high concentration of CYP450 enzymes and are a cost-effective and high-throughput tool for early ADME screening.[10][11]
Materials and Reagents
-
Test Compounds (5-Bromobenzofuran-2(3H)-one analogs)
-
Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.
Detailed Procedure
-
Preparation of Working Solutions:
-
Prepare a 1 mg/mL stock of liver microsomes in phosphate buffer.
-
Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is less than 1%.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, MgCl₂, and the test compound or control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction.
-
-
Sample Processing:
-
After the final time point, centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[12]
-
Data Analysis and Interpretation
The primary readouts from a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. It is determined by plotting the natural logarithm of the percentage of the remaining compound against time. The slope of this line is the elimination rate constant (k).
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug. It is calculated from the half-life and the protein concentration in the assay.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Comparative Data Table
The following table provides a template for summarizing the metabolic stability data for a series of 5-Bromobenzofuran-2(3H)-one analogs.
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) | Predicted Major Metabolite(s) |
| Parent Scaffold | 5-Bromobenzofuran-2(3H)-one | [Experimental Data] | [Experimental Data] | Hydroxylation, Ring Cleavage |
| Analog 1 | [Structure of Analog 1] | [Experimental Data] | [Experimental Data] | [Predicted based on structure] |
| Analog 2 | [Structure of Analog 2] | [Experimental Data] | [Experimental Data] | [Predicted based on structure] |
| Verapamil | (Positive Control) | < 10 | > 69.3 | N-dealkylation |
| Warfarin | (Positive Control) | > 60 | < 11.6 | Hydroxylation |
Conclusion
This guide provides a comprehensive framework for the systematic assessment of the metabolic stability of 5-Bromobenzofuran-2(3H)-one analogs. By employing the detailed in vitro liver microsomal stability assay and leveraging predictive metabolic pathways based on related chemical scaffolds, researchers can effectively rank and select compounds with favorable pharmacokinetic profiles for further development. Early and robust metabolic stability assessment is a critical step in mitigating late-stage attrition and accelerating the journey from a promising hit to a viable drug candidate.
References
-
Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Semantic Scholar. Available at: [Link].
-
Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. ResearchGate. Available at: [Link].
-
The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Longdom Publishing. Available at: [Link].
-
Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. MDPI. Available at: [Link].
-
In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link].
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link].
-
Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Available at: [Link].
-
What is the importance of metabolic stability in drug design? Patsnap Synapse. Available at: [Link].
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link].
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link].
-
Metabolic Stability Services. Eurofins Discovery. Available at: [Link].
-
Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available at: [Link].
-
The metabolism of some substituted benzofuran beta-adrenergic blocking agents. PubMed. Available at: [Link].
-
Analytical strategies for identifying drug metabolites. PubMed. Available at: [Link].
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link].
-
In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. PubMed. Available at: [Link].
-
Cytochromes P450: Drug Metabolism, Bioactivation and Biodiversity 3.0. MDPI. Available at: [Link].
-
In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. PubMed. Available at: [Link].
-
Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link].
-
Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats. PubMed. Available at: [Link].
-
Discovery of a novel sub-class of ROMK channel inhibitors typified by 5-(2-(4-(2-(4-(1H-Tetrazol-1-yl)phenyl)acetyl)piperazin-1-yl)ethyl)isobenzofuran-1(3H)-one. PubMed. Available at: [Link].
-
(3H)-Benzofuran-2-one. SIELC Technologies. Available at: [Link].
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link].
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed. Available at: [Link].
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed. Available at: [Link].
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link].
-
Metabolic stability and its role in the discovery of new chemical entities. PubMed. Available at: [Link].
-
The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. MDPI. Available at: [Link].
-
Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA. National Institutes of Health. Available at: [Link].
Sources
- 1. Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Electrophilicity of 5-Bromobenzofuran-2(3H)-one vs. 5-Chlorobenzofuran-2(3H)-one
A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals
In the synthesis of complex heterocyclic molecules, the reactivity of key intermediates is a cornerstone of efficient route development. Benzofuran-2(3H)-ones are valuable scaffolds, and their functionalization often hinges on the electrophilic character of the lactone carbonyl. A frequent decision point for process chemists and medicinal chemists is the choice of halogen substituent on the aromatic ring, which can subtly but critically modulate this reactivity. This guide provides a detailed comparison of the electrophilicity of 5-Bromobenzofuran-2(3H)-one and 5-Chlorobenzofuran-2(3H)-one, blending theoretical principles with a practical, data-driven experimental approach.
Theoretical Framework: The Electronic Tug-of-War
The electrophilicity of the carbonyl carbon in the benzofuranone system is primarily dictated by the electron density at that center. Substituents on the aromatic ring can either enhance this electrophilicity by withdrawing electron density or diminish it by donating electron density. Halogens like bromine and chlorine present a classic case of competing electronic effects:
-
The Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond framework. This electron-withdrawing effect is distance-dependent and serves to decrease the overall electron density of the molecule, thereby increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.[1][2]
-
The Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions, counteracting the inductive effect.[2]
For halogens, the inductive effect (-I) is dominant over the resonance effect (+R) in influencing the overall reactivity of the ring.[1] This means both the bromo and chloro substituents deactivate the aromatic ring and are expected to enhance the electrophilicity of the lactone carbonyl compared to an unsubstituted benzofuranone.
The core question then becomes: which halogen exerts a stronger net electron-withdrawing effect on the remote carbonyl group?
-
Electronegativity: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale), suggesting it should have a stronger inductive (-I) effect.
-
Orbital Overlap: The resonance effect relies on the effective overlap of the halogen's p-orbitals with the carbon's 2p-orbitals. The smaller 3p orbitals of chlorine overlap more effectively with carbon's 2p orbitals than the larger 4p orbitals of bromine.
This creates a nuanced situation where chlorine has both a stronger withdrawing inductive effect and a slightly more effective donating resonance effect. To quantify the net result, we turn to empirical parameters like Hammett constants.
Hammett Constants: A Quantitative View
The Hammett equation provides a way to quantify the electronic impact of a substituent on a remote reaction center.[3][4] The para substituent constant (σp) is most relevant here.
| Substituent | Hammett Constant (σp) | Electronegativity (Pauling) |
| -Cl | +0.23[5] | 3.16 |
| -Br | +0.23[5] | 2.96 |
The nearly identical Hammett constants for para-chloro and para-bromo substituents suggest that their net electronic effects at a remote position are remarkably similar.[5][6] This theoretical deadlock makes a definitive a priori prediction challenging and underscores the absolute necessity of empirical data to distinguish the reactivity of these two compounds.
Sources
Safety Operating Guide
Navigating the Disposal of 5-Bromobenzofuran-2(3H)-one: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of an experiment extends beyond its execution to the responsible management of its byproducts. The handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromobenzofuran-2(3H)-one, a halogenated organic compound, grounding each recommendation in established safety principles and regulatory frameworks.
Understanding the Hazard Profile of 5-Bromobenzofuran-2(3H)-one
Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is essential. While a complete Safety Data Sheet (SDS) for 5-Bromobenzofuran-2(3H)-one is not consistently available across all suppliers, a composite hazard profile can be constructed from available data for the compound and its close structural analogs.
Key Hazard Considerations:
| Hazard Category | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Avoid ingestion. Mandates careful handling to prevent contamination of surfaces and personal items. |
| Skin Irritation | H315: Causes skin irritation | Requires the use of appropriate chemical-resistant gloves and a lab coat to prevent skin contact. |
| Eye Irritation | H319: Causes serious eye irritation | Mandates the use of safety glasses or goggles to protect against splashes. |
| Respiratory Irritation | H335: May cause respiratory irritation | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. |
| Potential Carcinogenicity | H351: Suspected of causing cancer (inferred from structural analogs like 5-Bromobenzofuran) | Reinforces the need for stringent containment measures and minimizing exposure. |
Due to its brominated organic structure, 5-Bromobenzofuran-2(3H)-one is classified as a halogenated organic waste. This classification is critical as it subjects the material to specific, more stringent disposal regulations compared to non-halogenated chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-Bromobenzofuran-2(3H)-one is a multi-step process that begins at the point of waste generation and concludes with its collection by a licensed hazardous waste contractor. The following workflow is designed to ensure safety and regulatory compliance at each stage.
Caption: A flowchart illustrating the key stages for the safe and compliant disposal of 5-Bromobenzofuran-2(3H)-one.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is accurate identification and segregation. This prevents dangerous reactions and ensures that the waste is directed to the appropriate disposal stream.
-
Action: Immediately classify any material contaminated with 5-Bromobenzofuran-2(3H)-one, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, weighing boats), as Hazardous Halogenated Organic Waste .
-
Causality: Halogenated organic compounds are subject to specific land disposal restrictions under the Resource Conservation and Recovery Act (RCRA) and often require high-temperature incineration for complete destruction.[1] Mixing them with non-halogenated waste can contaminate the entire batch, leading to significantly higher disposal costs and regulatory complications.[2][3]
Step 2: Container Selection and Labeling
Proper containment is crucial to prevent leaks, spills, and exposure.
-
Action:
-
Select a dedicated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene - HDPE).
-
Ensure the container has a secure, tight-fitting screw cap.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "5-Bromobenzofuran-2(3H)-one," and list all other components of the waste stream with their approximate percentages. Do not use abbreviations or chemical formulas.
-
-
Causality: Using incompatible containers can lead to degradation of the container and subsequent leaks. Clear, unambiguous labeling is a regulatory requirement and is vital for the safety of all personnel who may handle the container, including lab colleagues and waste disposal technicians.
Step 3: Waste Accumulation
Waste must be stored safely in the laboratory in a designated area prior to collection.
-
Action:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is a cool, dry, and well-ventilated space, away from direct sunlight and sources of ignition.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Keep the container closed at all times except when actively adding waste.
-
-
Causality: SAAs are a key component of the EPA's hazardous waste regulations, allowing for the safe accumulation of small quantities of waste in the laboratory. Secondary containment and proper storage conditions mitigate the risks of spills and environmental contamination.
Step 4: Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is non-negotiable when handling hazardous waste.
-
Action: At a minimum, wear the following PPE when handling 5-Bromobenzofuran-2(3H)-one waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
-
Causality: The known hazards of this compound (skin, eye, and respiratory irritation) necessitate these protective measures to prevent personal exposure.
Step 5: Documentation
Accurate record-keeping is a critical aspect of regulatory compliance.
-
Action: Maintain a log of the waste generated. This log should be kept near the SAA and include the date, amount, and chemical identity of the waste added to the container.
-
Causality: This documentation provides a clear record for your institution's Environmental Health and Safety (EHS) department and is essential for generating the final hazardous waste manifest required for off-site disposal.
Step 6: Final Disposal
The ultimate destruction of the hazardous waste must be handled by professionals.
-
Action:
-
Once the waste container is full, or if waste generation is complete, contact your institution's EHS department to arrange for a pickup.
-
Do not, under any circumstances, dispose of 5-Bromobenzofuran-2(3H)-one down the drain or in the regular trash.
-
-
Causality: As a halogenated organic compound, 5-Bromobenzofuran-2(3H)-one must be disposed of in accordance with federal, state, and local regulations. The standard and most effective method for destroying such compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[2] This process ensures the complete breakdown of the molecule into less harmful components.
Emergency Procedures for Spills
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and your institution's EHS department immediately.
-
Prevent entry into the affected area until trained emergency response personnel arrive.
-
By adhering to this comprehensive disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of environmental stewardship and regulatory compliance.
References
-
P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of 5-Bromobenzofuran-2(3H)-one: A Focus on Personal Protective Equipment
For the modern researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with halogenated organic compounds. 5-Bromobenzofuran-2(3H)-one, a key intermediate in various synthetic pathways, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Before any handling of 5-Bromobenzofuran-2(3H)-one, a comprehensive risk assessment is paramount. While a full toxicological profile may not be available for every novel compound, data from structurally similar molecules and the inherent risks of its functional groups provide a strong basis for caution.
Based on available safety data for 5-Bromobenzofuran-2(3H)-one and related compounds, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]
Given these hazards, the primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The causality is clear: the reactive nature of the bromo- and furanone moieties necessitates a physical barrier to prevent interaction with biological tissues.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving 5-Bromobenzofuran-2(3H)-one.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required |
| Storage and Transport | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical splash goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat | NIOSH-approved particulate respirator (e.g., N95) if not in a ventilated enclosure |
| In-Solution Handling (e.g., reaction setup, workup) | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or coveralls (e.g., Tychem®) | NIOSH-approved air-purifying respirator (APR) with organic vapor/particulate cartridges |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required if waste is properly contained |
Step-by-Step Protocols for PPE Use
Donning and Doffing PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Don the laboratory coat and fasten it completely.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique.
-
Gown/Lab Coat: Remove by unfastening and rolling it inside-out, away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove from the back of the head.
-
Respiratory Protection: Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Spill Response Protocol
In the event of a spill, your immediate actions and correct use of PPE are crucial.
-
Alert: Notify colleagues and the laboratory supervisor immediately.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Assess: From a safe distance, assess the extent of the spill and the hazards involved.
-
PPE: Don the appropriate spill response PPE as outlined in the table above.
-
Contain: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for disposal. Avoid generating dust.[2][5] For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2][6]
Operational and Disposal Plans
Engineering Controls
While PPE is essential, it should be used in conjunction with engineering controls. Always handle 5-Bromobenzofuran-2(3H)-one in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or heating solutions.[2] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2]
Waste Disposal
All waste containing 5-Bromobenzofuran-2(3H)-one, including contaminated consumables and excess reagents, must be treated as hazardous waste.[2]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled solvent waste container. Do not pour down the drain.[2]
-
Contaminated PPE: Dispose of as solid hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 5-Bromobenzofuran-2(3H)-one.
Caption: PPE selection workflow for 5-Bromobenzofuran-2(3H)-one.
By adhering to these guidelines, researchers can confidently handle 5-Bromobenzofuran-2(3H)-one, minimizing personal risk and ensuring a safe and productive laboratory environment. Remember, safety is a continuous process of assessment and vigilance.
References
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. [Link]
-
University of South Carolina. (n.d.). Personal Protective Equipment - Environmental Health & Safety Services. [Link]
-
Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]
Sources
- 1. 166386-69-2|5-Bromobenzofuran-2(3H)-one|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 5-Bromobenzofuran 97 23145-07-5 [sigmaaldrich.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
